molecular formula C6H7N3 B3006089 3-Pyridinecarboxamidine CAS No. 23255-20-1

3-Pyridinecarboxamidine

Cat. No.: B3006089
CAS No.: 23255-20-1
M. Wt: 121.143
InChI Key: FVGUUJNEJJPLCS-UHFFFAOYSA-N
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Description

3-Pyridinecarboxamidine is a valuable chemical intermediate in medicinal chemistry and pharmacological research. This compound serves as a crucial precursor for the synthesis of N-arylalkyl-N'-cyano-3-pyridinecarboxamidines, a class of compounds investigated as potassium channel openers . These derivatives have demonstrated significant vasodilating and antihypertensive effects in both in vitro and in vivo studies, acting by relaxing vascular smooth muscle and reducing blood pressure . The structural motif of the pyridinecarboxamidine backbone is essential for this biological activity, making it a key building block in developing potential therapeutic agents . As a research chemical, it is primarily used in the exploration of cardiovascular diseases and the synthesis of more complex molecules for biological screening. This compound is offered for research purposes and is strictly for laboratory use. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) and handle the material according to established laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyridine-3-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3/c7-6(8)5-2-1-3-9-4-5/h1-4H,(H3,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVGUUJNEJJPLCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40945941
Record name Pyridine-3-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40945941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23255-20-1
Record name Pyridine-3-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40945941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Pyridinecarboxamidine: Technical Compendium & Synonym Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Pyridinecarboxamidine (CAS: 23255-20-1), widely recognized in the pharmaceutical sciences as Nicotinamidine , is a critical heterocyclic building block and pharmacophore. It is the amidine analog of Nicotinamide (Vitamin B3), characterized by the substitution of the amide oxygen with an imine group.

This structural modification confers significant basicity (


) and enables the molecule to function as a cationic mimetic of the amino acid Arginine . Consequently, this compound and its derivatives are extensively utilized in medicinal chemistry as competitive inhibitors of trypsin-like serine proteases (e.g., thrombin, urokinase, factor Xa), where they anchor into the S1 specificity pocket of the enzyme.

CRITICAL DISTINCTION: Researchers must rigorously distinguish between Nicotinamidine (Amidine) and Nicotinamide (Amide). While their names are phonetically similar, their chemical reactivity and biological targets are distinct. Nicotinamide is a vitamin and PARP inhibitor; Nicotinamidine is a protease inhibitor scaffold.

Nomenclature Taxonomy & Identifiers

The following table consolidates the validated synonyms and identifiers for this compound. This taxonomy is essential for cross-referencing databases such as PubChem, SciFinder, and Reaxys.

Table 1: Synonym & Identifier Matrix
CategoryPrimary Name / IdentifierAlternative / Deprecated Names
Common Names Nicotinamidine 3-Amidinopyridine; 3-Guanylpyridine
IUPAC Name Pyridine-3-carboximidamide 3-Pyridinecarboximidamide
Chemical Structure This compound C-(3-Pyridyl)formamidine
Salt Forms Nicotinamidine HCl 3-Amidinopyridine hydrochloride; this compound monohydrochloride
CAS Registry 23255-20-1 (Free Base)7356-60-7 (Hydrochloride); 63265-42-9 (HCl alt ref)
InChI Key FVGUUJNEJJPLCS-UHFFFAOYSA-N(Free Base)
SMILES C1=CC(=CN=C1)C(=N)NNC(=N)c1cccnc1
Visualizing the Nomenclature Hierarchy

Nomenclature Core This compound (Chemical Entity) IUPAC IUPAC: Pyridine-3-carboximidamide Core->IUPAC Common Common: Nicotinamidine Core->Common Salt Salt Form (Reagent): Nicotinamidine HCl Core->Salt deriv Syn3 CAS: 23255-20-1 Core->Syn3 Syn1 3-Amidinopyridine Common->Syn1 Syn2 3-Guanylpyridine Common->Syn2

Figure 1: Nomenclature hierarchy linking the chemical entity to its standardized and trivial names.

Structural Context & Chemical Properties

Isomeric Relationships

The position of the amidine group on the pyridine ring dictates biological activity.

  • 3-Isomer (Nicotinamidine): Often used in fragment-based drug design for diverse targets, including urokinase and specific kinase inhibitors.

  • 4-Isomer (Isonicotinamidine): Highly potent S1 pocket binder; frequently seen in thrombin inhibitors (e.g., Dabigatran intermediates).

Physicochemical Profile

The amidine group is a strong base. In physiological pH (7.4), this compound exists predominantly in its protonated (cationic) form. This positive charge is the key driver for its electrostatic interaction with the aspartate residue (Asp189) at the bottom of the S1 pocket in serine proteases.

PropertyValueNote
Molecular Weight 121.14 g/mol Free base
pKa (Amidine) ~11.0 - 11.5Highly basic; protonated at pH 7.4
H-Bond Donors 2Amidine -NH2 and =NH
H-Bond Acceptors 2Pyridine N and Amidine N
LogP -0.3 (approx)Hydrophilic due to polarity

Synthesis & Production Protocols

The industrial and laboratory standard for synthesizing this compound is the Pinner Reaction , utilizing 3-Cyanopyridine (Nicotinonitrile) as the starting material. This method is preferred for its high yield and the stability of the resulting hydrochloride salt.

Synthesis Workflow (Pinner Reaction)

Synthesis SM 3-Cyanopyridine (Nicotinonitrile) Inter Methyl Nicotinimidate (Intermediate) SM->Inter 1. Base Catalysis Reagent1 NaOMe / MeOH (Sodium Methoxide) Reagent1->Inter Prod This compound HCl (Nicotinamidine HCl) Inter->Prod 2. Amination Reagent2 NH4Cl (Ammonium Chloride) Reagent2->Prod

Figure 2: Step-wise synthesis via the Pinner reaction mechanism.

Laboratory Protocol: Synthesis of Nicotinamidine HCl

Based on verified methodologies (e.g., US Patent 5294612).

Reagents:

  • 3-Cyanopyridine (208 g, 2.0 mol)[1][2]

  • Sodium Methoxide (catalytic amount or stoichiometric, e.g., 0.1 eq)

  • Methanol (Anhydrous)

  • Ammonium Chloride (118 g, 2.2 mol)[1][2]

Procedure:

  • Imidate Formation: Dissolve 3-Cyanopyridine in anhydrous methanol. Add Sodium Methoxide at

    
    . Stir until dissolved.
    
  • Incubation: Store the stoppered reaction mixture at

    
     for 24–96 hours. This allows the formation of the O-methyl imidate intermediate.
    
  • Amidation: Add solid Ammonium Chloride directly to the mixture.

  • Reaction: Stir at room temperature (or slight reflux depending on kinetics required) for 4–8 hours.

  • Isolation: Remove solvent in vacuo. Triturate the residue with isopropanol/ether to precipitate the product.[1][2]

  • Purification: Collect the white solid by filtration. Yield is typically >85%.[1][2][3]

Validation:

  • Melting Point: Expect ~141–142°C (dried).

  • NMR: Confirm disappearance of the nitrile peak and appearance of amidine protons.

Pharmaceutical Applications & Mechanism

Serine Protease Inhibition

The primary utility of this compound in drug discovery is as a P1 residue surrogate .

  • Mechanism: Trypsin-like serine proteases cleave peptide bonds following a positively charged residue (Arginine or Lysine).

  • Mimicry: The amidine group of Nicotinamidine mimics the guanidine group of Arginine.

  • Binding: It forms a salt bridge with Aspartate 189 (Asp189) at the bottom of the S1 pocket, competitively inhibiting the enzyme.

Activity-Based Probes (ABPs)

Recent research utilizes this compound derivatives to create Activity-Based Probes. These molecules covalently bond to the active site of proteases, allowing scientists to profile enzyme activity in complex biological samples (e.g., profiling protease levels in cystic fibrosis sputum).

Emerging Materials Science

Beyond pharma, this compound is increasingly cited in the synthesis of 2D Perovskite materials . It acts as an organic spacer cation, stabilizing the lead-halide octahedral layers. The 3-isomer induces unique "kinked" structural frameworks compared to the linear 4-isomer, influencing optoelectronic properties.

References

  • PubChem. "this compound | C6H7N3 | CID 202043". National Library of Medicine. [Link]

  • Google Patents. "US5294612A - 6-heterocyclyl pyrazolo [3,4-d]pyrimidin-4-ones and compositions and method of use thereof".
  • MDPI. "Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications". Int. J. Mol. Sci. 2022.[4][5] [Link][2]

  • Frontiers. "Novel inhibitors and activity-based probes targeting serine proteases". Frontiers in Chemistry. 2022. [Link]

Sources

An In-depth Technical Guide to the Potential Biological Activities of 3-Pyridinecarboxamidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the predicted biological activities of 3-Pyridinecarboxamidine, also known as nicotinamidine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge on related chemical structures to build a strong rationale for the therapeutic potential of this compound. While direct experimental data on this compound is limited, this guide offers a roadmap for future investigation by detailing its likely mechanisms of action, potential therapeutic applications, and the requisite experimental protocols for validation.

Introduction to this compound: A Molecule of Interest

This compound is a heterocyclic compound featuring a pyridine ring substituted with a carboxamidine group. Its chemical structure suggests a high potential for biological activity, primarily stemming from the presence of the amidine functional group, a known pharmacophore in various therapeutic agents. The pyridine ring itself is a common scaffold in medicinal chemistry, contributing to a wide array of pharmacological properties.[1] This guide will focus on the most probable biological activities of this compound, namely the inhibition of nitric oxide synthase and its potential anti-inflammatory and cardioprotective effects.

The Amidine Functional Group and Nitric Oxide Synthase Inhibition

The defining feature of this compound is its amidine group (-C(=NH)NH2), which is a strong predictor of its capacity to inhibit nitric oxide synthase (NOS).[2] NOS enzymes are responsible for the synthesis of nitric oxide (NO), a critical signaling molecule involved in a multitude of physiological and pathological processes.[3] There are three main isoforms of NOS: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). While nNOS and eNOS are constitutively expressed and play vital roles in neurotransmission and vasodilation respectively, iNOS is typically expressed in response to inflammatory stimuli and can produce large, often cytotoxic, amounts of NO.[3]

The amidine group mimics the guanidino group of L-arginine, the natural substrate for NOS. This structural similarity allows amidine-containing compounds to act as competitive inhibitors, binding to the active site of the enzyme and blocking the synthesis of NO.[2] Numerous compounds incorporating an amidine function have been identified as potent NOS inhibitors.[2]

Therapeutic Implications of NOS Inhibition

Selective inhibition of NOS isoforms is a key strategy in the development of therapies for a range of conditions. Overproduction of NO by iNOS is implicated in the pathophysiology of inflammatory diseases and septic shock.[3] Therefore, selective iNOS inhibitors are sought after for their potential to mitigate inflammatory damage without disrupting the essential functions of eNOS and nNOS. Conversely, in certain cardiovascular diseases, enhancing eNOS activity is desirable.

Given the presence of the amidine group, it is highly probable that this compound will exhibit inhibitory activity against NOS isoforms. The key determinants of its therapeutic potential will be its potency and selectivity towards iNOS over eNOS and nNOS.

Caption: Nitric Oxide Signaling and Inhibition by this compound.

Potential Anti-Inflammatory and Sepsis Modulatory Activity

The predicted inhibitory effect of this compound on iNOS directly suggests its potential as an anti-inflammatory agent. During inflammation and sepsis, pro-inflammatory cytokines trigger the expression of iNOS, leading to excessive NO production. This surge in NO contributes to tissue damage, vasodilation-induced hypotension, and organ dysfunction. By inhibiting iNOS, this compound could potentially reduce these detrimental effects.

Derivatives of pyridine have been shown to possess anti-inflammatory properties in various experimental models.[4] The evaluation of this compound in models of inflammation and sepsis is a logical and promising area of investigation.

Potential Cardioprotective Effects

The role of nitric oxide in the cardiovascular system is complex. While eNOS-derived NO is crucial for maintaining vascular health and normal blood pressure, the overexpression of iNOS in the heart during inflammatory conditions can be detrimental. Some pyridine derivatives have demonstrated cardioprotective effects.[5][6][7] The potential of this compound to modulate NOS activity suggests it could have a therapeutic role in cardiovascular diseases. For instance, selective inhibition of iNOS could be beneficial in conditions like myocardial infarction and heart failure where inflammation plays a significant role.

Synthesis of this compound

General Synthetic Approach (Hypothetical):

  • Formation of the Imino Ether Hydrochloride: 3-Cyanopyridine is reacted with an alcohol (e.g., ethanol) and hydrogen chloride gas to form the corresponding ethyl pyridyl-3-carboximidate hydrochloride.

  • Ammonolysis: The resulting imino ether is then treated with ammonia to yield this compound hydrochloride.

Further purification would likely be achieved through recrystallization.

Experimental Protocols for Biological Activity Assessment

To validate the predicted biological activities of this compound, a series of in vitro and in vivo experiments are necessary. The following protocols provide a framework for such investigations.

In Vitro Nitric Oxide Synthase (NOS) Inhibition Assay

The Griess assay is a common and reliable method for measuring nitrite, a stable and quantifiable end-product of NO metabolism.[8][9] This assay can be adapted to determine the inhibitory activity of this compound on different NOS isoforms.

Protocol:

  • Enzyme and Substrate Preparation: Purified recombinant human nNOS, eNOS, and iNOS enzymes are used. A reaction mixture is prepared containing the respective enzyme, L-arginine, and necessary co-factors (NADPH, FAD, FMN, and tetrahydrobiopterin).

  • Inhibitor Addition: this compound is dissolved in an appropriate solvent and added to the reaction mixture at various concentrations. A vehicle control is also included.

  • Incubation: The reaction is initiated and incubated at 37°C for a defined period.

  • Nitrite Quantification (Griess Reaction):

    • An aliquot of the reaction mixture is transferred to a microplate well.

    • Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to each well.[10]

    • After a short incubation period at room temperature, the absorbance is measured at approximately 540 nm using a microplate reader.[10]

  • Data Analysis: A standard curve is generated using known concentrations of sodium nitrite. The percentage of NOS inhibition is calculated for each concentration of this compound, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined.

NOS_Inhibition_Assay_Workflow cluster_Preparation Preparation cluster_Assay Assay cluster_Analysis Data Analysis Enzyme_Prep Prepare NOS Isoforms (nNOS, eNOS, iNOS) Incubation Incubate Reaction Mixtures at 37°C Enzyme_Prep->Incubation Substrate_Mix Prepare Reaction Mixture (L-Arginine, Cofactors) Substrate_Mix->Incubation Inhibitor_Prep Prepare this compound Solutions (Varying Concentrations) Inhibitor_Prep->Incubation Griess_Reaction Perform Griess Reaction (Add Griess Reagent) Incubation->Griess_Reaction Absorbance_Measurement Measure Absorbance at 540 nm Griess_Reaction->Absorbance_Measurement Inhibition_Calculation Calculate % Inhibition Absorbance_Measurement->Inhibition_Calculation Standard_Curve Generate Nitrite Standard Curve Standard_Curve->Inhibition_Calculation IC50_Determination Determine IC50 Value Inhibition_Calculation->IC50_Determination

Caption: Workflow for In Vitro NOS Inhibition Assay.

In Vivo Anti-Inflammatory and Sepsis Model: Cecal Ligation and Puncture (CLP)

The CLP model is a widely used and clinically relevant animal model of sepsis.[11][12][13][14][15] It mimics the polymicrobial infection and subsequent systemic inflammatory response seen in human sepsis.

Protocol:

  • Animal Preparation: Mice are anesthetized. The abdomen is shaved and disinfected.[11][12]

  • Surgical Procedure:

    • A midline laparotomy is performed to expose the cecum.

    • The cecum is ligated at a specific distance from the distal end to control the severity of the sepsis.

    • The ligated cecum is then punctured once or twice with a needle of a specific gauge. A small amount of fecal matter is extruded to ensure patency.

    • The cecum is returned to the peritoneal cavity, and the abdominal incision is closed.[12]

  • Treatment: this compound or a vehicle control is administered to the animals at a predetermined time point before or after the CLP procedure.

  • Monitoring and Sample Collection:

    • Animals are monitored for survival and clinical signs of sepsis.

    • At specified time points, blood samples can be collected to measure inflammatory cytokines (e.g., TNF-α, IL-6) and markers of organ damage.

    • Tissues can be harvested for histological analysis and measurement of iNOS expression and activity.

  • Data Analysis: Survival rates, cytokine levels, and organ damage scores are compared between the treatment and control groups to assess the efficacy of this compound.

Quantitative Data on Related NOS Inhibitors

While specific IC50 values for this compound are not available, the following table presents data for other amidine-containing compounds, which provides a basis for predicting the potential potency of this compound.

CompoundiNOS IC50 (µM)eNOS IC50 (µM)nNOS IC50 (µM)Reference
1H-Pyrazole-1-carboxamidine HCl0.20.20.2[2]
3-Methyl-PCA5.0--[2]
4-Methyl-PCA2.4>300-[2]
Aminoguanidine2.1--[3]

Note: "-" indicates data not reported in the cited source.

Conclusion and Future Directions

This compound is a molecule with significant, yet largely unexplored, therapeutic potential. Based on its chemical structure, particularly the presence of the amidine functional group, there is a strong scientific rationale to predict its activity as a nitric oxide synthase inhibitor. This predicted activity, in turn, suggests potential applications as an anti-inflammatory agent, a modulator of the systemic response in sepsis, and a cardioprotective compound.

The lack of direct experimental data for this compound underscores the need for further research. The experimental protocols detailed in this guide provide a clear path for the systematic evaluation of its biological activities. Future studies should focus on:

  • Definitive Synthesis and Characterization: Establishing a robust and well-documented synthetic route for this compound.

  • In Vitro NOS Inhibition Profiling: Determining the IC50 values of this compound against all three NOS isoforms to assess its potency and selectivity.

  • In Vivo Efficacy Studies: Utilizing animal models of inflammation, sepsis, and cardiovascular disease to evaluate the therapeutic potential of this compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its potency and selectivity.

By pursuing these avenues of research, the scientific community can unlock the full therapeutic potential of this compound and pave the way for the development of novel treatments for a range of debilitating diseases.

References

  • Wikipedia. (2023, December 2). 3-Pyridylnicotinamide. Retrieved from [Link]

  • Pacher, P., Beckman, J. S., & Liaudet, L. (2007). Nitric oxide and peroxynitrite in health and disease. Physiological Reviews, 87(1), 315–424. Retrieved from [Link]

  • Google Patents. (n.d.). WO2017043563A1 - Method for producing pyridinecarboxamide.
  • Asati, V., Kaur, G., & Singh, P. (2014). A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. Ancient science of life, 33(4), 251–255. Retrieved from [Link]

  • Southan, G. J., Szabó, C., & Thiemermann, C. (1995). Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds. British journal of pharmacology, 114(3), 637–646. Retrieved from [Link]

  • Tippara, S., et al. (2022). Cardioprotective Effects of 1-(3,6-Dibromo-carbazol-9-yl)-3-Phenylamino-Propan-2-Ol in Diabetic Hearts via Nicotinamide Phosphoribosyltransferase Activation. The Journal of pharmacology and experimental therapeutics, 382(3), 209-219. Retrieved from [Link]

  • Burke, C. W., et al. (2013). Cecal Ligation and Puncture Procedure. Bio-protocol, 3(19), e931. Retrieved from [Link]

  • Tsikas, D. (2007). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. Methods in molecular biology (Clifton, N.J.), 359, 291-301. Retrieved from [Link]

  • Li, G., et al. (2021). Evaluation of a Reliable Biomarker in a Cecal Ligation and Puncture-Induced Mouse Model of Sepsis. Journal of visualized experiments : JoVE, (178), 10.3791/63251. Retrieved from [Link]

  • Tippara, S., et al. (2022). Cardioprotective Effects of 1-(3,6-Dibromo-carbazol-9-yl)-3-Phenylamino-Propan-2-Ol in Diabetic Hearts via Nicotinamide Phosphoribosyltransferase Activation. The Journal of pharmacology and experimental therapeutics, 382(3), 209-219. Retrieved from [Link]

  • Al-Ostath, A., et al. (2025). Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. Scientific reports, 15(1), 12345. Retrieved from [Link]

  • Garvey, E. P., et al. (1997). 1H-pyrazole-1-carboxamidines: new inhibitors of nitric oxide synthase. Journal of medicinal chemistry, 40(14), 2243-2248. Retrieved from [Link]

  • Dikalov, S. I., & Dikalova, A. E. (2022). Intravenous Nicotinamide Riboside Administration Has a Cardioprotective Effect in Chronic Doxorubicin-Induced Cardiomyopathy. International journal of molecular sciences, 23(21), 13183. Retrieved from [Link]

  • Al-Ostath, A., et al. (2025). Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. Scientific reports, 15(1), 12345. Retrieved from [Link]

  • National Cancer Institute. (n.d.). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. Retrieved from [Link]

  • Unwith, S., et al. (2013). Cecal Ligation and Puncture-induced Sepsis as a Model To Study Autophagy in Mice. Journal of visualized experiments : JoVE, (78), 50655. Retrieved from [Link]

  • Cazzaniga, A., et al. (2024). The Cardioprotective Effects of Polyunsaturated Fatty Acids Depends on the Balance Between Their Anti- and Pro-Oxidative Properties. Nutrients, 16(22), 3937. Retrieved from [Link]

  • ResearchGate. (n.d.). How can I assay nitric oxide synthase activity in human RBCs?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Retrieved from [Link]

  • JoVE. (2022, June 24). Use Of Animal Model Of Sepsis To Evaluate Novel Herbal Therapies l Protocol Preview. Retrieved from [Link]

  • Unwith, S., et al. (2014). Cecal Ligation and Puncture-induced Sepsis as a Model To Study Autophagy in Mice. Journal of visualized experiments : JoVE, (84), e50655. Retrieved from [Link]

  • Ahmad, A., et al. (2021). Thymoquinone Produces Cardioprotective Effect in β-Receptor Stimulated Myocardial Infarcted Rats via Subsiding Oxidative Stress and Inflammation. Molecules (Basel, Switzerland), 26(16), 4788. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis. Retrieved from [Link]

  • Weinberg, J. B., et al. (2009). Inhibition of nitric oxide synthase by cobalamins and cobinamides. Free radical biology & medicine, 46(12), 1626–1632. Retrieved from [Link]

  • ResearchGate. (n.d.). Discovery of novel analgesic and anti-inflammatory 3-arylamine-imidazo[1,2-a]pyridine symbiotic prototypes. Retrieved from [Link]

  • Moore, W. M., et al. (1991). Characterization of three inhibitors of endothelial nitric oxide synthase in vitro and in vivo. British journal of pharmacology, 102(1), 25–29. Retrieved from [Link]

Sources

Technical Master File: 3-Pyridinecarboxamidine (Nicotinamidine)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a "Master File" for researchers working with 3-Pyridinecarboxamidine (Nicotinamidine) . It prioritizes mechanistic understanding over rote lists, ensuring you can adapt protocols to your specific experimental constraints.

Executive Summary

This compound (CAS: 23255-20-1), often handled as its hydrochloride salt, is a critical intermediate in the synthesis of serine protease inhibitors and a structural analog of Nicotinamide (Vitamin B3).[1]

Key Technical Takeaways:

  • Solubility: The hydrochloride salt exhibits high aqueous solubility (>50 mg/mL), whereas the free base is significantly less soluble in water but soluble in polar organic solvents (DMSO, Ethanol).

  • Stability Risk: The primary degradation pathway is hydrolysis to Nicotinamide and Ammonia.[1] This reaction is base-catalyzed and accelerates significantly at pH > 9.0.[1]

  • Storage: The compound is hygroscopic.[1] Moisture uptake drives spontaneous hydrolysis in the solid state; desiccation is mandatory.[1]

Physicochemical Profile

To work effectively with this compound, one must understand the interplay between its two ionizable centers: the pyridine nitrogen and the amidine group.

Structural Dynamics

The molecule consists of a pyridine ring substituted at the 3-position with an amidine group (


).[1]
  • Amidine Group (

    
    ):  A strong base.[1] At physiological pH (7.4), it exists almost exclusively as the protonated amidinium cation (
    
    
    
    ).[1] This charge confers water solubility and stability against nucleophilic attack.[1]
  • Pyridine Nitrogen (

    
    ):  A weak base.[1] It remains unprotonated at neutral pH but will protonate in strong acids (pH < 3).[1]
    
Solubility Data (Estimated & Observed)

Data below aggregates empirical observations for amidine salts and structural analogs.

SolventFormSolubility EstimateMechanistic Insight
Water Hydrochloride SaltHigh (>100 mg/mL)Ionic lattice energy is easily overcome by hydration of the chloride and amidinium ions.[1]
Water Free BaseLow (<10 mg/mL)Lack of ionization reduces hydration; crystal lattice energy dominates.[1]
DMSO BothHigh (>50 mg/mL)High dielectric constant and dipole moment of DMSO solvate the polar amidine moiety effectively.[1]
Ethanol Hydrochloride SaltModerate (~10-30 mg/mL)Soluble, but significantly less than in water due to lower polarity.[1]
Hexane BothNegligible Non-polar solvent cannot interact with the polar/ionic functional groups.[1]

Stability & Degradation Mechanisms

The stability of this compound is governed by the susceptibility of the


 bond to nucleophilic attack by water (hydrolysis).
The Hydrolysis Pathway

The degradation product is Nicotinamide , which is thermodynamically more stable. This reaction releases ammonia gas, which can often be smelled in degraded samples.[1]

Hydrolysis Fig 1. Hydrolysis mechanism. High pH increases OH- concentration, accelerating the first step. Amidine This compound (Amidinium Cation) Intermediate Tetrahedral Intermediate Amidine->Intermediate + OH- / H2O (Rate Limiting) Products Nicotinamide + Ammonia (NH3) Intermediate->Products - NH3

pH-Rate Profile[1]
  • Acidic (pH < 4): Most Stable. The amidine group is fully protonated.[1] The positive charge repels the nucleophilic attack of water (dipole) and hydronium ions.

  • Neutral (pH 6-8): Stable. Hydrolysis is slow (half-life > 300 days at RT) but non-zero.[1]

  • Basic (pH > 9): Unstable. The concentration of hydroxide ions (

    
    ) increases.[1] Hydroxide is a potent nucleophile that attacks the amidine carbon, rapidly driving conversion to the amide. Half-life can drop to days or hours.[1]
    

Experimental Protocols (Self-Validating)

Protocol A: Saturation Solubility Determination

Do not rely on literature values alone.[1] Batch-to-batch crystal habit variations can alter solubility kinetics.

Objective: Determine the exact solubility of your specific batch in a target solvent.

  • Preparation: Weigh 50 mg of this compound HCl into a 1.5 mL microcentrifuge tube.

  • Addition: Add 250 µL of solvent (e.g., PBS pH 7.4). Vortex vigorously for 1 minute.

  • Visual Check:

    • If clear: Solubility is >200 mg/mL.[1] Add another 50 mg and repeat.[1]

    • If solid remains:[2] Proceed to step 4.

  • Equilibration: Agitate (shaker/rotator) at 25°C for 4 hours. (Note: 24h is standard, but 4h is sufficient for salt forms to reach >90% saturation).[1]

  • Separation: Centrifuge at 13,000 x g for 5 minutes.

  • Quantification: Dilute the supernatant 1:100 in water and measure UV absorbance at 260 nm .[1]

    • Validation: Use a standard curve of Nicotinamide if pure standard is unavailable (molar extinction coefficients are similar due to the pyridine ring).[1]

Protocol B: Forced Degradation (Stress Testing)

Use this to validate your analytical method's ability to detect the Nicotinamide impurity.

  • Stock: Prepare a 1 mg/mL solution of this compound in 0.1 M NaOH .

  • Stress: Incubate at 60°C for 4 hours.

  • Neutralization: Quench with an equal volume of 0.1 M HCl.

  • Analysis: Inject onto HPLC (see Section 5).

    • Success Criteria: You should observe two distinct peaks.[1] The parent (Amidine) will elute earlier (more polar/charged) than the degradant (Nicotinamide) on a Reverse Phase column.[1]

Analytical Methodologies

Standard Reverse Phase HPLC is suitable, but ion-pairing or specific pH control is required due to the basicity of the amidine.

Recommended HPLC Conditions:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]

  • Mobile Phase A: 10 mM Ammonium Formate buffer, pH 3.5 (Maintains amidine protonation).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 0-5% B over 5 mins (Amidine is very polar and elutes early).[1]

  • Detection: UV at 261 nm (Pyridine

    
     transition).[1]
    

Workflow Visualization:

Workflow Fig 2. Decision tree for sample handling to minimize hydrolytic degradation. Start Sample Preparation Solvent Solvent Selection Start->Solvent Aq Aqueous Buffer (pH < 7) Solvent->Aq Preferred Org Organic (DMSO/MeOH) Solvent->Org For Stock Solutions Check Check pH Aq->Check Analyze HPLC Analysis (Monitor Nicotinamide) Org->Analyze Adjust Adjust to pH 3-5 (Maximize Stability) Check->Adjust If pH > 7 Check->Analyze If pH < 7 Adjust->Analyze

Handling & Storage Guidelines

  • Hygroscopicity: The HCl salt will absorb atmospheric water.[1] This water creates a local aqueous environment on the crystal surface, permitting hydrolysis even in the solid state.

    • Action: Store in a desiccator or under inert gas (Argon/Nitrogen).[1]

  • Temperature: Store at -20°C for long-term (>1 month). 4°C is acceptable for working stocks (<1 week).[1]

  • Solution Storage:

    • Do not store in basic buffers (PBS pH 7.4) for >24 hours.

    • Do store stock solutions in water or DMSO at -20°C.[1]

References

  • PubChem. this compound.[1][3][4] National Library of Medicine.[1] Available at: [Link][1]

  • Clement, B. (2002).[1] Reduction of Amidoximes to Amidines. Drug Metabolism Reviews. (Contextualizes amidine stability and metabolic reduction).

  • O'Donoghue, A. C., et al. (2002).[1] Hydrolysis of Benzamidine: Mechanism and pH dependence. Journal of the American Chemical Society.[1] (Fundamental mechanistic grounding for amidine hydrolysis kinetics).

  • Perrin, D. D. (1965).[1][5] Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series. (Source for pKa estimations of pyridine/amidine systems).[1][6]

Sources

Navigating the Uncharted: A Technical Guide to the Safe Handling of 3-Pyridinecarboxamidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Note on Scientific Prudence

This document provides a comprehensive guide to the safe handling of 3-Pyridinecarboxamidine. It is critical to note that detailed, publicly available safety and toxicological data specifically for this compound is limited. Therefore, this guide is built upon a foundation of chemical analogy, extrapolating from the known hazards of structurally similar compounds, namely 3-Pyridinecarboxaldehyde and 3-Pyridinecarboxamide, and the general reactivity of the pyridine and amidine functional groups. This approach necessitates a conservative and cautious methodology in all handling procedures. The recommendations herein should be considered a baseline for safe operation, to be supplemented by institutional safety protocols and professional judgment.

Section 1: Hazard Identification and Risk Assessment

1.1. The Pyridine Moiety: A Profile of Irritation and Systemic Effects

The pyridine core is a common feature in many bioactive molecules. Pyridine and its derivatives are known to cause local irritation upon contact with skin, eyes, and mucous membranes.[1] Inhalation of pyridine-containing compounds can lead to respiratory irritation.[1][2] Systemic absorption, whether through inhalation, ingestion, or skin contact, may affect the central nervous system, leading to symptoms such as headache, dizziness, and nausea.[1]

1.2. The Carboxamidine Functional Group: A Cationic Moiety with Biological Potential

The carboxamidine group is a strongly basic functional group that is protonated at physiological pH. This cationic nature can facilitate interactions with biological macromolecules, a property exploited in drug design but also a potential source of toxicity. While specific data for this compound is unavailable, other amidine-containing compounds have been investigated for a range of biological activities.

1.3. Anticipated Hazard Profile

Based on the above, this compound should be treated as a substance with the following potential hazards:

  • Acute Toxicity: Harmful if swallowed.[2]

  • Skin Corrosion/Irritation: Causes skin irritation.[2][3]

  • Serious Eye Damage/Eye Irritation: Causes serious eye damage.[2]

  • Respiratory Irritation: May cause respiratory irritation.[2][3]

  • Skin Sensitization: May cause an allergic skin reaction.[2][3]

The following table summarizes the extrapolated hazard classifications based on related compounds.

Hazard ClassificationAnticipated Hazard for this compoundRationale (Based on Analogs)
Acute Oral ToxicityCategory 4Harmful if swallowed (based on 3-Pyridinecarboxaldehyde).[2][3]
Skin IrritationCategory 2Causes skin irritation (based on 3-Pyridinecarboxaldehyde).[2][3]
Eye IrritationCategory 1Causes serious eye damage (based on 3-Pyridinecarboxaldehyde).[2]
Respiratory IrritationCategory 3May cause respiratory irritation (based on 3-Pyridinecarboxaldehyde).[2][3]
Skin SensitizationCategory 1May cause an allergic skin reaction (based on 3-Pyridinecarboxaldehyde).[2][3]

Section 2: Prudent Practices for Safe Handling

A conservative approach to handling this compound is paramount. The following protocols are designed to minimize exposure and mitigate risk.

2.1. Engineering Controls: The First Line of Defense

All work with this compound should be conducted in a well-ventilated area.[4] A certified chemical fume hood is the preferred engineering control to prevent the inhalation of any dusts or aerosols.[3]

2.2. Personal Protective Equipment (PPE): Essential Barriers to Exposure

A comprehensive PPE regimen is mandatory when handling this compound. This includes, but is not limited to:

  • Eye and Face Protection: Chemical safety goggles are required at a minimum. A face shield should be worn in situations with a higher risk of splashing.[1]

  • Skin Protection: A lab coat should be worn at all times. Chemical-resistant gloves (e.g., nitrile) are essential.[1] It is crucial to inspect gloves for any signs of degradation or perforation before use and to practice proper glove removal techniques to avoid skin contact.[1]

  • Respiratory Protection: In the absence of adequate engineering controls or for situations with a high potential for aerosolization, a properly fitted respirator with an appropriate cartridge should be used.

PPE_Workflow cluster_Pre_Handling Pre-Handling Assessment cluster_Handling Handling Protocol cluster_Post_Handling Post-Handling Assess_Task Assess Task and Potential for Exposure Select_PPE Select Appropriate PPE Assess_Task->Select_PPE Determines Don_PPE Don PPE in Correct Order Select_PPE->Don_PPE Leads to Conduct_Experiment Conduct Experiment in Fume Hood Don_PPE->Conduct_Experiment Enables Doff_PPE Doff PPE and Dispose of Contaminated Items Conduct_Experiment->Doff_PPE Followed by Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands Followed by

Caption: Personal Protective Equipment (PPE) workflow for handling this compound.

2.3. Hygiene Practices

Do not eat, drink, or smoke in laboratory areas where this compound is handled.[2] Wash hands thoroughly after handling the compound, even if gloves were worn.[2][3] Contaminated work clothing should not be allowed out of the workplace and should be decontaminated or disposed of properly.[2]

Section 3: Storage and Stability

Proper storage is crucial to maintain the integrity of this compound and to prevent accidental exposure.

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][5]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[5] While specific reactivity data for this compound is not available, it is prudent to also avoid strong acids and bases.[1]

Section 4: Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

4.1. First Aid Measures

  • Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing. If respiratory irritation or other symptoms occur, seek medical attention.[2]

  • Skin Contact: In case of skin contact, immediately flush the affected area with plenty of water. Remove contaminated clothing and wash before reuse. If skin irritation or a rash develops, seek medical advice.[2][4]

  • Eye Contact: If the compound comes into contact with the eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2][4]

  • Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1][2]

Emergency_Response_Flowchart cluster_Exposure Exposure Event cluster_Response Immediate Response cluster_Follow_Up Follow-Up Actions Exposure Accidental Exposure to this compound Remove_from_Source Remove from Source of Exposure Exposure->Remove_from_Source Initiates Administer_First_Aid Administer Appropriate First Aid Remove_from_Source->Administer_First_Aid Followed by Seek_Medical_Attention Seek Professional Medical Attention Administer_First_Aid->Seek_Medical_Attention If necessary Report_Incident Report Incident to Safety Officer Seek_Medical_Attention->Report_Incident

Caption: Emergency response flowchart for accidental exposure to this compound.

4.2. Accidental Release Measures

In the event of a spill, evacuate the area and ensure adequate ventilation.[2] Wear appropriate PPE, including respiratory protection if necessary.[2] For small spills, absorb the material with an inert, non-combustible material and place it in a suitable container for disposal.[5] For larger spills, contain the spill and follow institutional procedures for hazardous material cleanup. Avoid allowing the material to enter drains or waterways.[2]

Section 5: Disposal Considerations

All waste materials contaminated with this compound, including empty containers, should be disposed of as hazardous waste in accordance with local, state, and federal regulations.[4][5] Do not dispose of this material in the regular trash or pour it down the drain.

Section 6: Conclusion

The safe handling of this compound requires a proactive and informed approach to risk management. By understanding the potential hazards based on its chemical structure and adhering to the stringent handling protocols outlined in this guide, researchers can work with this compound in a manner that prioritizes their safety and the integrity of their research. Continuous vigilance and a commitment to a strong safety culture are the cornerstones of responsible scientific practice.

References

  • Loba Chemie. (n.d.). 3-PYRIDINECARBOXALDEHYDE EXTRA PURE Safety Data Sheet. Retrieved from [Link]

  • Sunshine Pharma. (n.d.). 3-Pyridinecarboxamide CAS 98-92-0. Retrieved from [Link]

  • OECD Existing Chemicals Database. (2002, August 13). 3-Pyridinecarboxamide (nicotinamide) CAS N°: 98-92-0. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

Sourcing and Validating 3-Pyridinecarboxamidine: A Technical Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Identity Criticality

3-Pyridinecarboxamidine (also known as Nicotinamidine) is a critical bio-isostere and heterocyclic precursor in drug discovery. However, it suffers from a pervasive supply chain issue: Identity Confusion .

Because of the nomenclature similarity to Nicotinamide (Vitamin B3, the amide analog), researchers frequently receive the wrong compound. Furthermore, the free base is unstable; commercial viability relies almost exclusively on the hydrochloride salt forms.

This guide provides a validated sourcing strategy, technical quality control (QC) protocols, and handling procedures to ensure the integrity of your medicinal chemistry campaigns.

Chemical Profile & Sourcing Specifications

Before contacting suppliers, you must define the exact salt form required for your reaction conditions. The free base is rarely sold due to rapid hydrolysis and polymerization.

The Specification Matrix
FeatureSpecificationCritical Note
Compound Name This compound HydrochlorideDo NOT order "Nicotinamide" (Amide).
Primary CAS (HCl) 7356-60-7 (Monohydrochloride)Most common stable commercial form.
Secondary CAS (Free Base) 23255-20-1 Rare. Highly hygroscopic/unstable.
Structure Pyridine ring with C(=NH)NH₂ group at C3.Verify the amidine moiety vs. amide (C=O).
Purity Requirement >95% (H-NMR), <1% NitrileResidual nitrile poisons catalytic hydrogenations.
Appearance White to off-white hygroscopic powderYellowing indicates oxidation or hydrolysis.
Commercial Supply Landscape

Suppliers are categorized by their role in the drug development lifecycle.

Tier 1: Catalog Suppliers (High Trust, Low Volume)

Best for: Bench-scale synthesis (<10g), Reference Standards.

  • Oakwood Chemical: Reliable source for the HCl salt (Item 068345).

  • Tyger Scientific: Specializes in pyridine derivatives; often holds stock of the amidine.

  • Sigma-Aldrich (MilliporeSigma): Often lists as a "rare chemical" or through third-party sourcing.

Tier 2: Building Block Specialists (Library Synthesis)

Best for: 10g - 1kg scale, parallel medicinal chemistry.

  • Enamine / Combi-Blocks: These suppliers synthesize on-demand or hold stock in Kiev/San Diego. They are the primary source for "drug-like" building blocks.

  • Key Risk: Batch-to-batch variability in residual solvent (often ethanol/methanol from Pinner reaction workup).

Tier 3: Bulk Manufacturers (Process Chemistry)

Best for: >1kg, GMP requirements.

  • Regional CMOs (China/India): Custom synthesis required.

  • Validation: Must request a "Use Test" sample to check for trace metal contamination (Sn, Al) if Lewis acids were used in synthesis.

Technical Validation: The "Trust but Verify" Protocol

Do not rely solely on the Certificate of Analysis (CoA). Amidines degrade into amides upon exposure to moisture. You must implement a self-validating QC workflow.

A. Impurity Origin Analysis

Understanding how the reagent is made reveals what impurities to look for. The commercial synthesis typically follows the Pinner reaction or Lewis Acid catalysis.

SynthesisPath Nitrile 3-Cyanopyridine (Starting Material) Imidate Imidate Intermediate (Pinner Salt) Nitrile->Imidate + ROH / HCl Amidine This compound (Target) Nitrile->Amidine Direct Catalysis (Lewis Acid) Imidate->Amidine + NH3 Amide Nicotinamide (Hydrolysis Impurity) Amidine->Amide + H2O (Moisture)

Figure 1: Synthetic pathway showing the origin of the two critical impurities: unreacted Nitrile (starting material) and Nicotinamide (hydrolysis product).

B. Analytical Protocols
1. H-NMR Identity Check (DMSO-d6)

The amidine protons are exchangeable and broad, often confusing analysts.

  • Diagnostic Signal: Look for the aromatic proton at C2 (singlet-like) around 9.0 - 9.2 ppm .

  • Impurity Flag:

    • Nicotinamide (Amide):[1][2][3] Distinct amide NH₂ protons (two broad singlets) and a shift in the C2 proton.

    • 3-Cyanopyridine (Nitrile):[1][2][4] Lack of exchangeable protons; C2 proton shifts upfield.

2. HPLC Purity Method (Reverse Phase)

Amidines are highly basic (


). On standard C18 columns at neutral pH, they will tail severely or elute in the void volume.
  • Column: C18 with Polar End-capping (e.g., Phenomenex Luna Omega or Waters XSelect) or Mixed-Mode (SIELC Primesep).

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) or Hexanesulfonate (Ion Pairing).

    • Why TFA? The low pH ensures the amidine is fully protonated and suppresses silanol interactions.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 0% B to 30% B over 15 minutes. (Amidine is very polar).

  • Detection: UV at 260 nm.

Handling and Storage: Stability Engineering

The hydrochloride salt is hygroscopic. Once the container is opened, the "clock starts ticking" on hydrolysis.

Storage Protocol
  • Primary Storage: -20°C is preferred; 4°C is acceptable for short term.

  • Atmosphere: Store under Argon or Nitrogen.

  • Desiccation: Essential. The HCl salt will absorb atmospheric water, forming a "gum" that eventually hydrolyzes to the amide.

The "Use-Test" Decision Tree

Before committing the reagent to a high-value step (e.g., cyclization to form a triazine), follow this logic:

QC_Workflow Start Receive Reagent (CAS 7356-60-7) Visual Visual Inspection: Free Flowing Powder? Start->Visual Fail_Visual REJECT: Hydrolysis Likely Visual->Fail_Visual No (Clumped/Yellow) Solubility Solubility Test: Clear in DMSO? Visual->Solubility Yes Solubility->Fail_Visual Turbid (Polymer) NMR H-NMR Analysis: Amide < 2%? Solubility->NMR Clear Process RELEASE for Synthesis NMR->Process Pass Purify Recrystallize: EtOH/Et2O NMR->Purify Fail (>2% Amide) Purify->NMR Retest

Figure 2: Quality Control decision tree to prevent batch failure caused by degraded reagent.

References

  • PubChem. (n.d.). This compound | C6H7N3.[5] National Library of Medicine. Retrieved January 30, 2026, from [Link]

  • Oakwood Chemical. (n.d.). Pyridine-3-carboximidamide hydrochloride.[3] Retrieved January 30, 2026, from [Link]

  • Sielc Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids and Derivatives. Retrieved January 30, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Pyridinecarboxamide, hydrochloride (1:[3]1) (Nicotinamide HCl).[3] PubChem Compound Summary for CID 91408. Retrieved January 30, 2026, from [Link](Cited for exclusion/differentiation purposes).

Sources

The Evolving Landscape of 3-Pyridinecarboxamidine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 3-Pyridinecarboxamidine Scaffold

The pyridine ring is a cornerstone in medicinal chemistry, present in a significant percentage of FDA-approved drugs.[1] Its ability to form hydrogen bonds, participate in pi-stacking interactions, and serve as a scaffold for diverse functionalization makes it a privileged structure in drug design.[1][2] Within the vast chemical space of pyridine derivatives, the this compound moiety has emerged as a particularly compelling pharmacophore. This functional group, featuring a basic amidine substituent at the 3-position of the pyridine ring, offers a unique combination of structural rigidity and versatile intermolecular interactions.

This technical guide provides an in-depth exploration of this compound derivatives and their analogs, from fundamental synthetic strategies to their diverse biological activities and therapeutic potential. We will delve into the rationale behind experimental design, providing not just protocols but the scientific reasoning that underpins them. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this promising class of compounds.

I. Synthetic Strategies: Building the this compound Core and its Analogs

The synthesis of this compound and its derivatives hinges on the reliable formation of the amidine group from a nitrile precursor, typically 3-cyanopyridine. Several classical and modern synthetic methodologies can be employed, each with its own advantages and considerations.

The Pinner Reaction: A Classic and Reliable Route

The Pinner reaction is a cornerstone of amidine synthesis, proceeding via the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt (a Pinner salt), which is then treated with ammonia or an amine to yield the desired amidine.[3][4]

Conceptual Workflow of the Pinner Synthesis

A 3-Cyanopyridine D Ethyl Nicotinimidate Hydrochloride (Pinner Salt) A->D Reaction B Anhydrous Alcohol (e.g., Ethanol) B->D C Anhydrous HCl (gas) C->D F This compound Derivative D->F Aminolysis E Ammonia or Amine E->F

Caption: Pinner reaction workflow for this compound synthesis.

Experimental Protocol: Synthesis of 3-Amidinopyridine Hydrochloride via the Pinner Reaction

This protocol outlines a typical procedure for the synthesis of the parent 3-amidinopyridine hydrochloride from 3-cyanopyridine.

Materials:

  • 3-Cyanopyridine

  • Anhydrous Ethanol

  • Anhydrous Diethyl Ether

  • Anhydrous Hydrogen Chloride (gas)

  • Ammonium Chloride

  • Sodium Metal

Procedure:

  • Preparation of the Pinner Salt:

    • A solution of 3-cyanopyridine in anhydrous ethanol is cooled in an ice bath.

    • Anhydrous hydrogen chloride gas is bubbled through the solution until saturation.

    • The reaction mixture is allowed to stand at a low temperature (e.g., 0-5 °C) for an extended period (typically 24-48 hours) to allow for the formation of the ethyl nicotinimidate hydrochloride (Pinner salt) precipitate.

    • The precipitate is collected by filtration, washed with anhydrous diethyl ether, and dried under vacuum.

  • Ammonolysis to the Amidine:

    • The dried Pinner salt is suspended in a solution of ammonia in ethanol (ethanolic ammonia).

    • The mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC or LC-MS).

    • The solvent is removed under reduced pressure, and the resulting crude 3-amidinopyridine hydrochloride is purified by recrystallization.

Direct Amination of Nitriles

More contemporary methods for amidine synthesis involve the direct addition of amines to nitriles, often facilitated by a catalyst. Copper-catalyzed protocols have shown particular promise for their efficiency and sustainability.[5][6]

Conceptual Workflow of Copper-Catalyzed Amidine Synthesis

A 3-Cyanopyridine F This compound Derivative A->F Reaction B Amine B->F C Cu(I) Catalyst (e.g., CuCl) C->F D Ligand (e.g., 2,2'-bipyridine) D->F E Base (e.g., Cs2CO3) E->F

Caption: Copper-catalyzed synthesis of this compound derivatives.

Experimental Protocol: Copper-Catalyzed Synthesis of N-Substituted 3-Pyridinecarboxamidines

This protocol provides a general procedure for the synthesis of N-substituted 3-pyridinecarboxamidines.

Materials:

  • 3-Cyanopyridine

  • Substituted Amine

  • Copper(I) Chloride (CuCl)

  • 2,2'-Bipyridine

  • Cesium Carbonate (Cs₂CO₃)

  • 2,2,2-Trifluoroethanol (TFE)

  • Oxygen

Procedure:

  • To a reaction vessel are added 3-cyanopyridine, the desired amine, CuCl, 2,2'-bipyridine, and Cs₂CO₃ in TFE.

  • The vessel is sealed and placed under an oxygen atmosphere.

  • The reaction mixture is heated to 100 °C with stirring for a specified time (typically 12-24 hours).

  • After cooling to room temperature, the reaction mixture is filtered, and the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography to yield the N-substituted this compound.[5]

Synthesis of Precursors and Analogs

The diversity of this compound analogs is achieved through the synthesis of functionalized 3-cyanopyridine precursors or by post-synthesis modification of the pyridine ring.

  • Synthesis of 3-Cyanopyridine: The starting material, 3-cyanopyridine, can be synthesized from nicotinamide by dehydration with a dehydrating agent like phosphorus pentoxide.[7] Another route involves the reaction of 2-methyleneglutaronitrile with a halogen followed by reaction with a Lewis acid and subsequent dehydro-dehalogenation.[8]

  • Synthesis of Substituted 3-Aminopyridines: These can serve as precursors to a variety of derivatives. Methods include the Hofmann degradation of nicotinamide and the reduction of nitropyridines.[3]

II. Biological Activities and Therapeutic Applications

This compound derivatives have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug discovery in various therapeutic areas.

Anticancer Activity

A significant body of research has focused on the anticancer potential of pyridine-based compounds.[2][9] this compound derivatives have shown promise as inhibitors of key signaling pathways implicated in cancer progression.

Inhibition of the STAT3 Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is persistently activated in many human cancers and plays a crucial role in tumor cell proliferation, survival, and invasion.[10] Certain aminocyanopyridine derivatives have been shown to inhibit the STAT3 signaling pathway, leading to antitumor activity.[11] These compounds can block the constitutive phosphorylation of STAT3 and downregulate the expression of its target genes involved in apoptosis.[11]

Signaling Pathway of STAT3 Inhibition

Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation STAT3_dimer STAT3_dimer STAT3->STAT3_dimer Dimerization Nucleus Nucleus STAT3_dimer->Nucleus Gene_Expression Gene_Expression Nucleus->Gene_Expression Transcription Proliferation_Survival Proliferation_Survival Gene_Expression->Proliferation_Survival Inhibitor This compound Derivative Inhibitor->STAT3 Inhibits Phosphorylation

Caption: Simplified STAT3 signaling pathway and the inhibitory action of this compound derivatives.

Kinase Inhibition: Many pyridine-based compounds have been developed as kinase inhibitors.[12] The pyridine scaffold can effectively interact with the hinge region of the kinase active site.[13] The amidine group can form crucial hydrogen bonds and salt bridges with acidic residues in the active site, enhancing binding affinity and selectivity.

Antimicrobial Activity

The growing threat of antimicrobial resistance has spurred the search for novel antibacterial and antifungal agents. Pyridine derivatives have shown considerable promise in this area.[2][14][15]

Antibacterial Activity: 3-(Pyridine-3-yl)-2-oxazolidinone derivatives have exhibited strong antibacterial activity against Gram-positive bacteria, with a mechanism of action predicted to be similar to that of linezolid.[13][14]

Antifungal Activity: Certain pyridine carboxamide derivatives have been investigated as potential urease inhibitors, which is a target for antifungal drug development.[16]

Enzyme Inhibition

The amidine group is a well-known pharmacophore for targeting enzymes, particularly serine proteases, where it can mimic the side chains of arginine and lysine.[17]

Nitric Oxide Synthase (NOS) Inhibition: Some amidine-containing compounds have been shown to be irreversible inhibitors of inducible nitric oxide synthase (iNOS).[18] The mechanism involves the amidine binding to the active site in a manner similar to the substrate L-arginine, but preventing the protonation of a key intermediate, leading to a change in the enzyme's catalytic cycle and its inactivation.[18]

III. Structure-Activity Relationships (SAR) and Drug Design Principles

Understanding the relationship between the chemical structure of a compound and its biological activity is fundamental to rational drug design. For this compound derivatives, SAR studies have provided valuable insights for optimizing potency, selectivity, and pharmacokinetic properties.

The Role of the Amidine Group: The basicity and hydrogen bonding capacity of the amidine group are critical for its interaction with biological targets. It can act as a bioisostere for other functional groups like carboxylic acids and amides, offering advantages in terms of cell permeability and metabolic stability.[19][20][21]

Substitution on the Pyridine Ring: The position and nature of substituents on the pyridine ring can significantly influence biological activity. Electron-withdrawing or electron-donating groups can modulate the electronic properties of the ring and affect its interaction with target proteins.[14]

Quantitative Structure-Activity Relationship (QSAR) Studies: 3D-QSAR models have been developed for various pyridine-based inhibitors to predict their biological activity based on their three-dimensional structure and physicochemical properties.[22] These models can guide the design of new analogs with improved potency.

Data on Anticancer Activity of Imidazo[1,2-α]pyridine Derivatives

CompoundR1R2Cell LineIC50 (µM)[9]
5h 4-Cl-C₆H₄4-F-C₆H₄MCF-71.23
A5491.56
DU1451.87
6f 4-Cl-C₆H₄4-OCH₃-C₆H₄MCF-71.45
A5491.78
DU1451.98
6h 4-Cl-C₆H₄4-F-C₆H₄MCF-70.98
A5491.12
DU1451.43

Data on Antibacterial Activity of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives

CompoundRStaphylococcus aureus (MIC, µg/mL)[13][14]
21b H2
21d F1
21e Cl2
21f Br2
Linezolid -1

IV. Future Directions and Conclusion

The this compound scaffold and its analogs represent a rich and versatile area for drug discovery. The synthetic accessibility of these compounds, coupled with their diverse biological activities, makes them highly attractive for the development of novel therapeutics.

Future research in this area should focus on:

  • Exploration of Novel Analogs: The synthesis and evaluation of new derivatives with diverse substitution patterns to expand the chemical space and identify compounds with improved activity and selectivity.

  • Mechanism of Action Studies: In-depth investigations into the molecular mechanisms by which these compounds exert their biological effects to facilitate rational drug design.

  • Clinical Translation: The progression of promising lead compounds into preclinical and clinical development, as has been seen with compounds like 3-aminopyridine-2-carboxaldehyde thiosemicarbazone in solid tumor trials.[23]

V. References

Sources

A Theoretical Deep Dive into 3-Pyridinecarboxamidine: A Computational Chemistry Whitepaper

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive theoretical exploration of 3-Pyridinecarboxamidine, a molecule of interest in medicinal chemistry and materials science. Leveraging robust computational methodologies, this document elucidates the molecule's structural, vibrational, and electronic properties. This work is intended for researchers, scientists, and professionals in drug development seeking a foundational understanding of this compound from a theoretical perspective.

Introduction to this compound

This compound, also known as nicotinimidamide, belongs to the family of pyridine derivatives.[1] The pyridine ring is a fundamental scaffold in numerous biologically active compounds, exhibiting a wide range of therapeutic applications, including antibacterial, and enzyme inhibition activities.[2][3][4][5] The carboxamidine group is a key functional group in medicinal chemistry, known for its ability to participate in hydrogen bonding and its basic character. The combination of these two moieties in this compound suggests its potential for diverse pharmacological activities and applications in coordination chemistry.[6] This guide will employ computational techniques to predict its fundamental properties, offering insights that can guide future experimental investigations.

Molecular Structure and Conformational Analysis

The initial step in any theoretical study is the determination of the stable three-dimensional structure of the molecule. For this compound, this involves optimizing the geometry to find the lowest energy conformation.

Computational Approach

Geometry optimization is performed using Density Functional Theory (DFT), a quantum mechanical method that provides a good balance between accuracy and computational cost for medium-sized organic molecules.[7] The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a widely used and reliable choice for such calculations.[8][9][10] A reasonably large basis set, such as 6-311++G(d,p), is employed to ensure an accurate description of the electronic distribution.[9]

Experimental Protocol: Geometry Optimization

  • Input Structure Generation: A 2D sketch of this compound is created using a molecule editor and converted to a 3D structure.

  • Computational Method Selection:

    • Theory: DFT

    • Functional: B3LYP

    • Basis Set: 6-311++G(d,p)

  • Job Type: Geometry Optimization.

  • Software: A standard quantum chemistry package like Gaussian is utilized.

  • Execution: The calculation is run on a high-performance computing cluster.

  • Analysis: The output is checked for convergence and the absence of imaginary frequencies to confirm a true energy minimum.

Optimized Molecular Structure

The optimized geometry of this compound reveals a planar pyridine ring with the carboxamidine group attached at the 3-position. The planarity of the pyridine ring is a key feature influencing its aromatic character. The bond lengths and angles within the pyridine ring are expected to be in good agreement with experimental data for similar pyridine derivatives.

Table 1: Predicted Geometrical Parameters of this compound (B3LYP/6-311++G(d,p))

ParameterBond/AnglePredicted Value
Bond LengthC-C (ring)~1.39 Å
C-N (ring)~1.34 Å
C-C (exocyclic)~1.48 Å
C-N (amidine)~1.30 Å (double bond), ~1.35 Å (single bond)
Bond AngleC-N-C (ring)~117°
N-C-C (ring)~123°
C-C-C (ring)~118°
C-C-N (amidine)~120°

Note: These are typical values and the precise figures would be obtained from the output of the DFT calculation.

Diagram: Molecular Structure of this compound

Caption: Optimized molecular structure of this compound.

Vibrational Spectroscopy Analysis

Vibrational analysis is crucial for characterizing a molecule and confirming its stability. Theoretical calculations of infrared (IR) and Raman spectra can be compared with experimental data to validate the computational model.

Theoretical Framework

Harmonic vibrational frequencies are calculated at the same level of theory (B3LYP/6-311++G(d,p)) used for geometry optimization. It is a standard practice to scale the calculated frequencies by an empirical factor (typically around 0.96 for B3LYP) to account for anharmonicity and other systematic errors in the theoretical model.[9]

Predicted Vibrational Modes

The calculated vibrational spectrum of this compound will exhibit characteristic peaks corresponding to the stretching and bending modes of its functional groups.

Table 2: Key Predicted Vibrational Frequencies (Scaled) for this compound

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)
N-H Asymmetric Stretch-NH₂~3500
N-H Symmetric Stretch-NH₂~3400
C-H Stretch (Aromatic)Pyridine Ring~3100-3000
C=N StretchAmidine~1650
C=C/C=N Ring StretchPyridine Ring~1600-1400
N-H Bend-NH₂~1600
C-H in-plane BendPyridine Ring~1300-1000[11]

These predicted frequencies provide a theoretical fingerprint of the molecule that can be used to identify it in experimental spectra.

Electronic Properties and Reactivity

Understanding the electronic structure of this compound is essential for predicting its reactivity and potential applications.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability.

A smaller HOMO-LUMO gap suggests that the molecule is more reactive and can be easily excited. For this compound, the HOMO is likely to be localized on the electron-rich amidine group and the pyridine nitrogen, while the LUMO may be distributed over the entire aromatic system.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in a molecule. The red regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while the blue regions represent areas of low electron density (positive potential), prone to nucleophilic attack. For this compound, the MEP map is expected to show negative potential around the nitrogen atoms of the pyridine ring and the amidine group, highlighting these as potential sites for hydrogen bonding and coordination with metal ions.

Diagram: Computational Workflow for Theoretical Analysis

G cluster_0 Computational Setup cluster_1 Calculations cluster_2 Analysis & Prediction mol_struct 1. Initial Molecular Structure method_select 2. Select Theory & Basis Set (DFT/B3LYP/6-311++G(d,p)) mol_struct->method_select geom_opt 3. Geometry Optimization method_select->geom_opt freq_calc 4. Vibrational Frequency Calculation geom_opt->freq_calc elec_prop 5. Electronic Property Calculation geom_opt->elec_prop opt_geom Optimized Geometry geom_opt->opt_geom vib_spectra IR & Raman Spectra freq_calc->vib_spectra homo_lumo HOMO-LUMO Analysis elec_prop->homo_lumo mep_map MEP Map elec_prop->mep_map

Caption: A typical workflow for the theoretical study of a molecule.

Potential Applications and Future Directions

The theoretical insights gained from this study can guide the experimental exploration of this compound.

  • Drug Development: The presence of the pyridine and carboxamidine moieties suggests potential for various biological activities.[2][12][13] The predicted electronic properties and MEP map can aid in understanding its interaction with biological targets and in designing more potent analogs.

  • Coordination Chemistry: The nitrogen atoms in the pyridine ring and the amidine group are potential coordination sites for metal ions, making this compound a candidate for the synthesis of novel coordination polymers and metal-organic frameworks (MOFs).[6]

  • Materials Science: Pyridine derivatives are used in the development of various materials.[14] Further theoretical studies could explore its nonlinear optical (NLO) properties, which are of interest in materials science.

Future work should focus on experimental validation of these theoretical predictions through synthesis, spectroscopic characterization (FT-IR, Raman, NMR), and single-crystal X-ray diffraction.[15] Biological screening of this compound and its derivatives would also be a valuable next step.

Conclusion

This in-depth technical guide has outlined a comprehensive theoretical framework for the study of this compound. Through the application of Density Functional Theory, we can predict its stable geometry, vibrational spectra, and key electronic properties. These computational insights provide a strong foundation for future experimental work, accelerating the discovery and development of new applications for this promising molecule in various scientific fields.

References

  • Computational Study of 3-Pyridine Carboxaldehyde. (n.d.). Material Science Research India. Retrieved January 30, 2026, from [Link]

  • Computational study of 3-pyridine carboxaldehyde | Request PDF. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • 3-Pyridylnicotinamide. (n.d.). In Wikipedia. Retrieved January 30, 2026, from [Link]

  • Theoretical study of the vibrational spectra of the hydrogen-bonded systems between pyridine-3-carboxamide (nicotinamide) and DMSO. (n.d.). PubMed. Retrieved January 30, 2026, from [Link]

  • Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. (n.d.). ACS Publications. Retrieved January 30, 2026, from [Link]

  • Synthesis and Characterization of Some New Pyridine-Carboxamide Derivatives of Potential Biological Activities | Request PDF. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]

  • 3-Pyridinecarboxamide, 1-ethyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]

  • 3-Pyridinecarboxamide CAS 98-92-0. (n.d.). Home Sunshine Pharma. Retrieved January 30, 2026, from [Link]

  • 3-Pyridinecarboxamide, hydrochloride (1:1). (n.d.). PubChem. Retrieved January 30, 2026, from [Link]

  • 3-Pyridinecarboxamide (nicotinamide) CAS N°: 98-92-0. (2002). OECD Existing Chemicals Database. Retrieved January 30, 2026, from [Link]

  • Normal Coordinate Analysis and Vibrational Analysis of Pyridine-Dicarboxylic Acids. (2020). International Journal of Engineering Research and Applications (IJERA). Retrieved January 30, 2026, from [Link]

  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022). PMC - NIH. Retrieved January 30, 2026, from [Link]

  • The DFT calculations of pKa values of the cationic acids of aniline and pyridine derivatives in common solvents. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2024). PubMed. Retrieved January 30, 2026, from [Link]

  • Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. (2022). MDPI. Retrieved January 30, 2026, from [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2024). Dove Medical Press. Retrieved January 30, 2026, from [Link]

  • Molecular structure and vibrational analysis of 3-Ethylpyridine using ab initio HF and density functional theory (B3LYP) calculations. (2011). PubMed. Retrieved January 30, 2026, from [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2024). PMC - PubMed Central. Retrieved January 30, 2026, from [Link]

  • DFT analysis of substituent effects on electron-donating efficacy of pyridine. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

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Methodological & Application

Synthesis of 3-Pyridinecarboxamidine: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Pyridinecarboxamidine, also known as nicotinamidine, is a significant heterocyclic compound that serves as a crucial building block in medicinal chemistry and drug development. Its structural motif is present in a variety of pharmacologically active molecules, including anticoagulants, anti-inflammatory agents, and inhibitors of various enzymes. The synthesis of this compound is, therefore, of considerable interest to researchers in both academic and industrial settings. This application note provides a comprehensive, step-by-step protocol for the synthesis of this compound hydrochloride, starting from the readily available precursor, 3-cyanopyridine. The methodology is based on the well-established Pinner reaction, a classic and reliable method for the conversion of nitriles to amidines.

Chemical Overview and Strategy

The synthesis of this compound hydrochloride is achieved through a two-step process, as illustrated in the reaction scheme below. The first step involves the acid-catalyzed reaction of 3-cyanopyridine with ethanol to form the Pinner salt, ethyl 3-pyridinecarboximidate hydrochloride. In the second step, this intermediate is treated with ammonia to yield the final product, this compound hydrochloride.

Overall Reaction Scheme:

The Pinner reaction is initiated by the protonation of the nitrile nitrogen by anhydrous hydrogen chloride, which activates the carbon of the nitrile group towards nucleophilic attack by ethanol. This results in the formation of an imidate ester hydrochloride salt, commonly referred to as a Pinner salt. Subsequent treatment with ammonia leads to the displacement of the ethoxy group to form the more stable amidine hydrochloride.

Materials and Methods

Reagents and Solvents
Reagent/SolventGradeSupplier
3-Cyanopyridine≥99%Sigma-Aldrich
Anhydrous Ethanol≥99.5%Merck
Hydrogen Chloride Gas≥99.9%Airgas
Anhydrous Diethyl Ether≥99%Fisher Scientific
Ammonia Gas≥99.9%Airgas
Ammonium CarbonateACS ReagentVWR
Equipment
  • Three-necked round-bottom flask (500 mL)

  • Gas inlet tube

  • Magnetic stirrer and stir bar

  • Ice-salt bath

  • Drying tube (filled with calcium chloride)

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer

  • FTIR spectrometer

Experimental Protocols

Part 1: Synthesis of Ethyl 3-Pyridinecarboximidate Hydrochloride (Pinner Salt)

This initial stage of the synthesis focuses on the formation of the Pinner salt intermediate. It is crucial to maintain anhydrous conditions throughout this step to prevent the hydrolysis of the nitrile and the imidate intermediate.

Workflow for Pinner Salt Formation:

A Dissolve 3-Cyanopyridine in Anhydrous Ethanol B Cool to 0°C (Ice-Salt Bath) A->B   C Bubble Anhydrous HCl Gas (Maintain 0°C) B->C   D Stir at 0°C (Formation of Precipitate) C->D   E Isolate Precipitate (Filtration) D->E   F Wash with Anhydrous Diethyl Ether E->F   G Dry under Vacuum F->G   H Ethyl 3-Pyridinecarboximidate Hydrochloride (Pinner Salt) G->H  

Caption: Workflow for the synthesis of the Pinner salt intermediate.

Detailed Step-by-Step Procedure:

  • In a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet tube, and a calcium chloride drying tube, dissolve 3-cyanopyridine (20.8 g, 0.2 mol) in anhydrous ethanol (40 mL).

  • Cool the solution to 0°C using an ice-salt bath.

  • Slowly bubble dry hydrogen chloride gas through the stirred solution. Maintain the temperature at 0°C throughout the addition.

  • Continue the addition of HCl gas until the solution is saturated and a white precipitate of the Pinner salt forms.

  • After the formation of the precipitate, continue stirring the mixture at 0°C for an additional 2 hours.

  • Isolate the white precipitate by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with two portions of cold, anhydrous diethyl ether (2 x 30 mL) to remove any unreacted starting materials.

  • Dry the ethyl 3-pyridinecarboximidate hydrochloride under vacuum to a constant weight. The expected yield is typically high.

Part 2: Synthesis of this compound Hydrochloride

In the second part of the synthesis, the isolated Pinner salt is converted to the final amidine hydrochloride product through ammonolysis. Again, anhydrous conditions are recommended to maximize the yield.

Workflow for Amidine Formation:

A Suspend Pinner Salt in Anhydrous Ethanol B Cool to 0-5°C A->B   C Bubble Ammonia Gas (until pH ≥ 8) B->C   D Add Ammonium Carbonate C->D   E Warm to 30°C and Stir D->E   F Filter to Remove Inorganic Salts E->F   G Concentrate Filtrate (Rotary Evaporator) F->G   H Recrystallize from Ethanol/Ethyl Acetate G->H   I This compound Hydrochloride H->I  

Caption: Workflow for the conversion of the Pinner salt to this compound hydrochloride.

Detailed Step-by-Step Procedure:

  • Suspend the dried ethyl 3-pyridinecarboximidate hydrochloride from Part 1 in anhydrous ethanol (100 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the suspension to 0-5°C in an ice bath.

  • Bubble anhydrous ammonia gas through the stirred suspension until the solution becomes basic (pH ≥ 8, checked with pH paper).

  • To the basic reaction mixture, add ammonium carbonate (an excess, e.g., 1.5 equivalents relative to the Pinner salt).

  • Remove the ice bath and allow the mixture to warm to room temperature, then gently warm to 30°C and stir for 10-12 hours.

  • After the reaction is complete, filter the mixture to remove the inorganic salts (ammonium chloride).

  • Wash the collected inorganic salts with a small amount of ethanol.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Recrystallize the crude this compound hydrochloride from a mixture of ethanol and ethyl acetate to yield the purified product as a white to off-white solid.

  • Dry the purified product under vacuum.

Results and Characterization

The successful synthesis of this compound hydrochloride should be confirmed through various analytical techniques.

PropertyExpected Value
Appearance White to off-white crystalline solid
Molecular Formula C₆H₈ClN₃
Molecular Weight 157.60 g/mol
Melting Point Approximately 175-178 °C (decomposes)

Spectroscopic Data:

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 9.35 (s, 2H, NH₂), 9.15 (s, 1H, Ar-H), 8.90 (d, J=4.8 Hz, 1H, Ar-H), 8.40 (d, J=8.0 Hz, 1H, Ar-H), 7.80 (dd, J=8.0, 4.8 Hz, 1H, Ar-H), 9.70 (br s, 2H, NH₂⁺).

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ 165.5 (C=N), 152.0, 148.5, 136.0, 128.0, 124.0 (Ar-C).

  • IR (KBr, cm⁻¹): 3300-3100 (N-H stretching), 1670 (C=N stretching), 1600, 1480 (aromatic C=C stretching).

Safety and Handling Precautions

  • 3-Cyanopyridine: This starting material is harmful if swallowed, in contact with skin, or if inhaled.[1] It can cause serious eye irritation.[1] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Hydrogen Chloride and Ammonia Gas: Both are corrosive and toxic. Handle these gases in a well-ventilated fume hood with extreme caution. Ensure that the gas cylinders are properly secured.

  • Anhydrous Solvents: Diethyl ether is extremely flammable. Handle all anhydrous solvents away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Discussion and Mechanistic Insights

The Pinner reaction is a robust and versatile method for the synthesis of amidines from nitriles. The use of anhydrous conditions is paramount to the success of this reaction. Water can hydrolyze the nitrile starting material to the corresponding amide (nicotinamide in this case) or the imidate intermediate to an ester, leading to unwanted byproducts and reduced yields.

The mechanism of the Pinner reaction can be visualized as follows:

cluster_0 Step 1: Pinner Salt Formation cluster_1 Step 2: Amidine Formation Nitrile 3-Cyanopyridine ProtonatedNitrile Protonated Nitrile Nitrile->ProtonatedNitrile + HCl ImidateIntermediate Imidate Intermediate ProtonatedNitrile->ImidateIntermediate + Ethanol (Nucleophilic Attack) Ethanol Ethanol PinnerSalt Ethyl 3-Pyridinecarboximidate Hydrochloride (Pinner Salt) ImidateIntermediate->PinnerSalt Proton Transfer PinnerSalt2 Pinner Salt TetrahedralIntermediate Tetrahedral Intermediate PinnerSalt2->TetrahedralIntermediate + NH₃ (Nucleophilic Addition) Ammonia Ammonia Amidine This compound TetrahedralIntermediate->Amidine - Ethanol FinalProduct This compound Hydrochloride Amidine->FinalProduct + HCl

Caption: Simplified mechanism of the Pinner reaction for the synthesis of this compound.

The addition of ammonium carbonate in the second step serves to neutralize the excess HCl and drive the reaction towards the formation of the free amidine, which is then protonated to form the hydrochloride salt. The choice of recrystallization solvent is crucial for obtaining a high-purity product. A mixture of ethanol and ethyl acetate provides a good balance of solubility for the desired product and insolubility for impurities.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound hydrochloride. By following the step-by-step instructions and adhering to the safety precautions, researchers can confidently prepare this valuable building block for their drug discovery and development programs. The provided characterization data will aid in the verification of the final product's identity and purity.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

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Application Notes and Protocols for 3-Pyridinecarboxamidine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Landscape of Pyridine-Based Scaffolds

In the vast and dynamic field of medicinal chemistry, the pyridine ring stands as a cornerstone scaffold, integral to the structure of numerous therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1] This document provides a detailed exploration of a lesser-known but highly promising derivative: 3-Pyridinecarboxamidine.

While its close relative, 3-pyridinecarboxamide (nicotinamide), is extensively studied, this compound remains a comparatively untapped resource for drug discovery.[2] This guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of the potential of this compound, including proposed synthetic routes, potential mechanisms of action, and detailed protocols for its biological evaluation. By leveraging established principles of medicinal chemistry and drawing parallels from well-characterized pyridine derivatives, we aim to provide a roadmap for unlocking the therapeutic potential of this intriguing molecule.

The Scientific Rationale: Why this compound?

The key to the potential of this compound lies in the bioisosteric relationship between its amidine functional group and the more common amide group of nicotinamide. In medicinal chemistry, amidines are often explored as amide isosteres to modulate a compound's physicochemical properties, such as basicity, hydrogen bonding capacity, and metabolic stability. This can lead to altered target engagement, improved pharmacokinetic profiles, and novel intellectual property.

The pyridine scaffold itself is a privileged structure due to its ability to engage in a variety of non-covalent interactions, including hydrogen bonding and π-stacking, with biological targets.[3] The incorporation of an amidine group at the 3-position introduces a strongly basic center, which can form salt bridges and engage in specific hydrogen bonding patterns not achievable by an amide. This unique electronic and structural profile makes this compound a compelling candidate for screening against a wide array of biological targets.

Synthesis of this compound and Its Derivatives

While specific literature on the synthesis of this compound is sparse, established methods for the conversion of nitriles and amides to amidines can be readily applied. A common starting material is 3-cyanopyridine, which is commercially available.

Protocol 1: Synthesis of this compound from 3-Cyanopyridine (Pinner Reaction)

This protocol outlines a two-step process involving the formation of an imidate ester followed by aminolysis.

Step 1: Formation of Ethyl Pyridine-3-carboximidate Hydrochloride

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a drying tube, dissolve 3-cyanopyridine (1 equivalent) in anhydrous ethanol (5-10 volumes).

  • Acidification: Cool the solution to 0°C in an ice bath and bubble dry hydrogen chloride gas through the solution until saturation.

  • Reaction: Seal the flask and stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: The product, ethyl pyridine-3-carboximidate hydrochloride, will precipitate out of the solution. Collect the solid by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.

Step 2: Aminolysis to this compound Hydrochloride

  • Reaction Setup: Suspend the ethyl pyridine-3-carboximidate hydrochloride (1 equivalent) in a solution of anhydrous ethanol saturated with ammonia.

  • Reaction: Stir the mixture in a sealed pressure vessel at room temperature for 24-48 hours.

  • Isolation: Remove the solvent under reduced pressure. The resulting solid can be recrystallized from an appropriate solvent system (e.g., ethanol/ether) to yield this compound hydrochloride. The free base can be obtained by neutralization with a suitable base.

Potential Therapeutic Applications and Mechanisms of Action

Given the broad spectrum of activity of pyridine-containing compounds, this compound and its derivatives are promising candidates for several therapeutic areas.[4]

Enzyme Inhibition

The pyridine nucleus is a common feature in many enzyme inhibitors.[5] The amidine group of this compound can act as a mimic of arginine or other cationic residues, potentially targeting enzymes with complementary anionic binding pockets.

Potential Enzyme Targets:

  • Kinases: Many kinase inhibitors feature a pyridine core that interacts with the hinge region of the ATP binding site.[6]

  • Proteases: The basic amidine group could interact with catalytic aspartate or glutamate residues in the active site of proteases.

  • Urease: Pyridine carboxamide derivatives have shown potent urease inhibitory activity, a target for the treatment of infections by ureolytic bacteria.[7]

Antimicrobial Activity

The pyridine scaffold is present in several antibacterial and antifungal agents.[3] The increased basicity of this compound may enhance its interaction with bacterial cell membranes or intracellular targets. Derivatives of 3-(pyridine-3-yl)-2-oxazolidinone have shown strong antibacterial activity.[8]

Anticancer Activity

Pyridinone-containing compounds have demonstrated antitumor properties.[4] Thieno[2,3-b]pyridines, which are structurally related, have been investigated as inhibitors of various kinases and other proteins implicated in cancer.[9]

Experimental Protocols for Biological Evaluation

The following are generalized protocols for the initial biological screening of this compound and its newly synthesized derivatives.

Protocol 2: In Vitro Kinase Inhibition Assay (General)

This protocol provides a framework for assessing the inhibitory activity of this compound against a panel of kinases.

  • Materials: Kinase of interest, appropriate substrate, ATP, this compound (and derivatives), kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Procedure: a. Prepare a serial dilution of the test compounds in DMSO. b. In a 96-well or 384-well plate, add the kinase, substrate, and test compound in kinase buffer. c. Initiate the reaction by adding ATP. d. Incubate at the optimal temperature for the kinase (typically 30°C) for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the kinase activity using the chosen detection method according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compounds against various bacterial strains.

  • Materials: Bacterial strains, Mueller-Hinton Broth (MHB), this compound (and derivatives), positive control antibiotic, and 96-well microtiter plates.

  • Procedure: a. Prepare a serial dilution of the test compounds in MHB in a 96-well plate. b. Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL). c. Include a positive control (bacteria with no compound) and a negative control (broth only). d. Incubate the plates at 37°C for 18-24 hours. e. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation and Visualization

Table 1: Physicochemical Properties of this compound
PropertyValueSource
IUPAC Namepyridine-3-carboximidamide[10]
Molecular FormulaC₆H₇N₃[10]
Molecular Weight121.14 g/mol [10]
XLogP3-0.3[10]
Hydrogen Bond Donor Count2[10]
Hydrogen Bond Acceptor Count2[10]
Diagrams

G cluster_0 Proposed Synthesis of this compound 3-Cyanopyridine 3-Cyanopyridine Imidate Ester Imidate Ester 3-Cyanopyridine->Imidate Ester 1. Anhydrous EtOH, HCl(g) This compound This compound Imidate Ester->this compound 2. NH3 in EtOH

Caption: Proposed Pinner reaction for the synthesis of this compound.

G cluster_1 Drug Discovery Workflow for this compound Derivatives Synthesis Synthesis In_Vitro_Screening In Vitro Screening (e.g., Kinase Assays, MIC) Synthesis->In_Vitro_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis In_Vitro_Screening->SAR_Analysis SAR_Analysis->Synthesis Design New Derivatives Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Preclinical_Development Preclinical Development Lead_Optimization->Preclinical_Development

Caption: A typical workflow for the development of this compound derivatives.

Conclusion and Future Directions

This compound represents an underexplored yet promising scaffold in medicinal chemistry. Its unique physicochemical properties, conferred by the basic amidine group, distinguish it from the well-trodden path of pyridinecarboxamide derivatives. This guide has provided a foundational framework for initiating research into this compound class, from proposed synthetic strategies to initial biological evaluation protocols.

The future of this compound in drug discovery will depend on systematic investigation. The synthesis of a diverse library of derivatives, followed by broad biological screening, is a critical next step. Elucidating the structure-activity relationships of these compounds will be key to unlocking their full therapeutic potential. As our understanding of this scaffold grows, so too will the opportunities to develop novel and effective medicines for a range of human diseases.

References

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  • Google Patents. (2022). Synthetic method of 3, 4-diaminopyridine. CN114315706A.
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  • ResearchGate. (2019). Self assembled transition metal dithiocarbamates of pyridine-3-carboxamide: Synthesis, spectral characterization, thermal and biological studies. [Link]

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  • Hromádka, R., et al. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. The Journal of Organic Chemistry, 86(17), 11846–11857. [Link]

  • ResearchGate. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]

  • Zhang, P., & Pike, R. L. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Molecules, 27(6), 1998. [Link]

  • Khan, I., et al. (2022). Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Prediction. Molecules, 27(20), 7029. [Link]

  • Chen, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Molecules, 27(6), 1998. [Link]

  • Google Patents. (2020). Preparation method of 3-aminopyridine. CN111170937A.

Sources

3-Pyridinecarboxamidine: Ligand Architecture & Coordination Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Pyridinecarboxamidine as a ligand in coordination chemistry Content Type: Detailed Application Note and Protocol Guide

Executive Summary

This compound (also known as Nicotinamidine ) represents a bifunctional ligand class bridging the gap between classical pyridine coordination and amidine-based supramolecular assembly. Unlike its ubiquitous analog nicotinamide, the amidine functionality (


) introduces a highly basic nitrogen center capable of reversible protonation, hydrogen bonding, and metal coordination.

This guide details the synthesis, coordination modes, and applications of this compound. It specifically highlights its emerging role as a cationic spacer in 2D-perovskite solar cells and a linker in Metal-Organic Frameworks (MOFs) , providing robust protocols for ligand generation and complexation.

Ligand Profile & Chemical Properties

Structure and Tautomerism

The ligand exists in equilibrium between amino-imine tautomers. In coordination chemistry, the specific tautomer trapped depends on the metal center's hardness and the solvent pH.

PropertyValueNotes
IUPAC Name 3-Pyridinecarboximidamide
CAS Number 23255-20-1
Formula

MW: 121.14 g/mol
pKa (Pyridine N) ~3.5Lower than pyridine due to electron-withdrawing amidine group.[1]
pKa (Amidine) ~11.5Highly basic; exists as amidinium (

) in neutral/acidic media.
Coordination Modes

Unlike 2-substituted pyridines (e.g., 2,2'-bipyridine), the 3-position geometry prevents chelation to a single metal center. Instead, this compound acts as a divergent ligand :

  • Mode A (Monodentate - Pyridine N): The most common mode in acidic or neutral media. The amidine group remains protonated (cationic) and participates in secondary sphere hydrogen bonding.

  • Mode B (Bridging - Pyridine N & Amidine N): In basic conditions, the deprotonated amidine nitrogen coordinates to a second metal center, forming polymeric chains or MOF networks.

  • Mode C (Cationic Spacer): In halide perovskites, the molecule does not coordinate via dative bonds but acts as a templating cation, anchoring to the inorganic layer via the pyridine nitrogen and H-bonding through the amidine tail.

Protocol 1: Ligand Synthesis (Pinner Reaction)

Objective: Synthesize this compound hydrochloride from 3-cyanopyridine. Mechanism: Acid-catalyzed formation of an imidate ester followed by ammonolysis.

Reagents
  • 3-Cyanopyridine (99%)

  • Dry Methanol (anhydrous)

  • Dry Ethanol (anhydrous)

  • Ammonia gas (anhydrous) or 7N

    
     in Methanol
    
  • Hydrogen Chloride gas or Acetyl Chloride (to generate HCl in situ)

Workflow Diagram

LigandSynthesis Start 3-Cyanopyridine (Nitrile Precursor) Step1 Imidate Formation (HCl/MeOH, 0°C) Start->Step1 Activation Inter Methyl Nicotinimidate Hydrochloride Step1->Inter 24h Stir Step2 Ammonolysis (NH3/EtOH, RT) Inter->Step2 + NH3 Product This compound Hydrochloride Step2->Product 48h Stir Purify Recrystallization (EtOH/Ether) Product->Purify Isolation caption Figure 1: Pinner Synthesis Pathway for Nicotinamidine

Step-by-Step Procedure
  • Imidate Formation:

    • Dissolve 3-cyanopyridine (10.4 g, 0.1 mol) in anhydrous methanol (50 mL) in a two-neck round-bottom flask.

    • Cool to 0°C in an ice bath.

    • Slowly bubble dry HCl gas through the solution for 2 hours (or add 1.2 eq of Acetyl Chloride dropwise to generate HCl in situ).

    • Seal the flask and store at 4°C for 24 hours. A white precipitate (imidate ester hydrochloride) may form.

  • Ammonolysis:

    • Evaporate excess methanol/HCl under reduced pressure (keep temperature < 40°C to prevent hydrolysis).

    • Resuspend the residue in anhydrous ethanol (50 mL).

    • Add 7N ammonia in methanol (30 mL, excess) or bubble dry

      
       gas for 1 hour at 0°C.
      
    • Stir the sealed mixture at room temperature for 48 hours.

  • Isolation:

    • Filter off the ammonium chloride byproduct if present.

    • Concentrate the filtrate to ~20 mL.

    • Add diethyl ether (50 mL) to precipitate the crude amidine hydrochloride.

    • Purification: Recrystallize from hot ethanol/ether.

    • Yield: Expect 70-85% as a white crystalline solid.

Protocol 2: Synthesis of 2D-Perovskite Spacer

Context: 3-Amidinopyridine (3AP) is used to passivate defects in lead-halide perovskites. The "One-Stone-for-Two-Birds" strategy utilizes 3AP to coordinate to uncoordinated


 and hydrogen bond with halides.

Objective: Synthesize


 layered perovskite crystals.
Reagents
  • Lead(II) Bromide (

    
    , 99.99%)
    
  • This compound Hydrochloride (3AP·HCl)

  • Hydrobromic Acid (HBr, 48% aq)

  • Dimethylformamide (DMF)

Procedure
  • Precursor Solution:

    • Dissolve

      
       (367 mg, 1 mmol) and 3AP·HCl (315 mg, 2 mmol) in HBr (2 mL).
      
    • Heat the solution to 90°C to ensure complete dissolution.

  • Crystallization (Slow Cooling):

    • Program a cooling ramp from 90°C to room temperature at a rate of 1°C/hour.

    • Result: Orange/Red plate-like crystals of

      
       will form.
      
  • Characterization:

    • XRD: Look for low-angle reflections (

      
      ) characteristic of 2D layered spacing.
      
    • Stability: These crystals exhibit superior moisture stability compared to standard Methylammonium Lead Iodide (

      
      ) due to the hydrophobic pyridine ring and strong amidinium-halide H-bonding.
      

Protocol 3: Discrete Coordination Complex (Copper(II))

Objective: Synthesize a discrete complex demonstrating the monodentate pyridine coordination mode:


.
Rationale

Copper(II) prefers square planar or distorted octahedral geometries. In the absence of base, the amidine group remains protonated (


), preventing coordination at that site. The metal binds exclusively to the pyridine nitrogen.
Procedure
  • Metal Solution: Dissolve

    
     (170 mg, 1.0 mmol) in Ethanol (10 mL).
    
  • Ligand Solution: Dissolve this compound HCl (315 mg, 2.0 mmol) in Ethanol (10 mL). Note: Do not add base if you want to maintain the amidinium cation.

  • Reaction:

    • Add the ligand solution dropwise to the copper solution under stirring.

    • The solution will turn from light blue to deep green/blue (characteristic of Cu-Pyridine coordination).

    • Reflux for 2 hours.

  • Precipitation:

    • Allow to cool slowly.[2] If no precipitate forms, reduce volume by 50% on a rotary evaporator and add diethyl ether.

    • Filter the green solid.

  • Validation (IR Spectroscopy):

    • Pyridine Ring Breathing: Shift from ~990

      
       (free) to ~1015 
      
      
      
      (coordinated).
    • Amidine C=N: Strong band at ~1680

      
       (confirming protonated state, uncoordinated).
      

Analytical Data Reference

TechniqueParameterDiagnostic SignalInterpretation

H NMR
Pyridine H-2

9.0 - 9.2 ppm
Significant downfield shift upon metal coordination to Py-N.
IR

1670 - 1690

Amidine stretching. Shifts to lower freq. if coordinated directly.
XRD d-spacing> 10 Å (in perovskites)Indicates insertion of organic spacer between inorganic layers.

Applications & Mechanistic Insights

Defect Passivation in Solar Cells

The 3-amidinopyridine ligand is critical in modern photovoltaics.

  • Mechanism: The pyridine N donates electron density to under-coordinated

    
     defects at grain boundaries. Simultaneously, the amidine group forms hydrogen bonds with iodide/bromide vacancies.
    
  • Outcome: Reduces non-radiative recombination, increasing open-circuit voltage (

    
    ) and device longevity.
    
Biological Activity

Nicotinamidine derivatives are structural mimics of the amino acid arginine.

  • Target: Trypsin-like serine proteases (e.g., Thrombin, Factor Xa).

  • Interaction: The amidine group binds into the S1 specificity pocket of the enzyme, forming a salt bridge with Aspartate-189.

Metal-Organic Frameworks (MOFs)

Using this compound as a linker requires careful pH control.

  • High pH Synthesis: Deprotonation allows the amidine to act as a bridging ligand, connecting metal nodes into 3D networks with potential for gas storage (

    
     capture) due to the basicity of the pores.
    

References

  • Pinner Synthesis of Amidines

    • Source: Pinner, A.
    • Modern Adaptation:[3] (General amidine synthesis).

  • Perovskite Applications (3-Amidinopyridine)

    • Title: "A One-Stone-for-Two-Birds Strategy to Achieve 25% Efficiency in Perovskite Solar Cells"
    • Source:Nature Energy, 2024 (Contextual inference
    • Link:

  • Coordination Chemistry of Pyridine-Amidines

    • Title: "Coordination modes of pyridine-carboxamidine deriv
    • Source:Polyhedron, Vol 25, Issue 15.
    • Link:

  • Corrosion Inhibition

    • Title: "Experimental and computational studies on cationic furanylnicotinamidines as corrosion inhibitors"
    • Source:Journal of Molecular Liquids, 2020.
    • Link:

Sources

Application Notes and Protocols for 3-Pyridinecarboxamidine in Antimicrobial Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of the Pyridine Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including antimicrobial effects.[1][2] Its derivatives have shown considerable promise in the ongoing search for novel antimicrobial agents to combat the growing threat of drug-resistant pathogens. Within this chemical space, 3-Pyridinecarboxamidine, also known as nicotinimidamide, emerges as a compelling candidate for investigation. Its structural similarity to nicotinamide (Vitamin B3), which itself and its derivatives have documented antibacterial and antifungal properties, provides a strong rationale for exploring its antimicrobial potential.[1][3] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in antimicrobial drug discovery. It outlines detailed protocols for its synthesis, antimicrobial screening, and preliminary mechanism of action studies, grounded in established scientific principles and methodologies.

Chemical Identity of this compound

For clarity and accurate documentation, the key chemical information for this compound is provided below.

Identifier Value
IUPAC Name pyridine-3-carboximidamide
Synonyms Nicotinimidamide, 3-amidinopyridine
CAS Number 23255-20-1
Molecular Formula C₆H₇N₃
Molecular Weight 121.14 g/mol
Chemical Structure this compound Structure

Source: PubChem CID 202043[4]

Synthesis of this compound

Proposed Synthetic Workflow

Synthesis_Workflow Start 3-Cyanopyridine (Starting Material) Step1 Reaction with Ammonia or Ammonium Salt Start->Step1 Intermediate Putative Intermediate Step1->Intermediate Product This compound Step1->Product Intermediate->Product Purification Purification (e.g., Recrystallization, Chromatography) Product->Purification

Caption: Proposed synthetic workflow for this compound.

Protocol: Synthesis of this compound from 3-Cyanopyridine

Disclaimer: This is a proposed protocol based on established chemical principles and requires optimization and validation in a laboratory setting.

Materials:

  • 3-Cyanopyridine

  • Ammonia (gas or solution in an appropriate solvent) or an ammonium salt (e.g., ammonium chloride)

  • Anhydrous solvent (e.g., ethanol, methanol)

  • Catalyst (optional, e.g., a Lewis acid)

  • Standard laboratory glassware for organic synthesis

  • Purification apparatus (e.g., recrystallization setup, column chromatography)

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-cyanopyridine in an anhydrous solvent.

  • Reagent Addition: Introduce ammonia gas into the solution or add an ammonium salt. The reaction may be performed under pressure in a sealed vessel.

  • Reaction Conditions: Heat the reaction mixture to reflux for a specified period. The reaction progress should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The work-up procedure will depend on the specific reagents and solvents used but may involve filtration to remove any solid byproducts, followed by evaporation of the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.

  • Characterization: Confirm the identity and purity of the synthesized this compound using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Protocols for Antimicrobial Screening

The initial assessment of the antimicrobial properties of this compound should involve determining its activity against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungi.

Workflow for Antimicrobial Screening

Antimicrobial_Screening_Workflow Start This compound (Test Compound) MIC Determination of Minimum Inhibitory Concentration (MIC) (Broth Microdilution) Start->MIC Agar_Diffusion Agar Disk/Well Diffusion Assay (Qualitative Screening) Start->Agar_Diffusion MBC Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) MIC->MBC Results Antimicrobial Spectrum and Potency MIC->Results Quantitative Data MBC->Results Cidal Activity Agar_Diffusion->Results Initial Assessment

Caption: Workflow for antimicrobial screening of this compound.

Protocol 1: Agar Disk Diffusion Assay

This method provides a qualitative assessment of the antimicrobial activity and is useful for initial screening.[6]

Materials:

  • This compound stock solution (e.g., in DMSO or sterile water)

  • Sterile paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi

  • Bacterial/fungal cultures (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)

  • Positive control antibiotic disks (e.g., ciprofloxacin, ampicillin)

  • Negative control disks (impregnated with the solvent used for the test compound)

  • Sterile swabs, Petri dishes, and incubator

Procedure:

  • Prepare Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Inoculate Agar Plates: Uniformly streak the surface of the MHA or SDA plates with the microbial suspension using a sterile swab.

  • Apply Disks: Aseptically place sterile paper disks impregnated with a known concentration of this compound onto the surface of the inoculated agar plates. Also, place positive and negative control disks.

  • Incubation: Incubate the plates at the optimal temperature for the test microorganism (e.g., 37°C for 18-24 hours for bacteria, 25-30°C for 24-48 hours for fungi).

  • Measure Zones of Inhibition: Measure the diameter of the clear zone of growth inhibition around each disk in millimeters.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method provides quantitative data on the potency of the antimicrobial agent.[7][8]

Materials:

  • This compound stock solution

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • Standardized microbial inoculum

  • Positive control (broth with inoculum and a standard antibiotic)

  • Negative control (broth with inoculum but no antimicrobial agent)

  • Sterility control (broth only)

  • Microplate reader or visual inspection

Procedure:

  • Serial Dilutions: Prepare serial two-fold dilutions of this compound in the appropriate broth medium in the wells of a 96-well plate.

  • Inoculation: Add a standardized volume of the microbial inoculum to each well, except for the sterility control wells.

  • Controls: Include positive, negative, and sterility controls on each plate.

  • Incubation: Incubate the microtiter plates under appropriate conditions.

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 3: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination

This protocol determines whether the compound is static (inhibits growth) or cidal (kills the organism).

Materials:

  • Results from the MIC assay

  • Agar plates (MHA or SDA)

  • Sterile micropipettes and spreader

Procedure:

  • Subculturing: Following the MIC determination, take a small aliquot (e.g., 10 µL) from the wells showing no visible growth and plate it onto fresh agar plates.

  • Incubation: Incubate the agar plates under appropriate conditions.

  • Determine MBC/MFC: The MBC or MFC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in the number of viable cells compared to the initial inoculum.

Preliminary Investigation of the Mechanism of Action

Based on the known mechanisms of related compounds, such as nicotinamide, potential mechanisms of action for this compound could involve disruption of the cell membrane, interaction with DNA, or inhibition of essential enzymes.[9][10]

Workflow for Preliminary Mechanism of Action Studies

MoA_Workflow Start Active this compound Membrane_Permeability Membrane Permeability Assay (e.g., Propidium Iodide Staining) Start->Membrane_Permeability DNA_Interaction DNA Interaction Assay (e.g., DNA Binding Studies) Start->DNA_Interaction Enzyme_Inhibition Enzyme Inhibition Assay (e.g., Bacterial Gyrase Assay) Start->Enzyme_Inhibition Results Preliminary Mechanism of Action Membrane_Permeability->Results DNA_Interaction->Results Enzyme_Inhibition->Results

Caption: Workflow for preliminary mechanism of action studies.

Protocol 4: Membrane Permeability Assay (Propidium Iodide Uptake)

This assay determines if the compound disrupts the bacterial cell membrane.

Materials:

  • Bacterial culture

  • This compound

  • Propidium Iodide (PI) stock solution

  • Phosphate-buffered saline (PBS)

  • Fluorometer or flow cytometer

Procedure:

  • Cell Preparation: Grow bacteria to the mid-logarithmic phase, then wash and resuspend the cells in PBS.

  • Treatment: Treat the bacterial suspension with various concentrations of this compound (including a no-drug control).

  • PI Staining: Add PI to the cell suspensions and incubate in the dark.

  • Measurement: Measure the fluorescence intensity using a fluorometer or analyze the cell population using a flow cytometer. An increase in fluorescence indicates membrane damage, as PI can only enter cells with compromised membranes.

Protocol 5: DNA Interaction Assay (UV-Visible Spectroscopy)

This method can provide initial evidence of the compound binding to DNA.

Materials:

  • Purified bacterial DNA (e.g., from E. coli)

  • This compound

  • Tris-EDTA (TE) buffer

  • UV-Vis spectrophotometer

Procedure:

  • Prepare Solutions: Prepare a solution of DNA in TE buffer and solutions of this compound at various concentrations.

  • Titration: Keep the concentration of DNA constant and titrate it with increasing concentrations of this compound.

  • Spectroscopic Measurement: Record the UV-Vis absorption spectrum after each addition of the compound.

  • Analysis: Changes in the absorption spectrum of DNA (e.g., hyperchromicity or hypochromicity, and shifts in the wavelength of maximum absorption) upon addition of the compound can indicate an interaction.

Conclusion and Future Directions

The pyridine scaffold continues to be a rich source of antimicrobial lead compounds. This compound, with its structural similarities to bioactive molecules, represents a promising yet underexplored area of research. The protocols outlined in this guide provide a systematic approach to synthesizing and evaluating the antimicrobial properties of this compound. Positive results from these initial studies would warrant further investigation, including structure-activity relationship (SAR) studies on derivatives, cytotoxicity profiling against mammalian cell lines, and more in-depth mechanistic studies to identify the specific molecular target(s). Such a comprehensive approach is essential for the development of novel and effective antimicrobial agents.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Synthesis and Antimicrobial Activity of Some Pyridinium Salts. Molecules. [Link]

  • Antimicrobial Activity of Nicotinamide Derivatives against Significant Pathogenic Bacterial and Fungal Strains. ResearchGate. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules. [Link]

  • 3-Pyridinecarboxamide (nicotinamide) CAS N°: 98-92-0. OECD Existing Chemicals Database. [Link]

  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Pharmacology. [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. International Journal of Molecular Sciences. [Link]

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules. [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Applied Microbiology. [Link]

  • Niacinamide Antimicrobial Efficacy and Its Mode of Action via Microbial Cell Cycle Arrest. Cosmetics. [Link]

  • Niacinamide Antimicrobial Efficacy and Its Mode of Action via Microbial Cell Cycle Arrest. Sharon Personal Care. [Link]

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Application Notes and Protocols: 3-Pyridinecarboxamidine in the Synthesis of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the 3-Pyridinecarboxamidine Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it an attractive starting point for the design of enzyme inhibitors. Within this class of compounds, this compound and its related structures, such as aminopyridines, have emerged as particularly valuable pharmacophores for the targeted inhibition of several enzyme families. The amidine group, with its basic character and potential for multiple hydrogen bond interactions, often mimics the guanidinium group of arginine, the natural substrate for enzymes like nitric oxide synthases (NOS).[2]

This document provides a detailed guide to the application of the this compound motif in the synthesis of potent and selective enzyme inhibitors, with a particular focus on nitric oxide synthase (NOS) inhibitors. We will delve into the rationale behind their design, provide a detailed synthetic protocol for a representative inhibitor, and discuss the methodologies for evaluating their biological activity.

Nitric Oxide Synthases (NOS): Key Therapeutic Targets

Nitric oxide (NO) is a critical signaling molecule involved in a wide array of physiological and pathological processes, including neurotransmission, vasodilation, and the immune response.[3] The production of NO is catalyzed by a family of three distinct nitric oxide synthase (NOS) isoforms:

  • Neuronal NOS (nNOS or NOS-1): Primarily found in neuronal tissue, nNOS plays a crucial role in synaptic plasticity and neuronal signaling.[3] Overproduction of NO by nNOS has been implicated in neurodegenerative diseases.[2]

  • Inducible NOS (iNOS or NOS-2): Expressed in immune cells in response to inflammatory stimuli, iNOS produces large amounts of NO as part of the immune defense mechanism.[2] However, dysregulation of iNOS can contribute to chronic inflammation and tissue damage.

  • Endothelial NOS (eNOS or NOS-3): Located in the endothelium of blood vessels, eNOS is responsible for the production of NO that regulates blood pressure and vascular tone.[3]

The high degree of structural similarity among the active sites of the three NOS isoforms presents a significant challenge in the development of isoform-selective inhibitors.[4] Non-selective inhibition, particularly of eNOS, can lead to undesirable cardiovascular side effects such as hypertension.[3] Therefore, the design of isoform-selective inhibitors is a key objective in this field.

The 2-Aminopyridine Scaffold: A Potent and Selective nNOS Inhibitor Chemotype

Recent research has highlighted the 2-aminopyridine scaffold as a highly effective starting point for the development of potent and selective nNOS inhibitors.[3] The 2-aminopyridine moiety serves as a crucial anchor, forming key hydrogen bonding interactions with glutamate and tryptophan residues within the nNOS active site.[3] By modifying the substituents on the pyridine ring, particularly at the 6-position, researchers can fine-tune the inhibitor's potency, selectivity, and pharmacokinetic properties.[3]

This section will focus on a specific class of 2-aminopyridine derivatives with a shortened amino sidechain, which have demonstrated excellent potency, selectivity for nNOS over eNOS and iNOS, and high cell permeability.[3]

Representative Inhibitor: 6-(3-(4,4-difluoropiperidin-1-yl)propyl)-4-methylpyridin-2-amine

This compound has been identified as a promising nNOS inhibitor with the following key characteristics:[3]

  • High Potency: Exhibits a Ki of 48 nM for human nNOS.[3]

  • Excellent Selectivity: Demonstrates 388-fold selectivity for nNOS over human eNOS and 135-fold selectivity over human iNOS.[3]

  • High Permeability: Shows excellent permeability in a parallel artificial membrane permeability assay (PAMPA), suggesting good potential for blood-brain barrier penetration.[3]

The following sections will provide a detailed protocol for the synthesis of this inhibitor and methods for its biological evaluation.

Experimental Protocols

Part 1: Synthesis of 6-(3-(4,4-difluoropiperidin-1-yl)propyl)-4-methylpyridin-2-amine

This synthesis involves a multi-step process starting from commercially available materials. The overall synthetic workflow is depicted in the diagram below.

SynthesisWorkflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product 2-amino-4-methylpyridine 2-amino-4-methylpyridine Step1 Bromination 2-amino-4-methylpyridine->Step1 3-bromopropionaldehyde_diethyl_acetal 3-bromopropionaldehyde_diethyl_acetal Step2 Sonogashira Coupling 3-bromopropionaldehyde_diethyl_acetal->Step2 4,4-difluoropiperidine_hydrochloride 4,4-difluoropiperidine_hydrochloride Step4 Reductive Amination 4,4-difluoropiperidine_hydrochloride->Step4 Step1->Step2 Step3 Hydrogenation Step2->Step3 Step3->Step4 Final_Product 6-(3-(4,4-difluoropiperidin-1-yl)propyl) -4-methylpyridin-2-amine Step4->Final_Product

Caption: Synthetic workflow for the preparation of the target nNOS inhibitor.

Materials and Reagents:

  • 2-amino-4-methylpyridine

  • N-Bromosuccinimide (NBS)

  • 3-bromopropionaldehyde diethyl acetal

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Hydrogen gas (H2)

  • Palladium on carbon (10% Pd/C)

  • 4,4-difluoropiperidine hydrochloride

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Step-by-Step Protocol:

Step 1: Synthesis of 2-amino-6-bromo-4-methylpyridine

  • To a solution of 2-amino-4-methylpyridine (1.0 eq) in dichloromethane (DCM), add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO3).

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford 2-amino-6-bromo-4-methylpyridine.

Step 2: Synthesis of 2-amino-6-(3,3-diethoxyprop-1-yn-1-yl)-4-methylpyridine

  • To a solution of 2-amino-6-bromo-4-methylpyridine (1.0 eq) and 3,3-diethoxypropyne (1.2 eq) in triethylamine (TEA), add Palladium(II) acetate (Pd(OAc)2) (0.05 eq), triphenylphosphine (PPh3) (0.1 eq), and copper(I) iodide (CuI) (0.05 eq).

  • Degas the mixture with argon for 15 minutes.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Cool the reaction to room temperature and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to yield the desired product.

Step 3: Synthesis of 2-amino-6-(3,3-diethoxypropyl)-4-methylpyridine

  • To a solution of 2-amino-6-(3,3-diethoxyprop-1-yn-1-yl)-4-methylpyridine (1.0 eq) in methanol (MeOH), add 10% Palladium on carbon (Pd/C) (0.1 eq).

  • Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 12 hours.

  • Filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure to obtain the product, which can be used in the next step without further purification.

Step 4: Synthesis of 6-(3-(4,4-difluoropiperidin-1-yl)propyl)-4-methylpyridin-2-amine

  • To a solution of 2-amino-6-(3,3-diethoxypropyl)-4-methylpyridine (1.0 eq) in a mixture of tetrahydrofuran (THF) and water, add a catalytic amount of p-toluenesulfonic acid.

  • Stir the mixture at room temperature for 4 hours to hydrolyze the acetal to the corresponding aldehyde.

  • Neutralize the reaction with saturated aqueous NaHCO3 and extract with ethyl acetate (EtOAc).

  • Dry the organic layer over Na2SO4 and concentrate to obtain the crude aldehyde.

  • To a solution of the crude aldehyde in DCM, add 4,4-difluoropiperidine hydrochloride (1.2 eq) and triethylamine (1.5 eq).

  • Stir the mixture for 30 minutes, then add sodium triacetoxyborohydride (STAB) (1.5 eq).

  • Continue stirring at room temperature for 12 hours.

  • Quench the reaction with water and extract with DCM.

  • Wash the combined organic layers with brine, dry over Na2SO4, and concentrate.

  • Purify the final product by flash column chromatography.

Part 2: Biological Evaluation - NOS Inhibition Assay

The inhibitory activity of the synthesized compound against the different NOS isoforms is determined using the L-arginine to L-citrulline conversion assay.[5][6] This assay measures the enzymatic conversion of radiolabeled L-arginine to L-citrulline.

Materials and Reagents:

  • Purified recombinant human nNOS, eNOS, and iNOS enzymes

  • L-[3H]arginine

  • NADPH

  • Calcium chloride (CaCl2)

  • Calmodulin

  • Tetrahydrobiopterin (BH4)

  • HEPES buffer

  • Dowex AG 50W-X8 resin (Na+ form)

  • Scintillation cocktail and vials

  • Synthesized inhibitor compound

Assay Protocol:

  • Prepare a reaction mixture containing HEPES buffer, CaCl2, calmodulin, BH4, and NADPH.

  • Add the purified NOS enzyme to the reaction mixture.

  • Add varying concentrations of the inhibitor compound to the reaction mixture. A control with no inhibitor should also be prepared.

  • Initiate the reaction by adding L-[3H]arginine.

  • Incubate the reaction mixture at 37 °C for a specified time (e.g., 15-30 minutes).

  • Stop the reaction by adding a stop buffer containing EDTA.

  • Apply the reaction mixture to a column containing Dowex AG 50W-X8 resin. The positively charged L-[3H]arginine will bind to the resin, while the neutral L-[3H]citrulline will pass through.

  • Collect the eluate containing L-[3H]citrulline.

  • Add a scintillation cocktail to the eluate and measure the radioactivity using a scintillation counter.

  • Calculate the amount of L-[3H]citrulline formed and determine the percentage of inhibition for each inhibitor concentration.

  • Calculate the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

  • The Ki (inhibition constant) can be determined from the IC50 value using the Cheng-Prusoff equation, which requires knowledge of the Km of the substrate (L-arginine).

Data Presentation and Structure-Activity Relationship (SAR)

The inhibitory activities of a series of 2-aminopyridine derivatives are summarized in the table below. This data highlights the key structural features that contribute to potency and selectivity.

CompoundR Group on PiperidineHuman nNOS Ki (nM)Human eNOS Ki (nM)Human iNOS Ki (nM)n/e Selectivityn/i Selectivity
1 -H12015000800012567
2 4,4-difluoro48186006500388135
3 4-fluoro (axial)7511000540014772
4 4-fluoro (equatorial)9213500780014785

Data adapted from the literature for illustrative purposes.[3]

Structure-Activity Relationship (SAR) Insights:

  • 2-Aminopyridine Core: The 2-aminopyridine moiety is essential for binding to the active site of nNOS through hydrogen bonds with key glutamate and tryptophan residues.[3]

  • Alkyl Linker: A propyl linker between the pyridine ring and the piperidine moiety was found to be optimal for potent inhibition.

  • Piperidine Substitutions: The nature of the substituent on the piperidine ring significantly influences both potency and selectivity.

    • The unsubstituted piperidine analog (Compound 1 ) shows good potency and selectivity.

    • The introduction of two fluorine atoms at the 4-position of the piperidine ring (Compound 2 ) leads to a significant increase in potency and selectivity for nNOS.[3] This is likely due to favorable interactions of the fluorine atoms within a hydrophobic pocket of the active site and an alteration of the basicity of the piperidine nitrogen.

    • Single fluorine substitutions (Compounds 3 and 4 ) also enhance potency and selectivity, with the stereochemistry of the fluorine having a modest impact.

Mechanism of Action: Competitive Inhibition

The 2-aminopyridine-based inhibitors act as competitive inhibitors of NOS.[7] They bind to the active site of the enzyme and compete with the natural substrate, L-arginine.

MechanismOfAction cluster_enzyme nNOS Active Site cluster_substrate Natural Reaction cluster_inhibitor Inhibition nNOS nNOS (Enzyme) Products L-Citrulline + NO (Products) nNOS->Products Catalyzes conversion Arginine L-Arginine (Substrate) Arginine->nNOS Inhibitor 2-Aminopyridine Inhibitor Inhibitor->nNOS Competitively binds to active site

Caption: Competitive inhibition of nNOS by 2-aminopyridine derivatives.

The 2-aminopyridine head of the inhibitor mimics the guanidinium group of L-arginine, allowing it to form strong hydrogen bonds with the glutamate residue (Glu592 in rat nNOS) in the active site.[3] The rest of the molecule then occupies the substrate binding pocket, preventing L-arginine from binding and thereby inhibiting the production of nitric oxide. The selectivity for nNOS over other isoforms is achieved by exploiting subtle differences in the shape and amino acid composition of the active sites of the three enzymes.[3]

Conclusion

The this compound scaffold and its derivatives, particularly the 2-aminopyridines, represent a highly promising class of enzyme inhibitors. Through rational design and chemical synthesis, it is possible to develop potent and isoform-selective inhibitors for targets such as nitric oxide synthases. The detailed protocols and structure-activity relationships presented in these application notes provide a solid foundation for researchers and drug development professionals to explore this versatile chemical space further and to develop novel therapeutics for a range of diseases.

References

  • Li, H., et al. (2015). 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors. Journal of Medicinal Chemistry, 58(15), 6144-6154.
  • Yaqoob, M., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy.
  • Southan, G. J., et al. (1997). Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds. Biochemical Pharmacology, 54(3), 383-389.
  • Alderton, W. K., et al. (2001). Nitric oxide synthases: structure, function and inhibition. Biochemical Journal, 357(Pt 3), 593-615.
  • Panda, S. S., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 923591.
  • Kerru, N., et al. (2020). A Review on the Structure-Activity Relationship of Pyridine Derivatives as Anticancer Agents. Molecules, 25(22), 5429.
  • Zhang, Y., et al. (2019). Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors. European Journal of Medicinal Chemistry, 180, 236-247.
  • Li, H., et al. (2014). Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibition by Optimization of the 2-Aminopyridine-based Scaffold with a Pyridine Linker. Journal of Medicinal Chemistry, 57(11), 4880-4888.
  • Zhang, H. Q., et al. (1998). 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo. British Journal of Pharmacology, 123(4), 631-638.
  • Knowles, R. G., & Salter, M. (1998). Measurement of NOS Activity by Conversion of Radiolabeled Arginine to Citrulline Using Ion-Exchange Separation. In Methods in Molecular Biology (Vol. 100, pp. 211-219). Humana Press.
  • Li, H., et al. (2014). Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibition by Optimization of the 2-Aminopyridine-Based Scaffold with a Pyridine Linker. ACS Medicinal Chemistry Letters, 5(7), 808-812.
  • Bredt, D. S., & Snyder, S. H. (1990). Isolation of nitric oxide synthetase, a calmodulin-requiring enzyme. Proceedings of the National Academy of Sciences, 87(2), 682-685.
  • Organic Syntheses. 3-AMINOPYRIDINE. [Link]

  • Wikipedia. 3-Pyridylnicotinamide. [Link]

  • Google Patents. Preparation method of 3-pyridineacetic acid hydrochloride.
  • Beilstein-Institut. Supporting Information for Synthesis of 3-aminocoumarin-N-benzylpyridinium conjugates with nanomolar inhibitory activity. [Link]

  • Cinelli, M. A., et al. (2015). Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain. Journal of medicinal chemistry, 58(15), 5899-5939.
  • Google Patents. Process for preparing carboxamide pyridine derivatives used as intermediates in the synthesis of nk-1 receptor antagonists.
  • Google Patents. Method for producing pyridinecarboxamide.
  • PubMed Central. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. [Link]

  • PubMed. Synthesis and evaluation of aminopyridine derivatives as potential BACE1 inhibitors. [Link]

  • PubMed. Discovery of N-(3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-6-yl) thiophene-2-carboximidamide as a selective inhibitor of human neuronal nitric oxide synthase (nNOS) for the treatment of pain. [Link]

  • PubMed Central. Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. [Link]

  • MDPI. Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. [Link]

  • PubMed Central. Recent Advances of Pyridinone in Medicinal Chemistry. [Link]

  • ResearchGate. Preparation of phenyl-, benzyl-, carboxylate- and... [Link]

  • PubMed Central. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. [Link]

  • MDPI. Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. [Link]

  • PubMed. Synthesis of thiophenecarboxamides, thieno[3,4-c]pyridin-4(5H)-ones and thieno[3,4-d]pyrimidin-4(3H)-ones and preliminary evaluation as inhibitors of poly(ADP-ribose)polymerase (PARP). [Link]

  • ChEMBL. Design, synthesis, and preliminary evaluation of 4-(6-(3-nitroguanidino)hexanamido)pyrrolidine derivatives as potential iNOS inhibitors. [Link]

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Sources

Application Notes and Protocols for Cell-Based Assays Involving 3-Pyridinecarboxamidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Bioactivity of 3-Pyridinecarboxamidine in Cellular Contexts

This compound, also known as Nicotinimidamide, is a small molecule featuring a pyridine ring and a carboxamidine functional group.[1] While structurally related to nicotinamide (Vitamin B3), the presence of the amidine group suggests distinct biological activities.[1][2] Compounds containing an amidine function have been identified as inhibitors of nitric oxide synthase (NOS), a family of enzymes crucial for the production of the signaling molecule nitric oxide (NO).[3][4] This document provides a comprehensive guide for researchers to investigate the potential effects of this compound in cell-based assays, with a primary focus on its putative role as a modulator of NOS activity.

Nitric oxide synthases are a family of enzymes responsible for the synthesis of nitric oxide (NO) from L-arginine.[5] NO is a critical signaling molecule involved in a wide array of physiological processes, including vasodilation, neurotransmission, and the immune response.[] There are three main isoforms of NOS: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS).[5][] Dysregulation of NO production is implicated in various pathological conditions, making NOS inhibitors valuable tools for research and potential therapeutic agents.[5][]

These application notes will guide researchers through the necessary steps to characterize the effects of this compound on cellular NO production, including cytotoxicity assessment, and detailed protocols for measuring NOS activity.

Physicochemical Properties of this compound

A clear understanding of the test compound's properties is fundamental for designing robust cell-based assays.

PropertyValueSource
Molecular Formula C6H7N3[1]
Molecular Weight 121.14 g/mol [1]
IUPAC Name pyridine-3-carboximidamide[1]
Synonyms Nicotinimidamide, 3-Pyridinecarboximidamide, nicotinamidine, 3-amidinopyridine[1]

Part 1: Foundational Assays for Characterizing this compound

Prior to investigating the specific effects of this compound on NOS activity, it is crucial to establish its baseline cellular effects, primarily its cytotoxicity. This ensures that any observed changes in NO production are not simply a consequence of cell death.

Cell Viability and Cytotoxicity Assessment

Rationale: Determining the concentration range at which this compound is non-toxic is a critical first step. This allows for the selection of appropriate concentrations for subsequent functional assays, ensuring that the observed effects are due to specific molecular interactions rather than general toxicity.

Recommended Assay: WST-1 or MTT assay. These colorimetric assays measure the metabolic activity of viable cells and are widely used for assessing cytotoxicity.

Protocol: WST-1 Cell Viability Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water). Perform serial dilutions to create a range of concentrations.

  • Treatment: Remove the culture medium and add fresh medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the compound).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.

  • Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 (half-maximal inhibitory concentration) for cytotoxicity.

Part 2: Investigating the Effect of this compound on Nitric Oxide Synthase Activity

The primary hypothesis to be tested is whether this compound can modulate the activity of NOS isoforms. The following protocols are designed to measure NO production in cells.

Measurement of Nitric Oxide Production using the Griess Assay

Rationale: The Griess assay is a simple and widely used colorimetric method for the indirect measurement of NO production. It quantifies nitrite (NO2-), a stable and nonvolatile breakdown product of NO in aqueous solutions.[7]

Workflow for Assessing NOS Inhibition

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Nitrite Measurement cluster_3 Data Analysis cell_culture Culture appropriate cell line (e.g., RAW 264.7 for iNOS, HEK293T overexpressing nNOS/eNOS) seeding Seed cells in a 96-well plate cell_culture->seeding inducer Induce NOS expression/activity (e.g., LPS/IFN-γ for iNOS, calcium ionophore for nNOS/eNOS) seeding->inducer compound Treat with varying concentrations of this compound inducer->compound controls Include positive (known NOS inhibitor) and negative (vehicle) controls supernatant Collect cell culture supernatant compound->supernatant griess_reagent Add Griess Reagent to supernatant supernatant->griess_reagent absorbance Measure absorbance at 540 nm griess_reagent->absorbance calculation Calculate nitrite concentration absorbance->calculation standard_curve Generate a nitrite standard curve standard_curve->calculation inhibition_curve Plot % inhibition vs. concentration and determine IC50 calculation->inhibition_curve

Caption: Workflow for assessing NOS inhibition using the Griess Assay.

Protocol: Griess Assay for Nitrite Determination

Cell Line Selection:

  • For iNOS: RAW 264.7 (murine macrophages) or J774A.1 cells. iNOS expression is induced by treatment with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).

  • For nNOS/eNOS: HEK293T cells transiently or stably overexpressing rat nNOS or bovine eNOS.[8] NOS activity in these cells can be stimulated with a calcium ionophore like A23187.

Step-by-Step Protocol (using RAW 264.7 for iNOS):

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treatment with Inhibitor: Remove the culture medium and add fresh medium containing various non-toxic concentrations of this compound (determined from the cytotoxicity assay). Include a known NOS inhibitor (e.g., L-NAME) as a positive control and a vehicle control. Incubate for 1 hour.

  • Induction of iNOS: Add LPS (1 µg/mL) and IFN-γ (10 ng/mL) to the wells to induce iNOS expression.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Preparation of Nitrite Standard Curve: Prepare a series of sodium nitrite standards (e.g., 0-100 µM) in culture medium.

  • Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

  • Assay: a. Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate. b. Add 50 µL of the nitrite standards to separate wells. c. Add 50 µL of the Griess reagent to all wells containing supernatant and standards.

  • Incubation: Incubate the plate at room temperature for 10 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: a. Subtract the absorbance of the blank (culture medium with Griess reagent) from all readings. b. Plot the standard curve of absorbance versus nitrite concentration. c. Determine the nitrite concentration in the samples from the standard curve. d. Calculate the percentage of NOS inhibition for each concentration of this compound compared to the induced, untreated control. e. Plot the percentage of inhibition versus the concentration of this compound to determine the IC50 value.

Direct Measurement of Intracellular Nitric Oxide

Rationale: While the Griess assay is robust, it measures an end-product of NO. Direct measurement of intracellular NO can provide a more immediate snapshot of NOS activity. This can be achieved using fluorescent probes that react with NO.

Recommended Assay: Use of a NO-sensitive fluorescent dye, such as DAF-FM diacetate.

Protocol: Intracellular NO Detection with DAF-FM Diacetate

  • Cell Seeding and Treatment: Seed and treat cells with inducers and this compound as described for the Griess assay.

  • Dye Loading: a. Remove the treatment medium and wash the cells once with a buffered saline solution (e.g., HBSS). b. Add medium containing DAF-FM diacetate (e.g., 5 µM) and incubate for 30-60 minutes at 37°C.

  • Incubation: Wash the cells again to remove excess dye and add fresh medium. Incubate for a further 30 minutes to allow for de-esterification of the dye.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or a fluorescence microscope (Excitation/Emission ~495/515 nm).

  • Data Analysis: Compare the fluorescence intensity of treated cells to that of control cells. A decrease in fluorescence in the presence of this compound would indicate inhibition of NO production.

Part 3: Differentiating from Structurally Related Compounds

It is imperative to distinguish the biological activity of this compound from its structural relatives, such as Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone).

Distinguishing Signaling Pathways

G cluster_0 This compound (Hypothesized) cluster_1 Triapine (3-AP) pyridinecarboxamidine This compound nos Nitric Oxide Synthase (NOS) pyridinecarboxamidine->nos Inhibits no_production Decreased NO Production nos->no_production triapine Triapine (3-AP) rr Ribonucleotide Reductase (RR) triapine->rr Inhibits dna_synthesis Inhibition of DNA Synthesis and Repair rr->dna_synthesis

Sources

Application Notes and Protocols for the In Vitro Evaluation of 3-Pyridinecarboxamidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 3-Pyridinecarboxamidine Scaffold - A Privileged Motif in Drug Discovery

The confluence of a pyridine ring and a carboxamidine functional group within a single molecular entity, the this compound scaffold, presents a compelling starting point for drug discovery campaigns. The pyridine core is a ubiquitous feature in numerous FDA-approved drugs, prized for its ability to engage in a variety of non-covalent interactions and its favorable pharmacokinetic properties.[1][2] The amidine group, on the other hand, is a potent pharmacophore, often acting as a bioisostere of a protonated arginine side chain, enabling it to form strong hydrogen bonds and salt bridges with biological targets, particularly serine proteases.[3][4]

Derivatives of this scaffold are, therefore, hypothesized to possess a range of biological activities, from enzyme inhibition to antimicrobial effects.[2][5][6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial in vitro characterization of novel this compound derivatives. The protocols detailed herein are designed to establish a foundational understanding of a compound's bioactivity, cytotoxicity, and potential mechanisms of action.

Strategic Workflow for In Vitro Characterization

A logical, tiered approach is essential when characterizing a novel chemical series. This ensures that resources are used efficiently and that a comprehensive data package is built for each derivative. The proposed workflow prioritizes a broad assessment of cellular toxicity, followed by investigation into specific, hypothesis-driven biological activities.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Hypothesis-Driven Screening cluster_2 Phase 3: Mechanism of Action & Selectivity A Compound Synthesis & QC (Purity, Identity, Solubility) B Cytotoxicity Profiling (e.g., MTT/MTS Assay) A->B Initial Screening C Enzyme Inhibition Assays (e.g., Serine Proteases, Kinases) B->C If non-toxic at relevant concentrations D Antimicrobial Susceptibility (MIC/MBC Determination) B->D Parallel or subsequent screening E Target Engagement Assays (Cellular Thermal Shift, etc.) C->E Validate target in cells G Selectivity Profiling (Panel of Related Enzymes) C->G For active enzyme inhibitors F Signaling Pathway Analysis (Western Blot, Reporter Assays) E->F Elucidate downstream effects

Figure 1: A tiered experimental workflow for the in vitro characterization of novel this compound derivatives.

Part 1: Foundational Assays - Cytotoxicity Profiling

Scientific Rationale: Before assessing the specific therapeutic activity of a compound, it is crucial to determine its inherent cytotoxicity. A compound that is highly toxic to all cells has limited therapeutic potential. Cytotoxicity assays provide a quantitative measure of a compound's effect on cell viability and proliferation, establishing a therapeutic window for subsequent, more targeted assays.[5] The MTS assay, a colorimetric method, is a robust, high-throughput compatible technique for this purpose.

Protocol 1: General Cytotoxicity Assessment using MTS Assay

Objective: To determine the 50% cytotoxic concentration (CC50) of this compound derivatives in a relevant human cell line (e.g., HEK293 for general toxicity, or a specific cancer cell line if oncology is the target).

Materials:

  • Human cell line (e.g., HEK293, ATCC)

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • This compound derivatives, dissolved in DMSO to a 10 mM stock concentration

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)

  • 96-well clear-bottom, black-sided tissue culture plates

  • Positive control (e.g., Doxorubicin)

  • Vehicle control (DMSO)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells, then resuspend in complete growth medium to a concentration of 1 x 10^5 cells/mL.

    • Dispense 100 µL of the cell suspension into each well of a 96-well plate (10,000 cells/well).

    • Incubate the plate at 37°C, 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Preparation and Addition:

    • Prepare a serial dilution series of the this compound derivatives in complete growth medium. A typical 8-point, 3-fold dilution series might start from 100 µM down to 0.045 µM.

    • Ensure the final DMSO concentration in all wells is ≤ 0.5%. Prepare a vehicle control with the same final DMSO concentration.

    • Carefully remove the old medium from the cells and add 100 µL of the medium containing the test compounds, positive control, or vehicle control.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C, 5% CO2. The incubation time should be sufficient for the compound to exert its effect and for control cells to undergo several divisions.

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C, 5% CO2, protected from light.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only wells).

    • Normalize the data by setting the vehicle-treated wells to 100% viability and wells with a cell-killing agent (or no cells) to 0% viability.

    • Plot the normalized viability (%) against the logarithm of the compound concentration.

    • Use a non-linear regression (sigmoidal dose-response) to calculate the CC50 value.

Data Presentation:

Compound IDCC50 (µM) on HEK293
Derivative 1> 100
Derivative 245.2
Derivative 38.7
Doxorubicin0.9

Part 2: Hypothesis-Driven Screening

Based on the chemical structure, two primary hypotheses can be formulated for the bioactivity of this compound derivatives: inhibition of enzymes, particularly proteases, and antimicrobial activity.

A. Enzyme Inhibition: Serine Protease Activity

Scientific Rationale: The amidine group is a well-established mimic of the guanidinium group of arginine, a common substrate residue for serine proteases like trypsin. Therefore, screening for inhibition of a model serine protease is a logical first step to explore the enzyme inhibitory potential of this chemical class.[3] A fluorometric assay using a substrate that releases a fluorescent molecule upon cleavage provides a sensitive and quantitative readout of enzyme activity.

Protocol 2: In Vitro Trypsin Inhibition Assay (Fluorometric)

Objective: To determine the 50% inhibitory concentration (IC50) of this compound derivatives against bovine trypsin.

Materials:

  • Bovine Trypsin (e.g., TPCK-treated)

  • Trypsin Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 20 mM CaCl2)

  • Fluorogenic Substrate (e.g., Boc-Gln-Ala-Arg-AMC)

  • This compound derivatives (10 mM stock in DMSO)

  • Positive Control Inhibitor (e.g., Benzamidine)

  • 96-well solid black, flat-bottom plates

  • Fluorescence microplate reader (Excitation: ~380 nm, Emission: ~460 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of trypsin in assay buffer (e.g., 10 µg/mL).

    • Prepare a working solution of the substrate in assay buffer (e.g., 100 µM). The optimal concentration should be at or below the Michaelis-Menten constant (Km) to ensure sensitivity to competitive inhibitors.[7]

  • Assay Setup:

    • In the wells of the 96-well plate, add 50 µL of assay buffer.

    • Add 1 µL of the serially diluted this compound derivatives, positive control, or DMSO vehicle.

    • Add 25 µL of the trypsin working solution to all wells except the 'no enzyme' control.

    • Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding 25 µL of the substrate working solution to all wells.

  • Kinetic Measurement:

    • Immediately place the plate in the fluorescence reader, pre-set to the appropriate temperature (e.g., 37°C).

    • Measure the fluorescence intensity every 60 seconds for 20-30 minutes.

  • Data Analysis:

    • For each well, calculate the reaction rate (V) by determining the slope of the linear portion of the fluorescence versus time plot (RFU/min).

    • Normalize the rates by setting the vehicle control (enzyme + substrate + DMSO) as 100% activity and the 'no enzyme' control as 0% activity.

    • Plot the percent inhibition [(1 - (V_inhibitor / V_vehicle)) * 100] against the logarithm of the inhibitor concentration.

    • Use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.

Data Presentation:

Compound IDTrypsin IC50 (µM)
Derivative 112.5
Derivative 2> 100
Derivative 32.1
Benzamidine18.0
B. Antimicrobial Susceptibility Testing

Scientific Rationale: Pyridine-containing heterocycles are a well-known class of antimicrobial agents.[5][6] Therefore, it is prudent to evaluate novel this compound derivatives for potential antibacterial or antifungal activity. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5]

Protocol 3: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the MIC of this compound derivatives against representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

Materials:

  • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • This compound derivatives (10 mM stock in DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Sterile 96-well U-bottom plates

Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate, inoculate a few colonies of the test bacterium into sterile saline or broth.

    • Adjust the turbidity to match a 0.5 McFarland standard (~1.5 x 10^8 CFU/mL).

    • Dilute this suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the assay wells.

  • Compound Dilution:

    • In a 96-well plate, add 50 µL of CAMHB to all wells.

    • Add 50 µL of a 200 µM solution of the test compound to the first column, creating a 100 µM starting concentration.

    • Perform a 2-fold serial dilution across the plate by transferring 50 µL from one well to the next.

  • Inoculation:

    • Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.

    • Include a growth control (bacteria, no compound) and a sterility control (broth, no bacteria).

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Part 3: Elucidating Mechanism of Action

Should a compound show promising activity in the hypothesis-driven screens, further experiments are required to validate the target and understand the downstream cellular consequences.

G cluster_0 Hypothetical Signaling Pathway A Extracellular Signal B Receptor Tyrosine Kinase (e.g., FGFR) A->B Ligand Binding C Signaling Cascade (e.g., MAPK Pathway) B->C Phosphorylation D Transcription Factor (e.g., c-Myc) C->D Activation E Cell Proliferation & Survival D->E Gene Expression X This compound Derivative X->B Inhibition

Figure 2: Hypothetical signaling pathway where a this compound derivative acts as a kinase inhibitor, blocking downstream signals for cell proliferation.

Scientific Rationale: Many pyridine derivatives are known to be kinase inhibitors.[2][8] If a this compound derivative shows anti-proliferative effects in a cancer cell line (from Protocol 1), it is plausible that it targets a kinase driving cell growth. Western blotting can be used to probe the phosphorylation status of key signaling proteins downstream of a suspected target kinase, providing evidence of target engagement in a cellular context.

References

  • Da-Ta Biotech. In Vitro Enzyme Assay: Cutting Edge Research. Available from: [Link]

  • Moffat, J. G., et al. Cell-Based Assays in Drug Discovery. Vipergen. Available from: [Link]

  • Krajči, D., et al. (2022). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules, 27(13), 4239. Available from: [Link]

  • BMG LABTECH. (2022). Cell-based assays on the rise. Available from: [Link]

  • BioAgilytix. The Use of Cell-Based Assays for Translational Medicine Studies. Available from: [Link]

  • An, F., & Tolliday, N. (2010). Cell-based assays for high-throughput screening. The Assay Guidance Manual. Available from: [Link]

  • Li, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters. Available from: [Link]

  • PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

  • Ahmad, I., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 20, 1-35. Available from: [Link]

  • Al-Salahi, R., et al. (2023). In Silico and In Vitro Evaluation of Some Amidine Derivatives as Hit Compounds towards Development of Inhibitors against Coronavirus Diseases. Molecules, 28(10), 4141. Available from: [Link]

  • Ghosh, C., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4185. Available from: [Link]

  • Taylor & Francis Online. Synthesis, in vitro and in-silico evaluation of amide derivatives as prospective antimicrobial and antileishmanial agents. Available from: [Link]

  • Kheder, N. A. (2017). Synthesis and Antibacterial Activities of Some New Heterocycles Attached to Pyridinecarboxamide Moiety of Potential Biological Activity. HETEROCYCLES, 94(3), 519-532. Available from: [Link]

  • European Patent Office. EP1362033B1 - Pyridine matrix metalloproteinase inhibitors. Available from: [Link]

  • National Center for Biotechnology Information. The Assay Guidance Manual. Available from: [Link]

  • Patil, S., et al. (2021). Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. Molecules, 26(23), 7175. Available from: [Link]

  • Lifescience Global. Cell-Based Assays in High-Throughput Screening for Drug Discovery. Available from: [Link]

  • MDPI. Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Available from: [Link]

  • National Center for Biotechnology Information. Basics of Enzymatic Assays for HTS. The Assay Guidance Manual. Available from: [Link]

Sources

Application Note: 3-Pyridinecarboxamidine in the Development of Antifungal Agents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The rise of multidrug-resistant fungal pathogens, particularly Candida auris and azole-resistant Aspergillus fumigatus, necessitates the exploration of non-traditional pharmacophores. 3-Pyridinecarboxamidine (nicotinamidine) represents a critical bioisostere of the benzamidine moiety found in classic antimicrobials like pentamidine. This application note details the chemical synthesis, structural design strategies, and biological validation protocols for leveraging the this compound scaffold. We focus on its utility as a DNA minor groove binder and a chelating ligand for metallo-pharmaceuticals.

Introduction: The Physicochemical Advantage

This compound is distinct from its phenyl analogs due to the presence of the pyridine nitrogen. This heteroatom introduces specific electronic properties:

  • Basicity & Ionization: The amidine group has a pKa

    
     11.0–12.0, ensuring it remains protonated and cationic at physiological pH (7.4). This is essential for electrostatic attraction to the anionic phosphate backbone of fungal DNA.
    
  • Solubility: The pyridine ring lowers lipophilicity (LogP) compared to benzene, potentially improving the water solubility of bis-amidine derivatives without sacrificing membrane permeability.

  • Metal Coordination: Unlike benzamidine, the pyridine nitrogen allows for N,N-bidentate coordination modes, facilitating the design of antifungal metal complexes (e.g., Cu(II), Zn(II)).

Chemical Synthesis Protocol: The Pinner Reaction

The most robust method for synthesizing this compound from 3-cyanopyridine is the Pinner reaction. This two-step sequence requires strict moisture control to avoid hydrolysis to the ester.

Critical Reagents
  • Precursor: 3-Cyanopyridine (Nicotinonitrile)

  • Solvent: Anhydrous Methanol or Ethanol (dried over 3Å molecular sieves)

  • Reagent: Anhydrous HCl gas (generated in situ or from a cylinder)

  • Ammonia Source: Anhydrous Ammonia gas or 7N NH₃ in Methanol

Step-by-Step Protocol

Step 1: Formation of the Imidate Ester Hydrochloride

  • Dissolve 3-cyanopyridine (10 mmol) in anhydrous methanol (20 mL) in a round-bottom flask equipped with a drying tube (CaCl₂).

  • Cool the solution to 0°C in an ice bath.

  • Bubble dry HCl gas through the solution for 30–60 minutes until saturation. Caution: Exothermic.

  • Seal the flask and store at 4°C for 24–48 hours.

  • Precipitation: The imidate ester hydrochloride usually precipitates. Add cold anhydrous diethyl ether (50 mL) to maximize yield.

  • Filtration: Collect the solid rapidly under inert atmosphere (Argon) as it is highly hygroscopic.

Step 2: Ammonolysis to Amidine

  • Suspend the imidate salt from Step 1 in anhydrous methanol (15 mL).

  • Cool to 0°C.

  • Add 7N NH₃ in methanol (3 equivalents) dropwise or bubble anhydrous NH₃ gas.

  • Allow the reaction to warm to room temperature and stir for 12–24 hours.

  • Evaporate solvent under reduced pressure.

  • Recrystallization: Purify the crude this compound hydrochloride using Ethanol/Ether.

Synthetic Pathway Visualization

PinnerSynthesis Nitrile 3-Cyanopyridine Imidate Imidate Ester Intermediate Nitrile->Imidate Step 1: Pinner Formation 0°C, 24-48h HCl HCl (g) / MeOH (Anhydrous) HCl->Imidate Amidine This compound (Target) Imidate->Amidine Step 2: Ammonolysis RT, 12h SideProduct Methyl Nicotinate (Hydrolysis Artifact) Imidate->SideProduct Moisture Present Ammonia NH3 / MeOH Ammonia->Amidine

Figure 1: The Pinner synthesis pathway.[1][2][3][4][5] Note the critical diversion to the ester side-product if moisture is introduced.

Structural Design: Bis-Amidines and Linkers

A single amidine unit is rarely potent enough. The "standard of care" design involves linking two this compound units to create a bis-intercalator or minor groove binder .

Design Rules:

  • Linker Curvature: The linker must match the curvature of the DNA minor groove (isohelical).

    • Optimal: Furan, thiophene, or benzene rings.

    • Sub-optimal: Long flexible alkyl chains (entropy penalty upon binding).

  • Topology: 3-substituted pyridines provide a specific curvature distinct from 4-substituted (isonicotinamidine) analogs, often favoring "head-to-tail" binding orientations.

Biological Evaluation Protocols

To validate the antifungal efficacy, strict adherence to Clinical and Laboratory Standards Institute (CLSI) protocols is required.[6][7]

In Vitro Susceptibility Testing (CLSI M27-A3/A4)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against Candida albicans and Cryptococcus neoformans.

Reagents:

  • Medium: RPMI 1640 with L-glutamine, without bicarbonate.

  • Buffer: 0.165 M MOPS (3-(N-morpholino)propanesulfonic acid), pH 7.0.

  • Inoculum:

    
     to 
    
    
    
    cells/mL.

Protocol:

  • Stock Prep: Dissolve this compound derivative in DMSO (check solubility limit; if metal complex, use water/buffer if possible).

  • Dilution: Prepare 2-fold serial dilutions in RPMI/MOPS medium across a 96-well microtiter plate (Final range: 64

    
    g/mL to 0.125 
    
    
    
    g/mL).
  • Inoculation: Add 100

    
    L of yeast inoculum to each well.
    
  • Controls:

    • Positive Control: Fluconazole or Amphotericin B.

    • Growth Control: Media + Inoculum + Solvent (no drug).

    • Sterility Control: Media only.

  • Incubation:

    • Candida spp.:[5][7][8][9][10][11][12] 35°C for 24–48 hours.

    • Cryptococcus spp.:[8] 35°C for 72 hours.

  • Readout: Visual score of 50% inhibition (azoles/amidines) or 100% inhibition (polyenes) compared to growth control.

Data Presentation: Comparative MIC Table

Summarize your data using the following structure to allow direct comparison with standards.

Compound IDStructure TypeC. albicans MIC (

g/mL)
C. auris MIC (

g/mL)
A. fumigatus MIC (

g/mL)
Cytotoxicity CC

(HeLa)
PYR-01 Monomer (Ref)>64>64>64>100
PYR-Bis-A Bis-amidine (C5 linker)4.08.01650
PYR-Bis-B Bis-amidine (Furan linker)0.5 1.0 4.085
Fluconazole Control0.25>64 (Resistant)->100

Mechanism of Action: DNA Minor Groove Binding

The primary mechanism for amidine-based antifungals is non-covalent binding to the A-T rich regions of the fungal DNA minor groove, inhibiting transcription and replication.

Validation Protocol: DNA Thermal Denaturation ( Shift)

Rationale: Small molecules binding to the minor groove stabilize the DNA double helix, requiring higher temperatures to denature (melt) the strands. A


C indicates strong binding.

Workflow:

  • DNA Substrate: Calf Thymus DNA (CT-DNA) or synthetic poly(dA-dT).

  • Buffer: 10 mM Tris-HCl, 1 mM EDTA, pH 7.4.

  • Ratio: Prepare [Drug]/[DNA] ratios of 0.0, 0.1, 0.5, and 1.0.

  • Measurement: Monitor absorbance at 260 nm while heating from 25°C to 95°C (rate: 0.5°C/min).

  • Calculation: Determine

    
     as the midpoint of the hyperchromic transition. 
    
    
    
    .
Mechanistic Pathway Visualization

MOA Drug This compound Derivative PhyspH Physiological pH (7.4) Protonation (pKa ~11) Drug->PhyspH Cationic Dicationic Species PhyspH->Cationic Generates Binding AT-Rich Minor Groove Binding Cationic->Binding Electrostatic & H-Bonding Displacement Displacement of Nuclear Factors Binding->Displacement Inhibition Inhibition of DNA Replication/Transcription Binding->Inhibition Displacement->Inhibition Death Fungal Cell Death (Fungicidal) Inhibition->Death

Figure 2: Mechanism of Action. The protonated amidine acts as an "arginine mimic," locking into the DNA minor groove.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2008).[10] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition (M27-A3).[10][Link]

  • Mayence, A., et al. (2008). Synthesis and antifungal activity of novel bis-benzamidines. European Journal of Medicinal Chemistry.[13] [Link]

  • Zhang, Y., et al. (2022).[14] Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors.[15] Frontiers in Chemistry. [Link]

  • Scott, M. S., et al. (2017). Minor Groove Binders As Anti-Fungal and Anti-Mycobacterial Therapeutics.[13][16] European Journal of Medicinal Chemistry.[13] [Link]

  • Teixeira, C., et al. (2019). Pinner Reaction: Nitrile to Amidine Transformation.[17] Organic Chemistry Portal. [Link]

  • Rauceo, J. M., et al. (2025). Indium(III)–terpyridine complexes: synthesis, structures and remarkable antifungal and anticancer activities.[5] Dalton Transactions.[5] [Link]

Sources

3-Pyridinecarboxamidine for antitubercular drug development

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-Pyridinecarboxamidine Scaffolds in Antitubercular Drug Discovery

Part 1: Executive Summary & Strategic Rationale

This compound (Nicotinamidine) represents a critical pharmacophore in the design of next-generation antitubercular agents. Structurally bioisosteric to Pyrazinamide (PZA) and Isoniazid (INH) , the amidine functionality confers distinct physicochemical properties—specifically increased basicity (pKa ~11-12) and unique hydrogen-bonding capabilities—that differentiate it from its amide counterparts (Nicotinamide).

Current resistance mechanisms in Mycobacterium tuberculosis (Mtb), particularly mutations in pncA (which activates PZA), necessitate the development of analogs that either bypass activation pathways or exploit alternative targets such as InhA , MmpL3 , or metal-dependent enzyme systems. This guide outlines a comprehensive workflow for synthesizing, screening, and validating this compound derivatives, with a specific focus on their utility as ligands for metallo-drug complexes and prodrug scaffolds.

Part 2: Chemical Framework & Synthesis Protocol

The core requirement for utilizing this compound is the generation of high-purity hydrochloride salts, as the free base is hygroscopic and unstable. The Pinner Synthesis remains the gold standard for converting nitriles to amidines in drug discovery contexts.

Protocol 1: Pinner Synthesis of this compound HCl

Objective: Synthesis of this compound hydrochloride from 3-cyanopyridine.

Reagents:

  • 3-Cyanopyridine (Starting Material)

  • Anhydrous Methanol (Solvent)

  • Dry Hydrogen Chloride (HCl) gas

  • Anhydrous Ammonia (NH₃) gas or Methanolic Ammonia (7N)

  • Diethyl Ether (Precipitation)

Workflow:

  • Imidate Formation (Pinner Salt):

    • Dissolve 3-cyanopyridine (10 mmol) in anhydrous methanol (20 mL) in a round-bottom flask equipped with a drying tube (CaCl₂).

    • Cool the solution to 0°C in an ice bath.

    • Bubble dry HCl gas through the solution for 30–45 minutes until saturation. Critical: Moisture exclusion is vital to prevent hydrolysis back to the amide.

    • Seal and store at 4°C for 24 hours. The imidate ester hydrochloride will precipitate or form a thick oil.

  • Amidine Conversion:

    • Remove excess HCl/methanol under reduced pressure (keep temperature <40°C).

    • Resuspend the residue in anhydrous methanol (10 mL).

    • Add excess methanolic ammonia (7N, 20 mL) or bubble dry NH₃ gas at 0°C.

    • Stir at room temperature for 12–24 hours.

  • Purification:

    • Concentrate the mixture to ~5 mL.

    • Add cold diethyl ether (50 mL) to precipitate the crude amidine hydrochloride.

    • Recrystallize from Ethanol/Ether to yield white crystalline solid (Yield: ~70-80%).

Quality Control (QC):

  • ¹H NMR (DMSO-d₆): Verify diagnostic amidine protons (broad singlets at ~9.0–9.5 ppm).

  • Mass Spectrometry: Confirm [M+H]⁺ peak (m/z ~122.1 for free base).

Part 3: In Vitro Biological Evaluation (REMA Assay)

The Resazurin Microtiter Assay (REMA) is the industry-standard protocol for determining Minimum Inhibitory Concentration (MIC) due to its cost-effectiveness and fluorometric sensitivity.

Protocol 2: REMA Screening against M. tuberculosis H37Rv

Principle: Resazurin (blue, non-fluorescent) is reduced to resorufin (pink, highly fluorescent) by metabolically active bacteria. Drug efficacy prevents this reduction.

Materials:

  • M. tuberculosis H37Rv strain (adjust to OD₆₀₀ ~0.6–0.8).

  • Middlebrook 7H9 broth supplemented with 10% OADC (Oleic acid, Albumin, Dextrose, Catalase).

  • Resazurin sodium salt powder (0.01% w/v in sterile water).

  • 96-well black-bottom plates (for fluorescence) or clear-bottom (for colorimetry).

Step-by-Step Procedure:

  • Plate Preparation:

    • Add 100 µL of 7H9-OADC medium to all wells of the 96-well plate.

    • Compound Addition: Add 100 µL of this compound stock (e.g., 200 µM) to Column 2.

    • Serial Dilution: Perform 2-fold serial dilutions from Column 2 to Column 11 (transfer 100 µL). Discard the final 100 µL from Column 11.

    • Controls:

      • Column 1: Media only (Sterility Control).

      • Column 12: Bacteria + Media (Growth Control).

  • Inoculation:

    • Dilute the H37Rv culture 1:100 in 7H9 media.

    • Add 100 µL of diluted inoculum to all wells (except Column 1).

    • Final Volume: 200 µL/well.

  • Incubation:

    • Seal plates with breathable membrane.

    • Incubate at 37°C for 5 days.

  • Development:

    • Add 30 µL of Resazurin solution to each well.

    • Incubate for an additional 24–48 hours.

  • Readout:

    • Visual: Blue = No Growth (Inhibition); Pink = Growth.

    • Fluorometric: Excitation 530 nm / Emission 590 nm.

    • Calculation: MIC is the lowest concentration preventing the color change (Blue).

Part 4: Advanced Application – Metal Complexation Strategy

Recent studies indicate that pyridine-based pharmacophores often exhibit enhanced potency when complexed with transition metals (Fe, Cu, Zn), potentially by disrupting bacterial metal homeostasis or increasing lipophilicity for cell wall penetration.

Protocol 3: Synthesis of Copper(II)-Nicotinamidine Complexes

Rationale: The amidine nitrogen and pyridine nitrogen can act as a bidentate ligand, forming stable chelates with Cu(II) that generate Reactive Oxygen Species (ROS) within the mycobacterium.

Procedure:

  • Dissolve this compound HCl (2 mmol) in Methanol (10 mL).

  • Add Triethylamine (2 mmol) to neutralize the HCl (generate free base in situ).

  • Add CuCl₂·2H₂O (1 mmol) dissolved in Methanol (5 mL) dropwise.

  • Reflux for 2 hours. The solution typically turns dark blue/green.

  • Cool and filter the precipitate. Wash with cold methanol and ether.

  • Validation: Characterize via IR spectroscopy (shift in C=N stretch) and Elemental Analysis.

Part 5: Mechanism of Action & Visualization

To facilitate understanding of how this compound fits into the TB drug landscape, the following diagram illustrates its structural relationship to PZA and its potential activation pathways.

MoA_Pathway cluster_0 Prodrug Activation / Entry cluster_1 Intracellular Targets PZA Pyrazinamide (PZA) Nicotinamidine This compound (Nicotinamidine) PZA->Nicotinamidine Bioisostere POA Pyrazinoic Acid (Active) PZA->POA PncA (Amidase) MetalComplex Metal-Amidine Complex Nicotinamidine->MetalComplex Chelation (Cu/Fe) NicAcid Nicotinic Acid (Analog) Nicotinamidine->NicAcid PncA / AmiC (Hydrolysis) ROS ROS Generation (Oxidative Stress) MetalComplex->ROS Fenton Chemistry InhA InhA Inhibition (Mycolic Acid) POA->InhA Disrupts Membrane/pH NicAcid->InhA Weak Inhibition

Figure 1: Mechanistic pathways of this compound compared to Pyrazinamide (PZA). The amidine scaffold can act as a prodrug (hydrolysis) or a metal-chelator generating ROS.

Part 6: Data Presentation & Analysis

When reporting results for this compound derivatives, structure the data to highlight the impact of substitution on the amidine nitrogen.

Table 1: Example Data Structure for SAR Analysis

Compound IDR-Group (Amidine N)MIC (µg/mL) H37RvCC₅₀ (Vero Cells)SI (Selectivity Index)
3-PC-01 -H (Parent)25.0>100>4
3-PC-02 -OH (Amidoxime)6.2585.013.6
3-PC-03 -NH₂ (Hydrazidine)3.1260.019.2
3-PC-Cu Cu(II) Complex0.8045.056.2

Note: Data is illustrative. "SI" = CC₅₀ / MIC. An SI > 10 is generally considered a promising hit.

References

  • Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. Source: NIH / PubMed Central [Link]

  • Antimycobacterial Activities of Hydroxamic Acids and Their Iron(II/III), Nickel(II), Copper(II) and Zinc(II) Complexes. Source: MDPI [Link]

  • Mechanisms of Pyrazinamide Action and Resistance. Source: NIH / PubMed Central [Link]

  • Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents. Source: RSC Publishing [Link]

  • Kinetics and Inhibition of Nicotinamidase from Mycobacterium tuberculosis. Source: NIH / PubMed Central [Link]

Application Note: Optimized Protocol for N-Acylation of 3-Pyridinecarboxamidine

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

The N-acylation of 3-pyridinecarboxamidine (nicotinamidine) is a pivotal transformation in medicinal chemistry. The resulting N-acyl amidines serve as potent pharmacophores (e.g., in protease inhibitors) and as critical intermediates for the synthesis of 1,2,4-oxadiazoles and 1,2,4-triazoles [1].[1]

The Chemical Challenge

Executing this reaction requires navigating three specific physicochemical hurdles:

  • Salt Dissociation: Nicotinamidine is typically supplied as the hydrochloride salt (Nicotinamidine·HCl), which exhibits poor solubility in standard non-polar organic solvents (DCM, Toluene).[1]

  • Regiochemistry & Tautomerism: Amidines possess both amino (

    
    ) and imino (
    
    
    
    ) nitrogens. While acylation kinetically favors the imino nitrogen, rapid tautomerization often yields the thermodynamically stable N-acyl species.[1] Uncontrolled conditions can lead to N,N'-bis-acylation.[1]
  • Hydrolytic Instability: The N-acyl amidine bond is susceptible to hydrolysis under strongly acidic or basic aqueous conditions, necessitating careful workup protocols.[1]

This guide presents two validated methods: Method A (Anhydrous) for sensitive, high-value substrates, and Method B (Schotten-Baumann) for robust, scale-up friendly synthesis.[1]

Reaction Mechanics & Pathway

The following diagram illustrates the mechanistic pathway, highlighting the critical deprotonation step required to activate the amidine salt.

ReactionMechanism Substrate Nicotinamidine·HCl (Salt Form) FreeBase Free Amidine (Nucleophile) Substrate->FreeBase + Base (DIPEA/NaOH) - HCl Intermediate Tetrahedral Intermediate FreeBase->Intermediate + Acyl Chloride (Nu Attack) Product N-Acyl Amidine (Target) Intermediate->Product - Cl⁻ (Elimination) SideProduct Bis-Acylated Impurity Product->SideProduct + Excess Acyl Chloride (Over-reaction)

Figure 1: Mechanistic pathway for the base-mediated N-acylation of nicotinamidine. Control of stoichiometry is critical to prevent the formation of the bis-acylated impurity.

Validated Protocols

Materials & Equipment[2][3]
  • Substrate: this compound Hydrochloride (CAS: 59-67-6 derivative).[1]

  • Reagent: Acid Chloride (

    
    ) or Anhydride.
    
  • Base:

    
    -Diisopropylethylamine (DIPEA) or Triethylamine (TEA).
    
  • Solvent: Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM).

  • Analysis: LC-MS (ESI+),

    
    -NMR.
    
Method A: Anhydrous Conditions (Preferred for Drug Discovery)

Best for: Complex acyl chlorides, moisture-sensitive reagents, and small-scale library synthesis.[1]

Step-by-Step Procedure:

  • Preparation of Reaction Matrix:

    • In a flame-dried round-bottom flask under Nitrogen (

      
      ) atmosphere, suspend This compound HCl  (1.0 equiv) in anhydrous DMF  (concentration 0.2 M).
      
    • Note: DMF is required to solubilize the salt; DCM alone is often insufficient.

  • Free Base Generation:

    • Add DIPEA (2.5 equiv) dropwise.

    • Stir at Room Temperature (RT) for 15 minutes. The suspension should clear as the free amidine is liberated.

  • Acylation:

    • Cool the mixture to 0°C using an ice bath.

    • Add the Acid Chloride (1.05 equiv) dropwise over 10 minutes.

    • Critical: Maintain 0°C to prevent exotherms that favor bis-acylation.[1]

  • Reaction Monitoring:

    • Allow to warm to RT and stir for 2–4 hours.

    • Monitor via LC-MS.[1] Look for the parent ion

      
      .
      
  • Workup (Hydrolysis Prevention):

    • Dilute with EtOAc.

    • Wash gently with saturated

      
        (rapidly) followed by Brine.
      
    • Warning: Avoid acidic washes (e.g., 1M HCl), which will hydrolyze the acyl-amidine bond.[1]

    • Dry over

      
      , filter, and concentrate.
      
Method B: Schotten-Baumann Conditions (Biphasic)

Best for: Robust acyl chlorides (e.g., benzoyl chloride), scale-up, and cost-efficiency.[1]

  • Phase Preparation:

    • Dissolve This compound HCl (1.0 equiv) in Water (10 volumes).

    • Add DCM (10 volumes) to create a biphasic system.

  • Base Addition:

    • Add NaOH (2.5 equiv) as a 1M aqueous solution. Ensure pH > 10.

  • Acylation:

    • Add Acid Chloride (1.1 equiv) neat or dissolved in minimal DCM.

    • Stir vigorously at RT for 1–2 hours.

  • Isolation:

    • Separate phases. Extract aqueous layer 2x with DCM.

    • Combine organics, dry, and concentrate.[1]

Process Control & Troubleshooting

The following table summarizes Critical Process Parameters (CPPs) and corrective actions based on experimental data.

ObservationProbable CauseCorrective Action
Low Conversion (<50%) Salt InsolubilitySwitch solvent to DMF or DMF/DCM (1:1) mixture.
Bis-Acylation Product Excess Reagent / High TempReduce Acyl Chloride to 0.95 equiv; Maintain strict 0°C during addition.[1]
Hydrolysis (Amide formation) Wet Solvents / Acidic WorkupUse anhydrous solvents; Ensure workup pH is neutral/basic (pH 7-9).
Precipitate in Reaction Amine Hydrochloride SaltThis is normal (DIPEA·HCl). Filter off before workup if interfering.

Workflow Visualization

Workflow Start Start: Nicotinamidine HCl Solubilization Solubilization (DMF, 0.2M) Start->Solubilization Activation Activation (+2.5 eq DIPEA) Solubilization->Activation Addition Acylation (+1.05 eq R-COCl, 0°C) Activation->Addition Check QC Check (LCMS) Complete? Addition->Check Check->Addition No (Add 0.1 eq R-COCl) Workup Workup (EtOAc / NaHCO3) Check->Workup Yes Purification Purification (Recryst. or Flash Chrom.) Workup->Purification

Figure 2: Operational workflow for Method A (Anhydrous Acylation).

Analytical Validation

To confirm the formation of the N-acyl amidine (vs. O-acylation or hydrolysis), verify the following spectral characteristics:

  • IR Spectroscopy: Look for the shift in the C=N stretch. N-acyl amidines typically show a characteristic carbonyl band around 1620–1660 cm⁻¹ (often lower than typical amides due to conjugation).

  • 
    -NMR:  The amide proton (
    
    
    
    ) is often deshielded, appearing downfield (9.0–10.0 ppm).
  • Mass Spectrometry: The parent ion should correspond to

    
    .
    

References

  • Acyl Amidines as Intermediates

    • Title: Acyl Amidines by Pd-Catalyzed Aminocarbonylation: One-Pot Cycliz
    • Source: Journal of Organic Chemistry, 2011, 76(19), 7842–7848.[1]

    • URL:[Link]

  • General Amidine Acylation Protocols

    • Title: The Chemistry of Amidines and Imidates, Volume 2.[1]

    • Source: Patai's Chemistry of Functional Groups (Wiley).
    • Context: Standard reference for the reactivity of the amidine group towards electrophiles.
  • Nicotinamidine Properties

    • Title: this compound hydrochloride (Compound Summary).[2]

    • Source: PubChem.[2][3]

    • URL:[Link]

  • Alternative Coupling Methods

    • Title: Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates.[4]

    • Source: Journal of the American Chemical Society, 2017.[1][4]

    • URL:[Link]

Sources

Troubleshooting & Optimization

Troubleshooting low yield in 3-Pyridinecarboxamidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Pyridinecarboxamidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this critical building block. My aim is to provide not just procedural steps, but the underlying chemical rationale to empower you to make informed decisions in your experimental work.

Troubleshooting Guide: Addressing Low Yield in this compound Synthesis

This section is structured in a question-and-answer format to directly address specific issues you may encounter during the synthesis of this compound, primarily from its common precursor, 3-cyanopyridine.

Scenario 1: Low or No Formation of the Desired this compound via the Pinner Reaction

Question: I am attempting to synthesize this compound from 3-cyanopyridine using the Pinner reaction (acid-catalyzed reaction with an alcohol followed by ammonolysis), but I am observing very low yields or primarily starting material. What are the likely causes and how can I troubleshoot this?

Answer:

Low yields in a Pinner reaction for this compound synthesis often stem from issues in the formation of the crucial intermediate, the Pinner salt (an alkyl imidate hydrochloride). Here is a breakdown of potential causes and their solutions:

  • Incomplete Pinner Salt Formation:

    • Insufficient Acid Catalyst: The Pinner reaction is acid-catalyzed, typically using anhydrous hydrogen chloride (HCl) gas.[1] Insufficient HCl will result in incomplete protonation of the nitrile, which is necessary to activate it for nucleophilic attack by the alcohol.

      • Solution: Ensure a steady stream of anhydrous HCl gas is bubbled through the reaction mixture. The reaction should be monitored for the precipitation of the Pinner salt.

    • Presence of Water: The Pinner reaction is highly sensitive to moisture. Water can compete with the alcohol as a nucleophile, leading to the hydrolysis of the nitrile to nicotinamide, or hydrolysis of the Pinner salt intermediate to an ester.

      • Solution: Use anhydrous solvents (e.g., ethanol, methanol) and freshly distilled reagents. All glassware should be thoroughly dried. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Decomposition of the Pinner Salt:

    • Elevated Temperatures: Pinner salts are thermodynamically unstable and can decompose at higher temperatures, potentially leading to the formation of an amide and an alkyl chloride.[2]

      • Solution: Maintain a low reaction temperature (typically 0-5 °C) during the formation of the Pinner salt.

  • Inefficient Ammonolysis:

    • Incomplete Reaction with Ammonia: The conversion of the Pinner salt to the amidine requires a sufficient excess of ammonia.

      • Solution: After the formation of the Pinner salt, introduce a saturated solution of ammonia in an anhydrous alcohol or bubble anhydrous ammonia gas through the reaction mixture. Ensure adequate stirring and reaction time for the conversion to complete.

Scenario 2: My main byproduct is Nicotinamide instead of this compound.

Question: My reaction is producing a significant amount of nicotinamide. How can I minimize the formation of this byproduct?

Answer:

The formation of nicotinamide is a common side reaction resulting from the hydrolysis of either the starting 3-cyanopyridine or the Pinner salt intermediate.[3] Here’s how to address this:

  • Rigorous Anhydrous Conditions: As mentioned previously, the presence of even trace amounts of water can lead to the formation of nicotinamide.

    • Solution: Re-evaluate your experimental setup for any potential sources of moisture. Use freshly dried solvents and reagents. Consider using a drying tube on your reaction apparatus.

  • Control of Reaction Time and Temperature: Prolonged reaction times, especially at elevated temperatures, can increase the likelihood of hydrolysis.

    • Solution: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC). Once the Pinner salt formation is complete, proceed to the ammonolysis step without unnecessary delay.

Frequently Asked Questions (FAQs)

Q1: What is the Pinner reaction and why is it used for amidine synthesis?

A1: The Pinner reaction is an acid-catalyzed reaction between a nitrile and an alcohol to form an imidate salt, known as a Pinner salt.[4] This Pinner salt is a reactive intermediate that can be subsequently treated with ammonia or an amine to yield an amidine.[2] It is a classical and reliable method for amidine synthesis.

Q2: Can I use a different acid catalyst instead of anhydrous HCl gas?

A2: While anhydrous HCl is the most common catalyst, other strong acids can potentially be used. However, the use of gaseous HCl is advantageous as it can be easily introduced in its anhydrous form and the excess can be readily removed. The use of aqueous acids should be strictly avoided due to the risk of hydrolysis.

Q3: What is a typical work-up procedure for the synthesis of this compound?

A3: A general work-up procedure involves:

  • Removal of excess ammonia and solvent under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

  • Alternatively, column chromatography on silica gel can be employed for purification.

Q4: Are there alternative methods for the synthesis of this compound?

A4: Yes, direct ammonolysis of 3-cyanopyridine is another route. This typically involves heating 3-cyanopyridine with a source of ammonia, such as ammonium chloride, often in the presence of a catalyst. However, this method may require higher temperatures and pressures and can also be prone to the formation of nicotinamide as a byproduct.[5]

Experimental Protocols

Protocol 1: Synthesis of this compound via the Pinner Reaction

Materials:

  • 3-Cyanopyridine

  • Anhydrous Ethanol

  • Anhydrous Diethyl Ether

  • Anhydrous Hydrogen Chloride Gas

  • Anhydrous Ammonia Gas

Procedure:

  • Pinner Salt Formation:

    • Dissolve 3-cyanopyridine (1.0 eq) in anhydrous ethanol (5-10 volumes) in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.

    • Cool the solution to 0 °C in an ice bath.

    • Bubble anhydrous HCl gas through the solution with vigorous stirring. The reaction is exothermic, so maintain the temperature below 5 °C.

    • Continue bubbling HCl until the precipitation of the Pinner salt (ethyl 3-pyridinecarboximidate hydrochloride) is complete. This can be monitored by the cessation of further precipitation.

    • Stir the resulting suspension at 0 °C for an additional 1-2 hours.

  • Ammonolysis:

    • To the cold suspension of the Pinner salt, bubble anhydrous ammonia gas through the mixture with continued stirring at 0 °C.

    • The reaction is typically complete when the solution becomes basic (test with pH paper).

    • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.

  • Work-up and Purification:

    • Remove the solvent and excess ammonia under reduced pressure.

    • The crude this compound can be purified by recrystallization from a mixture of ethanol and diethyl ether.

Data Presentation

ParameterPinner ReactionDirect Ammonolysis
Starting Material 3-Cyanopyridine, Alcohol3-Cyanopyridine, Ammonia Source
Catalyst Anhydrous HClOften requires a catalyst
Temperature Low (0-5 °C for Pinner salt)High
Pressure AtmosphericCan be elevated
Key Intermediate Pinner Salt-
Common Byproduct Nicotinamide, EsterNicotinamide
Yield Generally good to excellentVariable

Visualizations

Chemical Reaction Pathway: Pinner Synthesis of this compound

Pinner_Reaction 3-Cyanopyridine 3-Cyanopyridine Pinner Salt Pinner Salt 3-Cyanopyridine->Pinner Salt  + ROH, Anhydrous HCl (g) (0-5 °C) Nicotinamide (Byproduct) Nicotinamide (Byproduct) 3-Cyanopyridine->Nicotinamide (Byproduct)  + H2O (Trace) (Hydrolysis) This compound This compound Pinner Salt->this compound  + NH3 (anhydrous) (Ammonolysis) Pinner Salt->Nicotinamide (Byproduct)  + H2O (Trace) (Hydrolysis)

Caption: Pinner reaction pathway for this compound synthesis.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield of this compound check_purity Check Purity of Starting Materials start->check_purity check_conditions Verify Anhydrous Conditions start->check_conditions check_temp Monitor Reaction Temperature start->check_temp check_ammonolysis Ensure Sufficient Ammonolysis start->check_ammonolysis purify Purify Starting Materials check_purity->purify Impure? dry_reagents Use Freshly Dried Solvents/Reagents check_conditions->dry_reagents Moisture Present? optimize_temp Maintain 0-5 °C for Pinner Salt check_temp->optimize_temp Too High? optimize_ammonia Use Excess Anhydrous Ammonia check_ammonolysis->optimize_ammonia Incomplete? success Improved Yield purify->success dry_reagents->success optimize_temp->success optimize_ammonia->success

Caption: A logical workflow for troubleshooting low yields.

References

  • Organic Chemistry Portal. (n.d.). Pinner Reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nitriles to Esters. Retrieved from [Link]

  • Slideshare. (n.d.). Pinner pyrimidine synthesis. Retrieved from [Link]

  • Google Patents. (1998). Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions.
  • Google Patents. (2008). Process for conversion of cyanopyridines to nicotinamides and catalyst therefor, process for preparing said catalyst.
  • ResearchGate. (2025). 3-Cyanopyridine-2(1 H )-thiones in the Synthesis of Substituted 3-(Aminomethyl)pyridines. Retrieved from [Link]

  • Google Patents. (2009). The synthetic method of 3-cyanopyridine.
  • Wikipedia. (n.d.). Pinner reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). The Chemistry of the Amidines. Retrieved from [Link]

  • Google Patents. (2001). Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions.
  • ResearchGate. (2014). Ecofriendly synthesis of 3-cyanopyridine derivatives by multi-component reaction catalyzed by animal bone meal. Retrieved from [Link]

  • National Institutes of Health. (2023). Sequential Nitrile Amidination–Reduction as a Straightforward Procedure to Selective Linear Polyamine Preparation. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amidine synthesis. Retrieved from [Link]

  • Semantic Scholar. (2018). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Retrieved from [Link]

  • Google Patents. (2006). Process for preparing carboxamide pyridine derivatives used as intermediates in the synthesis of nk-1 receptor antagonists.
  • Indian Academy of Sciences. (n.d.). One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide. Retrieved from [Link]

  • Sciforum. (n.d.). Synthesis of Amidines and its application to pyrimidouracil synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

Sources

Technical Support Center: Purification of 3-Pyridinecarboxamidine (Nicotinamidine)

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Isolation and Purification of 3-Pyridinecarboxamidine Hydrochloride from Pinner Reaction Mixtures

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because you are synthesizing This compound (also known as Nicotinamidine), likely via the Pinner reaction (3-cyanopyridine


 imidate 

amidine).

This molecule presents a classic "solubility paradox" in purification:

  • High Polarity: It is extremely polar and water-soluble, making extraction into organic solvents (DCM, EtOAc) nearly impossible without derivatization.

  • Byproduct Overlap: The primary byproduct of the Pinner reaction is Ammonium Chloride (

    
    ) , which shares a very similar solubility profile with your target amidine salt.
    
  • Hydrolytic Instability: The amidine functionality is prone to hydrolysis, reverting to Nicotinamide (amide) and eventually Nicotinic Acid under basic or prolonged aqueous conditions.

The following guide abandons generic advice in favor of a solubility-differential protocol specifically designed for separating pyridine-based amidines from inorganic salts.

Module 1: The "Golden Path" Purification Protocol

The Core Logic: We utilize the subtle solubility difference between organic amidine salts and inorganic ammonium salts in anhydrous alcohols. While both are soluble in water and methanol, This compound HCl is soluble in anhydrous Ethanol (EtOH) and Isopropanol (IPA), whereas


 is effectively insoluble in these solvents. 
Step-by-Step Workflow

1. Reaction Termination & Solvent Removal

  • Action: Evaporate the reaction mixture (usually methanol/ammonia) to complete dryness under reduced pressure.

  • Result: You will be left with a crude solid/gum consisting of Product +

    
     + Residual Imidate.
    
  • Critical Note: Do not use heat above 45°C during evaporation to prevent thermal degradation.

2. Selective Extraction (The Separation Step)

  • Action: Add anhydrous Ethanol (approx. 10 mL per gram of crude) to the dry residue.

  • Technique: Sonicate for 15 minutes or reflux gently for 10 minutes.

  • Mechanism: The organic amidine salt dissolves into the ethanol; the inorganic

    
     remains suspended as a fine white solid.
    

3. Filtration

  • Action: Filter the mixture while warm through a sintered glass funnel or Celite pad.

  • Observation: The filter cake is the waste (

    
    ). The clear filtrate contains your target molecule.
    

4. Recrystallization

  • Action: Concentrate the ethanolic filtrate to ~20% of its original volume.

  • Precipitation: Slowly add Diethyl Ether or cold Acetone until the solution turns cloudy (turbid).

  • Crystallization: Store at 4°C overnight. White needles of this compound HCl should form.

Module 2: Troubleshooting & FAQs

Ticket #101: "My product is a sticky gum, not a solid."

Diagnosis: This is the most common issue with amidine salts. It is usually caused by hygroscopicity (absorbing water from air) or trapped solvent (ethanol/methanol). Corrective Action:

  • Azeotropic Drying: Dissolve the gum in a small amount of anhydrous ethanol and re-evaporate. Repeat with toluene to pull out trace water.

  • Trituration: Add dry diethyl ether to the gum and scratch the side of the flask vigorously with a glass rod. The mechanical energy often induces the phase change from amorphous gum to crystalline solid.

  • Vacuum Storage: Dry the final solid in a vacuum desiccator over

    
     or KOH pellets for 24 hours.
    
Ticket #102: "I still see Ammonium Chloride in my NMR."

Diagnosis: The filtration in Step 2 was likely performed with Methanol or wet Ethanol .


 is slightly soluble in methanol and water.
Corrective Action: 
  • Switch Solvents: You must use anhydrous Ethanol or Isopropanol for the extraction step.

  • Reprocess: Redissolve your contaminated solid in minimal hot Isopropanol, filter off the undissolved solids (the remaining

    
    ), and recrystallize the filtrate.
    
Ticket #103: "My LC-MS shows a growing peak at M+1 (Mass 122)."

Diagnosis: Hydrolysis. Your amidine (Mass 121 + H) is converting to Nicotinamide (Mass 122). This happens if the pH drifts high (>9) or if the compound sits in water for too long. Corrective Action:

  • pH Control: Ensure your final salt is acidic (HCl salt). Never free-base the amidine unless immediately reacting it.

  • Cold Processing: Perform all aqueous workups (if strictly necessary) at 0-5°C.

Module 3: Analytical Visualization

Workflow Diagram: Purification Logic

The following diagram illustrates the critical decision points in separating the target from the byproduct.

PurificationWorkflow ReactionMix Crude Reaction Mixture (MeOH/NH3) Evap Evaporate to Dryness (Remove Solvent/NH3) ReactionMix->Evap Residue Solid Residue (Amidine HCl + NH4Cl) Evap->Residue Extraction Add Anhydrous Ethanol (Selective Dissolution) Residue->Extraction  Solubility Differential Filtration Filter Suspension Extraction->Filtration Cake Filter Cake: NH4Cl (Discard) Filtration->Cake  Insoluble Filtrate Filtrate: Amidine HCl in EtOH Filtration->Filtrate  Soluble Cryst Add Et2O + Cool Filtrate->Cryst FinalProd Pure this compound HCl (White Needles) Cryst->FinalProd

Caption: Flowchart demonstrating the solubility-based separation of Nicotinamidine from Ammonium Chloride.

Mechanism Diagram: Hydrolysis Risk

Understanding why the product degrades helps prevent it.

Hydrolysis Amidine Amidine (Target) Intermed Tetrahedral Intermediate Amidine->Intermed + H2O / OH- Amide Nicotinamide (Impurity) Intermed->Amide - NH3 Acid Nicotinic Acid (Degradant) Amide->Acid + H2O (Slow)

Caption: Degradation pathway. Water attack leads to ammonia loss, forming the amide impurity.

Module 4: Quantitative Data & HPLC Method

Solubility Profile (at 25°C)
SolventThis compound HClAmmonium Chloride (

)
Water Highly SolubleHighly Soluble (370 g/L)
Methanol SolubleSlightly Soluble (~30 g/L)
Ethanol (Anhydrous) Soluble Insoluble (< 6 g/L)
Isopropanol Moderately SolubleInsoluble
Diethyl Ether InsolubleInsoluble
Recommended HPLC Method (QC)

Standard silica columns will cause severe tailing due to the basic amidine group interacting with silanols. Use the following conditions:

  • Column: C18 (End-capped) or Mixed-Mode (e.g., Primesep 100 / Amaze SC).

  • Mobile Phase A: Water + 0.1% Phosphoric Acid (Buffer is critical to suppress silanol activity).

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 0% B to 30% B over 15 minutes (Compound is very polar and elutes early).

  • Detection: UV @ 254 nm (Pyridine ring absorption).

References

  • Pinner Reaction & Amidine Synthesis

    • Source: Organic Syntheses, Coll. Vol. 1, p. 5 (1941); Vol. 8, p. 4 (1928).
    • Context: Foundational methodology for converting nitriles to amidines via imid
    • Link: (Analogous chemistry).

  • Purification of Pyridine Derivatives

    • Source: Google P
    • Context: Describes the purification of pyridine-based hydrochlorides using ethanol/HCl recrystalliz
    • Link:

  • Ammonium Chloride Removal Strategies

    • Source: ResearchG
    • Context: Expert consensus on using Isopropanol/Ethanol to separate amidine salts
    • Link:

  • HPLC Analysis of Pyridine Carboxamides/Amidines

    • Source: SIELC Technologies.[3]

    • Context: Methods for separating polar pyridine derivatives using mixed-mode chrom
    • Link:

Sources

Technical Support Center: 3-Pyridinecarboxamidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of 3-Pyridinecarboxamidine. This document is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis. Our goal is to provide not just protocols, but a deep, mechanistic understanding of the common challenges and field-proven solutions. We address specific issues encountered during experimentation in a direct question-and-answer format, grounded in authoritative scientific principles.

Frequently Asked Questions (FAQs) & Troubleshooting
Category 1: The Pervasive Issue of Hydrolysis Byproducts

This is the most common challenge in converting 3-cyanopyridine to this compound. The nitrile group is susceptible to hydrolysis, leading to the formation of 3-pyridinecarboxamide (nicotinamide) and, subsequently, 3-pyridinecarboxylic acid (nicotinic acid), significantly reducing the yield of the desired amidine.

Question 1: My primary isolated product is nicotinamide, not the target this compound. What is the underlying chemical cause?

Answer: The formation of nicotinamide as the major byproduct is a classic case of a competing hydrolysis reaction. The carbon atom of the nitrile group (-C≡N) is electrophilic and susceptible to nucleophilic attack. In your synthesis, both the desired nitrogen source (e.g., ammonia or an amine) and undesired water molecules are competing nucleophiles.

Water, especially under acidic or basic conditions which are common in these syntheses, can attack the nitrile to form a carboximidic acid intermediate, which rapidly tautomerizes to the more stable carboxamide (nicotinamide). If conditions are harsh enough (e.g., high concentration of acid or base, elevated temperatures), this amide can be further hydrolyzed to the carboxylic acid (nicotinic acid).[1][2]

The core issue is that the reaction pathway for hydrolysis is often kinetically favorable, particularly if reaction conditions are not strictly controlled.

Diagram: Competing Reaction Pathways

G cluster_main Desired Amidine Synthesis cluster_side Side Reaction: Hydrolysis 3-CN-Py 3-Cyanopyridine Intermediate Activated Nitrile (e.g., Pinner Salt) 3-CN-Py->Intermediate Reagent (e.g., HCl, Alcohol) Amidine This compound (Product) Intermediate->Amidine + NH3 / Amine (Nucleophile) 3-CN-Py_side 3-Cyanopyridine Amide Nicotinamide (Byproduct) 3-CN-Py_side->Amide + H2O (Trace Moisture) Acid Nicotinic Acid (Byproduct) Amide->Acid + H2O (Harsh Conditions) G start Problem: Viscous Sludge / Polymerization check_temp Check Temperature Control Is the reaction exotherm being managed? Was there a temperature spike? start->check_temp check_reagents Analyze Reagents & Solvent Are reagents high purity? Is the solvent appropriate and anhydrous? start->check_reagents check_conc Review Reaction Concentration Is the concentration too high, leading to localized heating? start->check_conc solution_temp Solution: Improve cooling, slow reagent addition. check_temp->solution_temp solution_reagents Solution: Use purified reagents/solvents. check_reagents->solution_reagents solution_conc Solution: Use more solvent to improve heat dissipation. check_conc->solution_conc

Sources

Technical Support Center: Stability of 3-Pyridinecarboxamidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Pyridinecarboxamidine (Nicotinamidine) is a structural analog of Nicotinamide where the amide oxygen is replaced by an imine group. While valuable in drug discovery as a bioisostere, it presents distinct stability challenges compared to its amide counterpart.[1] The primary failure mode is hydrolysis to 3-Pyridinecarboxamide (Nicotinamide), driven by pH and temperature.

This guide provides expert-level troubleshooting to prevent degradation, ensuring data integrity in your assays.

Part 1: Troubleshooting Guide (Q&A)

Issue 1: "My HPLC peak is shifting or splitting over time."

Diagnosis: Hydrolytic Degradation. The amidine group (


) is thermodynamically unstable relative to the amide in aqueous solution.[1] If your peak retention time is shifting or a new peak appears, your compound is likely hydrolyzing to Nicotinamide .[1]
  • Mechanism: Water attacks the electrophilic carbon of the amidine group, displacing ammonia.

  • Trigger: High pH (> 8.[1]0) or prolonged storage in aqueous buffer at room temperature.[1]

  • Solution:

    • Acidify: Ensure your buffer pH is < 6.0 .[1] The protonated amidinium ion is significantly more resistant to nucleophilic attack by water than the neutral free base.

    • Temperature Control: Store all aqueous solutions at +4°C (short term) or -20°C (long term).

    • Verify: Run a standard of Nicotinamide (3-Pyridinecarboxamide). If the new impurity matches this retention time, hydrolysis is confirmed.[1]

Issue 2: "The compound precipitated when I adjusted the pH to 10."

Diagnosis: Free Base Insolubility. this compound is typically supplied as a hydrochloride salt (highly water-soluble).[1]

  • Causality: The pKa of the amidine group is approximately 10–11 . When you raise the pH near or above this pKa, you deprotonate the amidinium cation to the neutral free base. The free base has significantly lower aqueous solubility and may precipitate or "oil out."

  • Solution:

    • Maintain pH well below the pKa (ideally pH < 7) to keep the molecule charged and soluble.

    • If a basic pH is required for a specific assay, add a co-solvent like DMSO (up to 10%) to maintain solubility, but prepare immediately before use to minimize hydrolysis.[1]

Issue 3: "My stock solution in DMSO turned yellow/brown."

Diagnosis: Oxidative Instability / Light Sensitivity. While less common than hydrolysis, amidines and pyridine rings can undergo slow oxidation or photodegradation over months.[1]

  • Solution:

    • Storage: Store DMSO stocks in amber vials under argon or nitrogen gas.

    • Hydration: DMSO is hygroscopic.[1] Absorbed water will trigger hydrolysis even in "organic" stock solutions.[1] Use anhydrous DMSO and single-use aliquots.[1]

Part 2: Experimental Protocols

Protocol A: Preparation of Stable Stock Solutions

Objective: To create a stock solution stable for >3 months.

  • Solvent Selection: Use Anhydrous DMSO or 0.01 M HCl .[1]

    • Why HCl? It forces the amidine into the stable protonated salt form.

    • Why Anhydrous DMSO? It eliminates the nucleophile (water) entirely.[1]

  • Concentration: Prepare at 10–50 mM. Higher concentrations are generally more stable.[1]

  • Aliquoting: Dispense into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

  • Storage: Freeze at -20°C or -80°C.

Protocol B: Stability-Indicating HPLC Method

Objective: To separate this compound from its degradation product, Nicotinamide.[1]

Standard C18 columns often fail to retain small, polar, cationic amidines.[1] Use a Mixed-Mode or Ion-Pairing approach.[1]

ParameterCondition
Column Mixed-Mode Cation Exchange (e.g., SIELC Primesep 100 or Amaze HD)
Mobile Phase A Water + 0.1% Formic Acid (pH ~2.[1]5)
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 0% B to 40% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 260 nm (Pyridine ring absorption)
Expected Elution Nicotinamide: ~3–5 min (Neutral/Weak base)Nicotinamidine: ~8–12 min (Strong cation, retained by ion exchange)

Part 3: Visualizations

Figure 1: Hydrolytic Degradation Pathway

Caption: The pH-dependent hydrolysis of this compound to Nicotinamide and subsequently to Nicotinic Acid.

degradation_pathway Amidine This compound (Amidinium Salt) Intermediate Tetrahedral Intermediate Amidine->Intermediate + H2O / OH- Amide 3-Pyridinecarboxamide (Nicotinamide) Intermediate->Amide - NH3 Ammonia NH3 Intermediate->Ammonia Acid 3-Pyridinecarboxylic Acid (Nicotinic Acid) Amide->Acid Strong Acid/Base + Heat

[1]

Figure 2: Stability Decision Tree

Caption: Decision matrix for solvent and buffer selection to maximize stability.

decision_tree Start Start: Preparing Solution SolventQ Aqueous or Organic? Start->SolventQ Organic Organic Solvent SolventQ->Organic Stock Aqueous Aqueous Buffer SolventQ->Aqueous Assay DMSO Use Anhydrous DMSO Store at -20°C Organic->DMSO pH_Check Required pH? Aqueous->pH_Check Acidic pH < 6.0 pH_Check->Acidic Neutral pH 6.0 - 8.0 pH_Check->Neutral Basic pH > 8.0 pH_Check->Basic Stable STABLE (Amidinium Salt) Acidic->Stable Caution CAUTION Use Fresh Keep Cold Neutral->Caution Unstable UNSTABLE Rapid Hydrolysis Precipitation Risk Basic->Unstable

References

  • Perrin, D. D. (1965).[1][2] Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series. Butterworths, London.[1][2] (Source for pKa methodology and pyridine/amidine basicity comparisons).

  • O'Neil, M. J. (Ed.).[1][2] (2013).[1][2][3] The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals.[1][2] Royal Society of Chemistry.[1][2] Link

  • Barker, J., et al. (2008). "Hydrolysis of amidines: The effect of pH and temperature." Journal of Organic Chemistry. (General reference for amidine hydrolysis kinetics).
  • SIELC Technologies. "HPLC Separation of Pyridinecarboxylic Acids and Derivatives." Link

  • PubChem. "this compound Compound Summary."[1] National Library of Medicine. Link[1]

Sources

Technical Support Center: Solubility Optimization for 3-Pyridinecarboxamidine (Nicotinamidine)

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic Hub: Start Here

Welcome to the technical support center for 3-Pyridinecarboxamidine (also known as Nicotinamidine ). This molecule presents unique solubility challenges due to its dual nitrogenous nature: a weakly basic pyridine ring and a strongly basic amidine group.

Select your current issue from the matrix below to jump to the relevant troubleshooting workflow.

Symptom Likely Cause Immediate Action
Precipitation in PBS (pH 7.4) Partial deprotonation or Salting OutLower pH to < 6.0 or reduce buffer ionic strength.[1]
Insoluble in DCM / EtOAc Compound is too polar (likely a salt)Switch to MeOH/EtOH or perform "Free Base" extraction.[1]
Hygroscopic / Sticky Solid HCl salt absorbing moistureDry under vacuum over

or switch counter-ion.[1]
Degradation over time Hydrolysis to NicotinamideStore at -20°C; Avoid basic aqueous solutions.[1]

Aqueous Solubility Optimization

The Science: Ionization is Key

This compound contains a strongly basic amidine group (


) and a weakly basic pyridine nitrogen (

).
  • At pH < 9: The amidine is protonated (cationic), promoting water solubility.[2]

  • At pH > 10: The amidine deprotonates to the free base, drastically reducing aqueous solubility and increasing precipitation risk.[2]

Troubleshooting Protocol: The "pH Swing"

If you observe precipitation in biological buffers (pH 7.4), the issue is often the Common Ion Effect (if using PBS/NaCl) rather than pure pH, as the molecule should still be ionized at pH 7.4.

Step-by-Step Optimization:

  • Buffer Selection: Switch from Phosphate Buffered Saline (PBS) to Tris-HCl or MES buffer. Phosphate ions can form less soluble complexes with amidinium cations.[1]

  • Ionic Strength: High salt concentrations (e.g., >150 mM NaCl) suppress the solubility of Nicotinamidine salts.[2] Reduce NaCl to <50 mM if possible.

  • Acidification: If the free base is used, you must add stoichiometric acid (1.05 eq.[2] HCl or Acetic Acid) to dissolve it in water.

Visual Workflow: Aqueous Dissolution Strategy

AqueousSolubility Start Start: Solid Nicotinamidine CheckForm Check Form: Salt vs. Free Base Start->CheckForm IsSalt Salt Form (e.g., HCl) CheckForm->IsSalt IsBase Free Base CheckForm->IsBase Soluble Dissolves in Water IsSalt->Soluble Usually Precip Precipitation / Haze IsSalt->Precip In High Salt/PBS Action1 Add 1.05 eq. HCl or Acetic Acid IsBase->Action1 Required Action2 Check Buffer Ion Types (Avoid Phosphate) Precip->Action2 Action1->Soluble Action3 Lower pH to < 6.0 Action2->Action3 Action3->Soluble

Figure 1: Decision tree for achieving stable aqueous solutions of Nicotinamidine.

Organic Solvent Troubleshooting

The Challenge: Polarity Mismatch

Users often fail to dissolve Nicotinamidine in organic solvents for synthesis or extraction.

  • The HCl Salt is a crystal lattice held together by strong ionic forces. It is insoluble in non-polar solvents (Hexane, Toluene, DCM) and sparingly soluble in Acetone.[2][1]

  • The Free Base is more soluble in organics but is unstable.

Protocol: Solubilization in Organics

Scenario A: You need to dissolve the HCl salt in an organic solvent.

  • Solution: Use Polar Protic Solvents .

    • Best: Methanol (MeOH), Ethanol (EtOH), DMSO.[2][1]

    • Moderate: DMF (Heating may be required, but avoid >60°C to prevent degradation).[2]

    • Trick: Add 5-10% Methanol as a co-solvent if you must use Dichloromethane (DCM).

Scenario B: You need to extract the molecule into an organic layer (DCM/EtOAc).

  • Solution: Perform a "Free Base" extraction.[2]

    • Dissolve the salt in minimal water.

    • Cool to 0°C.

    • Basify to pH 12 using 1N NaOH (Work quickly to avoid hydrolysis!).

    • Extract immediately into n-Butanol or DCM/Isopropanol (3:1) . Note: Pure DCM often fails to extract polar amidines.

    • Dry organic layer over

      
       and evaporate immediately.
      

Stability & Salt Selection (Advanced)

Hydrolysis Risk

Amidines are susceptible to hydrolysis, converting into the corresponding amide (Nicotinamide) and ammonia, especially at high pH.[2]

  • Reaction:

    
    
    
  • Prevention: Always store solutions at low temperature (4°C or -20°C) and acidic pH (pH 4-6).

Salt Screening for Improved Properties

If the HCl salt is too hygroscopic (absorbing water from air) or not soluble enough in your target vehicle, consider these alternatives:

Counter-ionSolubility ProfileStabilityRecommendation
Chloride (HCl) High Water / Low OrganicHygroscopicStandard use.[1] Keep desiccated.
Methanesulfonate (Mesylate) High Water / Moderate OrganicLess HygroscopicBest for formulation/drug delivery.[1]
p-Toluenesulfonate (Tosylate) Low Water / High OrganicStable SolidBest for organic synthesis steps.[1]
Visual Workflow: Salt Selection Logic

SaltSelection Goal Define Goal AqSol High Aqueous Solubility Goal->AqSol OrgSol Organic Solubility Goal->OrgSol NonHygro Non-Hygroscopic Solid Goal->NonHygro HCl HCl Salt AqSol->HCl Standard Mesylate Mesylate Salt AqSol->Mesylate Premium Tosylate Tosylate Salt OrgSol->Tosylate Lipophilic NonHygro->Mesylate NonHygro->Tosylate

Figure 2: Strategic selection of counter-ions based on solubility requirements.[2][1]

Frequently Asked Questions (FAQs)

Q1: Can I autoclave solutions of Nicotinamidine? A: No. High heat and pressure will accelerate the hydrolysis of the amidine group to the amide (Nicotinamide). Sterilize by filtration using a 0.22


 PVDF or PES membrane.

Q2: Why does my solution turn yellow over time? A: This indicates oxidation of the pyridine ring or degradation of the amidine. Ensure the starting material is white.[3] Store solutions protected from light and under an inert atmosphere (Nitrogen/Argon) if possible.

Q3: I cannot weigh the solid accurately; it sticks to the spatula. A: The HCl salt is hygroscopic. It absorbs atmospheric water, becoming sticky.[1]

  • Fix: Dry the compound in a vacuum desiccator over Phosphorus Pentoxide (

    
    ) for 24 hours before weighing. Weigh quickly in a low-humidity environment.
    

Q4: Is Nicotinamidine the same as Niacinamide? A: No. Niacinamide is the amide (


). Nicotinamidine is the amidine (

). They have vastly different basicity (

3.3 vs 11) and chemical reactivity. Ensure you have the correct CAS number (Nicotinamidine HCl CAS: 202042-xx-x range, check specific vendor).[2]

References

  • PubChem. (n.d.).[4] Nicotinamidine hydrochloride (Compound).[3][4] National Library of Medicine. Retrieved January 30, 2026, from [Link][1]

  • Perrin, D. D. (1965).[2][1][3] Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series. Butterworths.[3] (Authoritative source for amidine pKa values).

  • Serajuddin, A. T. (2007).[2][1] Salt formation to improve drug solubility.[2] Advanced Drug Delivery Reviews, 59(7), 603-616.[2][1] [Link]

  • Wermuth, C. G. (2008).[2][1] The Practice of Medicinal Chemistry (3rd ed.). Academic Press. (Chapter on salt selection and solubility).

Sources

Preventing byproduct formation in 3-Pyridinecarboxamidine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Pyridinecarboxamidine. This guide is designed to provide in-depth, practical solutions to common challenges encountered during its use in chemical synthesis, with a primary focus on the prevention of byproduct formation. By understanding the underlying mechanisms of these side reactions, you can optimize your experimental conditions to maximize the yield and purity of your target compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed in reactions involving this compound?

The most prevalent byproduct is 3-Pyridinecarboxamide (Nicotinamide) , which arises from the hydrolysis of the amidine group. This is especially common if water is present in the reaction mixture, even in trace amounts. Another potential byproduct is 3-Pyridinecarboxylic acid (Nicotinic acid) , resulting from more extensive hydrolysis. In syntheses starting from 3-cyanopyridine, incomplete conversion can leave residual starting material, which can complicate purification.[1][2]

Q2: How can I minimize the hydrolysis of this compound to 3-Pyridinecarboxamide?

Strict control of anhydrous conditions is paramount. This includes using freshly dried solvents, inert atmospheres (e.g., nitrogen or argon), and ensuring all glassware is thoroughly dried. The stability of the amide bond in nicotinamide is relatively high under neutral environmental conditions, but the amidine group is more susceptible to hydrolysis.[1] Therefore, preventing the initial hydrolysis to the amide is the critical step.

Q3: Are there any specific storage recommendations for this compound to prevent degradation?

This compound should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere. Exposure to atmospheric moisture can lead to gradual hydrolysis over time. For long-term storage, keeping it in a desiccator is recommended.

Troubleshooting Guide: Common Issues and Solutions

Problem 1: Significant formation of 3-Pyridinecarboxamide is observed in my reaction.

Potential Causes:

  • Presence of Water: The most likely cause is the presence of water in the reaction, which readily hydrolyzes the amidine functional group.

  • Reaction Temperature: Elevated temperatures can sometimes accelerate hydrolysis, especially if trace moisture is present.

  • Non-Anhydrous Reagents or Solvents: Using solvents or reagents that have not been properly dried.

Recommended Solutions:

  • Ensure Anhydrous Conditions:

    • Dry all glassware in an oven at >120°C for several hours and cool under a stream of inert gas or in a desiccator.

    • Use solvents from a solvent purification system or freshly distilled from an appropriate drying agent.

    • Conduct the reaction under an inert atmosphere of nitrogen or argon.

  • Control Reaction Temperature: If the reaction allows, consider running it at a lower temperature to disfavor the hydrolysis pathway.

  • Use of Dehydrating Agents: In some cases, the addition of a non-reactive dehydrating agent, such as molecular sieves, to the reaction mixture can be beneficial.

Problem 2: My final product is contaminated with 3-Pyridinecarboxylic acid.

Potential Causes:

  • Harsh Reaction Conditions: Strongly acidic or basic conditions, especially in the presence of water and at high temperatures, can promote the hydrolysis of the amidine or any intermediate amide all the way to the carboxylic acid.

  • Work-up Procedure: Aqueous work-up steps, particularly if they involve strong acids or bases, can cause byproduct formation.

Recommended Solutions:

  • Optimize pH: If possible, maintain a neutral or near-neutral pH throughout the reaction. If acidic or basic conditions are required, use the mildest possible reagents and the lowest effective concentration.

  • Modify Work-up:

    • Minimize the contact time of your product with aqueous layers during extraction.

    • Use buffered aqueous solutions for washing instead of strong acids or bases.

    • Consider non-aqueous work-up procedures if your product's solubility allows.

  • Purification Strategy: 3-Pyridinecarboxylic acid has significantly different polarity and acidity compared to this compound. It can often be removed by:

    • Washing the organic solution of your product with a mild aqueous base (e.g., sodium bicarbonate solution) to extract the acidic byproduct.

    • Column chromatography on silica gel, as the carboxylic acid will have a very different retention factor.

Problem 3: Low yield in reactions to form N-substituted 3-Pyridinecarboxamidines.

Potential Causes:

  • Steric Hindrance: The nucleophile intended to react with the this compound may be sterically hindered, leading to a slow or incomplete reaction.

  • Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion.

  • Competitive Side Reactions: Besides hydrolysis, other side reactions may be occurring, consuming the starting material.

Recommended Solutions:

  • Choice of Base and Solvent: The choice of base and solvent can be critical. For reactions involving deprotonation, a non-nucleophilic base is often preferred. The solvent should be chosen to ensure all reactants are well-solvated.

  • Reaction Concentration and Temperature: Le Chatelier's principle can be applied by adjusting concentrations. Running the reaction at a higher concentration (if solubility permits) may favor the desired bimolecular reaction. A systematic study of the reaction temperature can help find the optimal balance between reaction rate and byproduct formation.

  • Catalyst Use: Some reactions may benefit from the use of a catalyst to promote the desired transformation over side reactions. The appropriate catalyst will be highly specific to the reaction being performed.

Visualization of Byproduct Formation

The primary degradation pathway for this compound is hydrolysis. The following diagram illustrates the stepwise process leading to the common byproducts.

Byproduct_Formation cluster_main Reaction Pathway This compound This compound 3-Pyridinecarboxamide 3-Pyridinecarboxamide This compound->3-Pyridinecarboxamide + H2O - NH3 3-Pyridinecarboxylic_acid 3-Pyridinecarboxylic_acid 3-Pyridinecarboxamide->3-Pyridinecarboxylic_acid + H2O - NH3

Caption: Hydrolysis pathway of this compound.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Hydrolysis in a Coupling Reaction

This protocol provides a general workflow for a reaction using this compound where the prevention of hydrolysis is critical.

  • Glassware Preparation: Dry all glassware (reaction flask, condenser, dropping funnel, etc.) in an oven at 150°C overnight and allow to cool in a desiccator. Assemble the glassware hot and flush with a stream of dry nitrogen or argon while cooling.

  • Solvent Preparation: Use an anhydrous grade solvent from a commercial supplier, or dry the solvent using appropriate methods (e.g., distillation over sodium/benzophenone for THF, or over calcium hydride for dichloromethane).

  • Reagent Preparation: Ensure all reagents are anhydrous. Solid reagents can be dried in a vacuum oven. Liquid reagents should be handled under an inert atmosphere.

  • Reaction Setup:

    • Add this compound and any other solid reagents to the reaction flask under a positive pressure of inert gas.

    • Add the anhydrous solvent via a cannula or a dry syringe.

    • Stir the mixture and bring it to the desired reaction temperature.

    • Add any liquid reagents dropwise via a syringe or dropping funnel.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. Note the appearance of any lower-polarity spots that may correspond to 3-Pyridinecarboxamide.

  • Work-up:

    • Upon completion, cool the reaction to room temperature.

    • Quench the reaction using a non-aqueous method if possible. If an aqueous wash is necessary, use a saturated brine solution to minimize the amount of water introduced and perform the extraction quickly.

    • Dry the organic layer thoroughly with a drying agent like anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the solution under reduced pressure.

Troubleshooting Flowchart

This flowchart can guide your decision-making process when encountering issues with byproduct formation.

Troubleshooting Start Byproduct Observed in Reaction? Byproduct_ID Identify Byproduct (e.g., via LC-MS, NMR) Start->Byproduct_ID Is_Hydrolysis Is it a Hydrolysis Product? (Amide or Carboxylic Acid) Byproduct_ID->Is_Hydrolysis Check_Anhydrous Review Anhydrous Technique: - Solvent Dryness - Glassware Prep - Inert Atmosphere Is_Hydrolysis->Check_Anhydrous Yes Other_Byproduct Investigate Other Side Reactions: - Dimerization? - Rearrangement? Is_Hydrolysis->Other_Byproduct No Check_Workup Review Work-up Conditions: - pH - Temperature - Duration Check_Anhydrous->Check_Workup Purification Optimize Purification Strategy: - Chromatography - Recrystallization - Acid/Base Extraction Check_Workup->Purification Optimize_Conditions Systematically Optimize: - Temperature - Concentration - Reagent Stoichiometry Other_Byproduct->Optimize_Conditions Optimize_Conditions->Purification

Caption: A logical guide for troubleshooting byproduct formation.

References

  • Zheng, X., et al. (1995). Design and Synthesis of Piperidine-3-carboxamides as Human Platelet Aggregation Inhibitors. Journal of Medicinal Chemistry, 38(1), 180–188. Available at: [Link]

  • OECD SIDS. (2002). 3-Pyridinecarboxamide (nicotinamide) CAS N°: 98-92-0. UNEP Publications. Available at: [Link]

  • Časaitė, V., et al. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 86(15). Available at: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from: [Link]

  • Jubilant Life Sciences Limited. (2013). Process for producing pyridine carboxylic acids. U.S. Patent No. 8,575,350 B2.

Sources

Characterization of impurities in 3-Pyridinecarboxamidine samples

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Pyridinecarboxamidine Impurity Profiling

Executive Summary

This compound (Nicotinamidine) is a critical intermediate often used in the synthesis of factor Xa inhibitors and other kinase-targeting therapeutics. Its characterization presents unique challenges due to the high basicity of the amidine group (


 ~11-12) and its susceptibility to hydrolysis.

This guide addresses the three most common technical inquiries received by our support team:

  • Chromatographic Separation: Resolving the amidine from its hydrolysis products (Nicotinamide and Nicotinic Acid).

  • Impurity Identification: Distinguishing isobaric or near-isobaric species via LC-MS.

  • Stability Management: Preventing degradation during sample preparation.

Module 1: Chromatographic Anomalies & Method Optimization

User Query: "I am observing severe peak tailing for the main peak, and I cannot separate the amidine from the amide impurity. My current method uses a C18 column with 0.1% Formic Acid. What is wrong?"

Technical Diagnosis: The issue is twofold: Silanol Interaction and Polarity Overlap .

  • The "Sticky" Base: this compound is a strong base. On standard C18 columns, the protonated amidinium ion interacts with residual silanols on the silica support, causing tailing.

  • The Hydrolysis Cascade: The degradation pathway involves the conversion of the Amidine (1) to the Amide (2) and finally to the Acid (3). These species have distinct polarities but can co-elute in simple reverse-phase systems.

Optimized Protocol: Ion-Pairing or Mixed-Mode Chromatography

To fix tailing and selectivity, you must mask silanols or use a mechanism that exploits the positive charge of the amidine.

ParameterRecommendationRationale
Stationary Phase Mixed-Mode (C18 + Cation Exchange) or HILIC Mixed-mode columns (e.g., SIELC Primesep or equivalent) retain the positively charged amidine via ion exchange while separating neutrals (amide) via hydrophobicity.
Mobile Phase A Water + 10-20 mM Buffer (Phosphate or Ammonium Formate)Crucial: pH control is vital. At pH 3.0, the acid impurity is protonated (neutral), while the amidine is charged.
Mobile Phase B Acetonitrile (ACN)Standard organic modifier.
Additive 0.05% - 0.1% TFA (Trifluoroacetic Acid)TFA acts as an ion-pairing agent. It forms a neutral complex with the amidine, sharpening the peak shape significantly compared to Formic Acid.
Gradient 0% B to 30% B over 15 minThe compounds are very polar; high organic content is rarely needed for elution.

Troubleshooting Decision Tree (Visualized):

HPLC_Troubleshooting Start Issue: Poor Peak Shape/Separation Check_Tailing Is the Main Peak Tailing? Start->Check_Tailing Check_Sep Is Amidine co-eluting with Amide? Start->Check_Sep Tailing_Yes Cause: Silanol Interaction Check_Tailing->Tailing_Yes Sep_Yes Cause: Similar Hydrophobicity Check_Sep->Sep_Yes Action_1 Add Ion Pair (TFA/PFPA) or Switch to Mixed-Mode Column Tailing_Yes->Action_1 Action_2 Adjust pH to 3.0 (Suppresses Acid ionization, keeps Amidine charged) Sep_Yes->Action_2

Figure 1: Decision logic for troubleshooting HPLC anomalies in basic amidine analysis.

Module 2: Structural Elucidation of Impurities

User Query: "We see a degradation product at RRT 0.95. The mass difference is +1 Da. Is this possible, or is it an artifact?"

Technical Diagnosis: A +1 Da mass shift is the hallmark of Amidine Hydrolysis . Unlike many degradations that show +16 Da (Oxidation) or +14 Da (Methylation), the conversion of an Amidine to an Amide involves the loss of an amine group (-NH) and gain of an oxygen (+O), resulting in a net change of +1 Da.

The Degradation Pathway:

  • Starting Material: 3-Cyanopyridine (MW 104)

  • Product: this compound (MW 121)[1]

  • Impurity A (Hydrolysis 1): Nicotinamide (MW 122)

  • Impurity B (Hydrolysis 2): Nicotinic Acid (MW 123)

Analytical Verification Protocol:

  • LC-MS Setup: Use Positive Electrospray Ionization (ESI+).

  • Observation:

    • Amidine:

      
       122 
      
      
      
      (Even mass indicates odd nitrogen count: 3 nitrogens).
    • Amide:

      
       123 
      
      
      
      (Odd mass indicates even nitrogen count: 2 nitrogens).
    • Acid:

      
       124 
      
      
      
      (Even mass indicates odd nitrogen count: 1 nitrogen).
  • Nitrogen Rule Confirmation: The alternating Even/Odd parent ion mass in ESI+ is the fastest way to confirm the loss of nitrogen (ammonia) during hydrolysis.

Impurity Fate Map:

Impurity_Fate Nitrile 3-Cyanopyridine (Start Material) MW: 104 Amidine This compound (Target Product) MW: 121 Nitrile->Amidine + NH3 (Synthesis) Amide Nicotinamide (Impurity A) MW: 122 Amidine->Amide + H2O, - NH3 (Hydrolysis I) Acid Nicotinic Acid (Impurity B) MW: 123 Amide->Acid + H2O, - NH3 (Hydrolysis II)

Figure 2: Degradation and synthesis pathway showing molecular weight progression.[2]

Module 3: Stability & Sample Handling

User Query: "Our reference standard purity drops by 0.5% after 24 hours in solution. How should we store the samples?"

Technical Diagnosis: Free amidines are kinetically unstable in aqueous solution, especially at high pH. They rapidly hydrolyze to the amide. Furthermore, the hydrochloride salt form is often hygroscopic , absorbing atmospheric water which catalyzes solid-state hydrolysis over time.

Best Practice Protocol for Stability:

  • Soluent Choice: Do not store samples in 100% water or high-pH buffers.

    • Recommended Diluent: 50:50 Acetonitrile:Water with 0.1% Formic Acid. The acid stabilizes the amidinium salt, and the organic solvent reduces the water activity.

  • Temperature: Autosampler must be set to 4°C . Hydrolysis rates double for every 10°C increase.

  • Solid State Storage: Store the API as the Hydrochloride (HCl) or Methanesulfonate (MSA) salt. Free base amidines degrade rapidly. Use desiccators with silica gel.

Regulatory Context (ICH Q3A): According to ICH Q3A(R2), any impurity >0.10% (for max daily dose


 2g) must be identified. Because Nicotinamide is a vitamin (active metabolite), its toxicological qualification is easier, but it is still considered a quality defect in the drug substance [1].

References

  • International Council for Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2).[3] (2006).[3][4] Available at: [Link]

  • PubChem. this compound (Compound Summary). National Library of Medicine. Available at: [Link]

  • SIELC Technologies. HPLC Method for Separation of Pyridine Derivatives. (Demonstrating mixed-mode separation of basic pyridines). Available at: [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 3-Pyridinecarboxamidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Pyridinecarboxamidine. This guide is designed for researchers, scientists, and drug development professionals who are looking to scale up the production of this important chemical intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges you may encounter during your experiments. Our focus is on providing practical, field-proven insights grounded in scientific principles to ensure your success in scaling up this synthesis.

I. Core Synthesis Methodologies for Scale-Up

The most common and scalable route to this compound is from 3-cyanopyridine. Two primary methods are often employed: the Pinner reaction and the direct reaction with ammonium salts.

Method A: The Pinner Reaction

This classical method involves the acid-catalyzed reaction of a nitrile (3-cyanopyridine) with an alcohol to form an imidate salt (Pinner salt), which is then reacted with ammonia to yield the amidine.[1][2][3][4]

Experimental Workflow: Pinner Reaction for this compound

cluster_prep Preparation cluster_pinner_salt Pinner Salt Formation cluster_ammonolysis Ammonolysis cluster_workup Work-up and Isolation prep_reagents Prepare Anhydrous Alcohol (e.g., Ethanol) and 3-Cyanopyridine charge_reactor Charge Reactor with 3-Cyanopyridine and Anhydrous Alcohol prep_reagents->charge_reactor cool_reactor Cool Reactor (0-5°C) charge_reactor->cool_reactor hcl_gas Bubble Anhydrous HCl Gas cool_reactor->hcl_gas stir_reaction Stir until Imidate Salt Precipitates hcl_gas->stir_reaction add_ammonia Introduce Anhydrous Ammonia stir_reaction->add_ammonia warm_reaction Allow to Warm to Room Temperature add_ammonia->warm_reaction monitor_reaction Monitor Reaction by HPLC/TLC warm_reaction->monitor_reaction filter_salts Filter Ammonium Chloride monitor_reaction->filter_salts concentrate Concentrate Filtrate under Reduced Pressure filter_salts->concentrate purify Purify by Recrystallization/Chromatography concentrate->purify

Caption: A typical workflow for the Pinner synthesis of this compound.

Method B: Direct Reaction with Ammonium Salts

A simpler, one-pot method involves heating the nitrile with an ammonium salt, such as ammonium chloride, in the presence of ammonia, often under pressure.[5] This method can be more economical and straightforward for large-scale production.

Reaction Mechanism: Amidine Synthesis from Nitrile and Ammonium Salt

G cluster_reactants Reactants cluster_intermediates Intermediate Formation cluster_product Product Formation nitrile 3-Cyanopyridine nitrilium Protonated Nitrile [Py-C≡NH]+ nitrile->nitrilium H+ (from NH4Cl) ammonium_salt Ammonium Chloride (NH4Cl) ammonia Ammonia (NH3) adduct Tetrahedral Intermediate nitrilium->adduct + NH3 amidine_salt This compound Hydrochloride adduct->amidine_salt Proton Transfer

Caption: Simplified mechanism of amidine salt formation from a nitrile and an ammonium salt.

II. Troubleshooting Guide

This section addresses specific problems that may arise during the scale-up of this compound synthesis.

Observed Problem Potential Causes Troubleshooting Steps & Scientific Rationale
Low Conversion of 3-Cyanopyridine 1. Insufficient Acid Catalyst (Pinner): Incomplete protonation of the nitrile nitrogen slows down the initial nucleophilic attack by the alcohol. 2. Presence of Moisture: Water can hydrolyze the Pinner salt intermediate back to the amide (nicotinamide), which is a common side product.[6] 3. Inadequate Temperature/Pressure (Ammonium Salt Method): The reaction requires sufficient energy to overcome the activation barrier for the nucleophilic addition of ammonia to the nitrile.[5]1. Ensure Anhydrous Conditions: Use freshly dried solvents and reagents. Consider adding a drying agent. For the Pinner reaction, use anhydrous HCl gas.[1][2] 2. Optimize Catalyst Loading: For the Pinner reaction, ensure a continuous stream of dry HCl gas until saturation. For the ammonium salt method, ensure the molar ratio of ammonium salt to nitrile is appropriate. 3. Increase Reaction Temperature/Pressure: For the ammonium salt method, gradually increase the temperature within the recommended range (e.g., 125-150°C) and monitor the reaction progress.[5] This increases the reaction rate by providing more kinetic energy to the molecules.
Formation of Nicotinamide as a Major By-product 1. Water in the Reaction Mixture: As mentioned, water readily hydrolyzes the reactive intermediates (Pinner salt or the protonated nitrile) to the corresponding amide.[6][7] 2. High Temperatures in Pinner Reaction: Pinner salts can be thermally unstable and may rearrange or decompose, leading to amide formation.[1][3]1. Strict Moisture Control: Implement rigorous drying protocols for all reagents and apparatus. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Temperature Management: For the Pinner reaction, maintain low temperatures (0-5°C) during the formation of the Pinner salt to ensure its stability.[2][3] 3. Purification: If nicotinamide is formed, it can often be separated from the more basic this compound by adjusting the pH during aqueous work-up or by chromatography.
Poor Yield of Isolated Product 1. Incomplete Reaction: See "Low Conversion" above. 2. Product Loss During Work-up: this compound and its salts are often water-soluble, leading to losses during aqueous extraction phases. 3. Degradation of Product: The amidine functional group can be susceptible to hydrolysis, especially under strongly acidic or basic conditions at elevated temperatures.1. Optimize Extraction: Use a continuous liquid-liquid extractor for aqueous work-ups to maximize recovery of water-soluble products. Saturating the aqueous phase with salt (e.g., NaCl) can also reduce the solubility of the product.[8] 2. pH Control During Isolation: Carefully control the pH during work-up and purification. Amidines are basic and will be in their salt form at low pH. 3. Recrystallization Solvent: Carefully select the recrystallization solvent to maximize yield and purity. A solvent in which the product is soluble at high temperatures but poorly soluble at low temperatures is ideal.
Exothermic Reaction Leading to Runaway 1. Pinner Salt Formation: The reaction of HCl gas with the alcohol and nitrile can be highly exothermic. 2. Ammonolysis: The addition of ammonia can also generate significant heat.1. Controlled Reagent Addition: Add reagents, especially HCl gas and ammonia, slowly and in a controlled manner. Monitor the internal temperature of the reactor closely. 2. Efficient Cooling: Ensure the reactor is equipped with an adequate cooling system (e.g., a cooling jacket) to dissipate the heat generated. 3. Scale-Up in Stages: Conduct the scale-up in incremental steps to better understand the thermal profile of the reaction at a larger scale.
Difficulty in Handling Reagents at Scale 1. Anhydrous HCl Gas: Corrosive and hazardous to handle. 2. Ammonia Gas: Toxic and requires careful handling under pressure.1. Engineered Controls: Use a closed system with appropriate scrubbers for handling corrosive gases like HCl. 2. Alternative Reagents: Consider generating HCl in situ from reagents like thionyl chloride or acetyl chloride and an alcohol, though this adds complexity. For ammonia, using a solution of ammonia in an appropriate organic solvent can be easier to handle than gaseous ammonia.

III. Frequently Asked Questions (FAQs)

Q1: Which scale-up method is generally preferred, the Pinner reaction or the direct ammonium salt method?

A1: The choice depends on available equipment and scale. The direct reaction with ammonium salts is often more straightforward for large-scale production as it's a one-pot synthesis and avoids the use of gaseous HCl.[5] However, the Pinner reaction can sometimes offer higher purity of the intermediate Pinner salt, which might be beneficial for downstream applications.[1][3]

Q2: What are the critical safety precautions to consider when scaling up this synthesis?

A2:

  • Pressure Reactions: The ammonium salt method is often conducted in a pressure reactor. Ensure the reactor is properly rated and maintained.

  • Corrosive and Toxic Reagents: Both anhydrous HCl and ammonia are hazardous. Use appropriate personal protective equipment (PPE) and work in a well-ventilated area with access to emergency scrubbers.[9]

  • Exothermic Reactions: Be prepared for heat evolution, especially during the addition of HCl and ammonia. Implement robust temperature monitoring and cooling systems.

  • Dust Explosion: 3-cyanopyridine is a solid powder. When handling large quantities, be mindful of the potential for dust explosions and use appropriate grounding and ventilation.

Q3: How can I monitor the progress of the reaction?

A3: High-Performance Liquid Chromatography (HPLC) is the preferred method for monitoring the reaction's progress.[10][11] It allows for the quantitative determination of the starting material (3-cyanopyridine), the product (this compound), and any major by-products like nicotinamide. Thin-Layer Chromatography (TLC) can also be used for qualitative, at-a-glance monitoring.

Q4: What are the best practices for purifying this compound at a large scale?

A4:

  • Recrystallization: This is often the most effective and economical method for purifying the final product on a large scale. The choice of solvent is critical and may require some screening.

  • pH Adjustment and Extraction: The basic nature of the amidine allows for purification through pH-controlled extractions. The product can be extracted into an acidic aqueous phase, washed with an organic solvent to remove non-basic impurities, and then the aqueous phase can be basified to liberate the free amidine, which can then be extracted into an organic solvent.

  • Filtration: To remove insoluble by-products like ammonium chloride, filtration is a key step.

Q5: What are the typical storage conditions for this compound?

A5: this compound should be stored in a cool, dry place, away from light and moisture, in a tightly sealed container.[9] As it is a basic compound, it should be stored away from strong acids.

IV. Analytical Methods

A summary of analytical techniques for reaction monitoring and final product characterization is provided below.

Technique Purpose Key Considerations
HPLC Quantitative analysis of reaction progress, purity assessment of the final product.Use a suitable column (e.g., C18) and a mobile phase that provides good separation of starting material, product, and by-products. UV detection is typically used.[10][11]
NMR (¹H, ¹³C) Structural confirmation of the final product.The chemical shifts of the protons and carbons in the pyridine ring and the amidine group will confirm the structure.
Mass Spectrometry (MS) Determination of molecular weight and confirmation of product identity.Can be coupled with HPLC (LC-MS) for enhanced analytical power.[10]
FTIR Functional group analysis.Look for the characteristic C=N and N-H stretches of the amidine group and the absence of the C≡N stretch from the starting material.

V. References

  • Schaefer, F. C., & Krapcho, A. P. (1962). Preparation of Amidine Salts by Reaction of Nitriles with Ammonium Salts in the Presence of Ammonia. Journal of the American Chemical Society, 84(1), 247-251.

  • OECD. (2002). 3-Pyridinecarboxamide (nicotinamide). SIDS Initial Assessment Report for SIAM 15.

  • Pinner, A. (1877). Ueber die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 10(2), 1889-1897.

  • NROChemistry. Pinner Reaction. Retrieved from [Link]

  • Wikipedia. Pinner reaction. Retrieved from [Link]

  • Kwiecień, A., et al. (2018). Quantitative analysis of amphiphilic N-alkyloxypyridinecarboximidamide by liquid chromatography–tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 155, 245-252.

  • Organic Chemistry Portal. Synthesis of amidines. Retrieved from [Link]

  • Organic Syntheses. 3-aminopyridine. Retrieved from [Link]

  • Vesper, H. W., et al. (2003). High-performance liquid chromatography method to analyze free and total urinary pyridinoline and deoxypyridinoline. Analytical Biochemistry, 318(1), 135-143.

Sources

Technical Support Center: Work-Up Procedures for 3-Pyridinecarboxamidine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for reactions involving 3-Pyridinecarboxamidine and its derivatives. As a Senior Application Scientist, I understand that the unique physicochemical properties of this scaffold can present significant challenges during reaction work-up and purification. This guide is designed to provide practical, field-tested solutions to common problems encountered by researchers in medicinal chemistry and drug development. We will move beyond simple procedural lists to explain the underlying chemical principles, ensuring you can adapt these methods to your specific synthetic context.

The Challenge: Understanding this compound

This compound is a polar, basic heterocycle. Its complexity arises from two key functional groups:

  • A Pyridine Ring: A moderately basic nitrogen (pKa of pyridinium ion ~5.2) that readily forms salts.

  • An Amidine Group: A strongly basic functional group (pKa of a typical protonated amidinium ion is ~12), which is also susceptible to hydrolysis under harsh acidic or basic conditions.

This dual basicity and high polarity mean that both the starting material and the desired products often exhibit high water solubility, complicating standard liquid-liquid extractions and purification.

Frequently Asked Questions & Troubleshooting Guide

Q1: My product seems to be stuck in the aqueous layer after extraction. How can I recover it?

This is the most common issue when working with polar, basic compounds like this compound derivatives. The high polarity and the basic nitrogens lead to significant partitioning into the aqueous phase, especially if any acidic reagents or byproducts are present.

Root Cause Analysis: Your product is likely protonated, forming a highly water-soluble salt. Standard organic solvents like ethyl acetate or diethyl ether are often too nonpolar to efficiently extract these polar salts or even the neutral parent compound.

Solutions & Step-by-Step Protocol:

  • Basify and Extract with an Appropriate Solvent: The primary goal is to ensure your product is in its neutral, free-base form, which is more soluble in organic solvents.

    • Step 1: Combine all your aqueous layers in a separatory funnel.

    • Step 2: Cool the funnel in an ice-water bath to manage any heat from neutralization.

    • Step 3: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) with frequent swirling and venting. Using a weaker base like bicarbonate is a good first step to neutralize strong acids without making the solution harshly basic, which could promote hydrolysis.[1] If your product is still not extracting, you may need to use a stronger base like 2M sodium hydroxide (NaOH) to achieve a final pH of 10-11. Always check the pH with litmus paper or a pH meter.

    • Step 4: Extract the now-basic aqueous layer multiple times (3-5x) with a more polar organic solvent. Dichloromethane (DCM) or a 9:1 mixture of DCM:Isopropanol can be very effective. See the solvent selection table below.

    • Step 5: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • "Salting Out" Technique: If your product has residual water solubility even in its neutral form, you can decrease its solubility in the aqueous layer.

    • Action: Before extraction (after basifying), add a large amount of solid sodium chloride (NaCl) or potassium carbonate (K₂CO₃) to the aqueous layer and shake until it is saturated. This increases the ionic strength of the aqueous phase, making it less favorable for the polar organic molecule to remain dissolved.

SolventPolarity IndexSuitability for Polar BasesKey Considerations
Diethyl Ether2.8PoorLow boiling point. Tends to form emulsions.
Ethyl Acetate4.4ModerateCan be prone to hydrolysis under strong acid/base. Good for moderately polar compounds.
Dichloromethane (DCM)3.1GoodHigher density than water. Good for a wide range of polarities. Volatile.
Chloroform4.1GoodHigher density than water. Less volatile than DCM but has toxicity concerns.
n-Butanol3.9Very GoodHigher boiling point. Is partially miscible with water, which can aid extraction but complicates removal.
DCM / Isopropanol (9:1)~3.5ExcellentThe alcohol co-solvent significantly increases the polarity to help extract highly polar, hydrogen-bond donating compounds.
Q2: I suspect my amidine is hydrolyzing during the work-up. How can I prevent this?

Amidine hydrolysis converts your desired product into the corresponding amide (3-pyridinecarboxamide), which is often a difficult impurity to remove.[2][3] This is a valid concern, especially under prolonged exposure to strong acids or bases, often with heating.[4]

Root Cause Analysis: The carbon atom of the amidine is electrophilic and can be attacked by water. This process is catalyzed by both acid (by activating the amidine through protonation) and base (by providing the hydroxide nucleophile).[4][5][6]

Preventative Strategies:

  • Avoid Strong Acids/Bases When Possible: If you must perform an acid-base extraction, use milder reagents. For example, use 1M citric acid or saturated ammonium chloride (NH₄Cl) instead of 1M HCl to wash away other basic impurities. Use saturated sodium bicarbonate instead of sodium hydroxide for neutralization.[1]

  • Keep it Cold: Perform all extractions and washes at low temperatures (0-5 °C) using an ice bath. This significantly slows the rate of hydrolysis.

  • Work Quickly: Do not let your reaction mixture sit for extended periods in highly acidic or basic aqueous solutions. Proceed through the extraction and drying steps efficiently.

  • Anhydrous Conditions: Ensure starting materials are dry, as water can lead to hydrolysis of intermediates.[7]

Below is a workflow designed to minimize contact time with harsh aqueous conditions.

Caption: Minimized Hydrolysis Work-Up Flowchart.

Q3: My compound streaks badly on a standard silica gel column. What are my options for purification?

This is a classic sign of a basic compound interacting strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This leads to poor peak shape, tailing, and sometimes irreversible adsorption.

Solutions:

  • Modify the Mobile Phase:

    • Protocol: Add a small amount of a basic modifier to your eluent system (e.g., Dichloromethane/Methanol). Start with 0.5-1% triethylamine (Et₃N) or 25% aqueous ammonia solution. This deprotonates the silica surface, "masking" the acidic sites and allowing your basic compound to elute more cleanly. From field experience, a gradient of 0-10% Methanol in DCM with a constant 0.5% Et₃N is a robust starting point.

  • Use a Different Stationary Phase:

    • Neutral Alumina: Alumina is generally less acidic than silica and can be a good alternative for purifying basic compounds.

    • Treated Silica: You can purchase silica gel that has been "basified" or use amino-propyl functionalized silica, which is designed for polar compounds.[7][8]

    • Reverse-Phase Chromatography (C18): For very polar compounds, reverse-phase chromatography is an excellent option.[7] The mobile phase is typically a mixture of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid (TFA) to ensure the compound is protonated and has a consistent charge state.

Troubleshooting_Chromatography start Compound Streaks on Silica TLC option1 Modify Mobile Phase start->option1 option2 Change Stationary Phase start->option2 sub_option1a Add Triethylamine (Et3N) to Eluent (0.5-2%) option1->sub_option1a sub_option1b Add Ammonium Hydroxide (NH4OH) to Eluent (0.5-2%) option1->sub_option1b sub_option2a Use Neutral Alumina Column option2->sub_option2a sub_option2b Use Amino-Propyl Silica option2->sub_option2b sub_option2c Use Reverse-Phase (C18) HPLC option2->sub_option2c

Caption: Decision tree for chromatography troubleshooting.

Q4: How do I perform a proper acid-base extraction to separate my basic product from neutral and acidic impurities?

Acid-base extraction is a powerful technique to achieve a bulk separation of crude reaction mixtures before final purification.[1][9] The key is to manipulate the pH to selectively move components between the organic and aqueous layers.

Core Principle:

  • Bases (like your product) become water-soluble salts at low pH.

  • Acids become water-soluble salts at high pH.

  • Neutral compounds remain in the organic layer regardless of pH.

Detailed Protocol for Isolating a Basic Product:

  • Step 1 (Remove Acidic Impurities):

    • Dissolve your crude mixture in an organic solvent (e.g., DCM or Ethyl Acetate).

    • Wash the organic layer 1-2 times with a weak base like saturated NaHCO₃ solution. This will convert any acidic impurities (like unreacted carboxylic acids) into their water-soluble salts, pulling them into the aqueous layer.

    • Separate the layers, keeping the organic layer.

  • Step 2 (Extract Basic Product):

    • Wash the organic layer 2-3 times with a dilute acid (e.g., 1M HCl or 1M citric acid). Your basic this compound product will be protonated and move into the aqueous layer.

    • Combine these acidic aqueous layers. The organic layer now contains only neutral impurities and can be set aside.

  • Step 3 (Recover Basic Product):

    • Take the combined acidic aqueous layers and cool them in an ice bath.

    • Slowly add a base (e.g., 2M NaOH or solid K₂CO₃) until the pH is >10. You may see your product precipitate out if it is not very water-soluble.

    • Extract the basified aqueous layer 3-5 times with fresh organic solvent (e.g., DCM).

    • Combine the organic layers, dry with Na₂SO₄, filter, and concentrate to yield your purified basic product.

References

  • Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. [Link]

  • Wikipedia. (n.d.). 3-Aminopyridine. Retrieved January 30, 2026, from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved January 30, 2026, from [Link]

  • Reddit. (2023, January 7). Purification of strong polar and basic compounds. r/Chempros. [Link]

  • Google Patents. (n.d.).
  • OECD Existing Chemicals Database. (2002, August 13). 3-Pyridinecarboxamide (nicotinamide) CAS N°: 98-92-0. [Link]

  • PubChem. (n.d.). This compound. Retrieved January 30, 2026, from [Link]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • PubMed. (2007). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. [Link]

  • Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved January 30, 2026, from [Link]

  • PubMed. (1992). Isolation of acidic, neutral, and basic drugs from whole blood using a single mixed-mode solid-phase extraction column. [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. [Link]

  • ResearchGate. (2018, April 25). For highly polar compound, how to do the purification?[Link]

  • ACS Publications. (2026, January 29). Thermal Dearomative Rearrangement of α-(Prop-2-enyl)-α′-(pyridin-2-yl) Malonate Derivatives toward 4H-Dihydroquinolizines. [Link]

  • YouTube. (2019, January 15). mechanism of amide hydrolysis. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • Organic Chemistry Data. (2022, April 7). pKa Data Compiled by R. Williams. [Link]

  • University of Waterloo Confluence. (n.d.). Acid and Base Extraction. [Link]

  • Wikipedia. (n.d.). 3-Pyridylnicotinamide. Retrieved January 30, 2026, from [Link]

  • Chemistry Stack Exchange. (2019, June 13). Hydrolysis of an amidine derivative under acidic conditions. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Extraction Protocol for Polar Solvents. [Link]

  • Organic Syntheses. (n.d.). 3-aminopyridine. Retrieved January 30, 2026, from [Link]

  • YouTube. (2010, September 1). Acid Base Extraction Demonstrated by Mark Niemczyk, PhD. [Link]

  • Khan Academy. (n.d.). Acid and base-catalyzed hydrolysis of amides. Retrieved January 30, 2026, from [Link]

  • PubChem. (n.d.). 3-Pyridinecarboxamide, hydrochloride (1:1). Retrieved January 30, 2026, from [Link]

Sources

Technical Support Center: A Guide to the Stable Storage and Handling of 3-Pyridinecarboxamidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for 3-Pyridinecarboxamidine. This resource is meticulously designed for researchers, scientists, and professionals in drug development to ensure the stability and integrity of this valuable compound throughout its experimental lifecycle. By understanding its chemical properties and potential degradation pathways, you can mitigate risks, ensure experimental reproducibility, and maintain the highest standards of scientific integrity.

Introduction to this compound: A Chemist's Perspective

This compound, also known as nicotinamidine, is a pyridine derivative featuring a carboxamidine functional group. The presence of both the pyridine ring and the amidine group imparts a unique combination of chemical properties. The pyridine ring, a heteroaromatic system, can be susceptible to oxidation at the nitrogen atom, while the amidine functional group is known to be more susceptible to hydrolysis than its amide analogue, nicotinamide. Understanding these intrinsic characteristics is paramount to preventing degradation.

Core Principles for Storage and Handling

Proper storage and handling are the first lines of defense against the degradation of this compound. The following table summarizes the recommended conditions and the scientific rationale behind them.

ParameterRecommendationScientific Rationale
Temperature Store in a cool, dry place.Lower temperatures slow down the rate of potential degradation reactions, such as hydrolysis and thermal decomposition.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).The pyridine ring can be susceptible to oxidation. An inert atmosphere minimizes contact with atmospheric oxygen, reducing the risk of N-oxide formation. It also displaces moisture, which can initiate hydrolysis.
Container Store in a tightly closed, light-resistant container.A tightly sealed container prevents the ingress of moisture and oxygen. Light-resistant containers are crucial to prevent potential photodegradation, a known degradation pathway for some pyridine derivatives.
Handling Handle in a well-ventilated area, preferably in a fume hood. Use appropriate Personal Protective Equipment (PPE), including gloves, lab coat, and safety glasses.[1][2]This minimizes inhalation of any fine particles and prevents skin and eye contact.

Frequently Asked Questions (FAQs)

Here, we address common questions and concerns that researchers may encounter when working with this compound.

Q1: My this compound has turned slightly yellow. Is it still usable?

A slight discoloration can be an initial sign of degradation. The yellowing may indicate the formation of minor impurities due to oxidation or other degradation pathways. While it might not significantly impact all experimental outcomes, for sensitive applications, it is crucial to assess the purity of the compound before use. We recommend performing a purity analysis, for instance, by HPLC, to quantify the extent of degradation.

Q2: I need to prepare an aqueous solution of this compound. What precautions should I take?

Given the susceptibility of the amidine group to hydrolysis, aqueous solutions should be prepared fresh for each experiment whenever possible. If a stock solution must be prepared and stored, it is advisable to:

  • Use deoxygenated, purified water.

  • Buffer the solution to a neutral or slightly acidic pH, as both strongly acidic and basic conditions can accelerate hydrolysis.

  • Store the solution at a low temperature (2-8 °C) for a short period.

  • Protect the solution from light.

Q3: What are the likely degradation products of this compound?

Based on the chemical structure, the primary degradation pathways are hydrolysis and oxidation.

  • Hydrolysis: The amidine functional group can hydrolyze to form 3-pyridinecarboxylic acid (nicotinic acid) and ammonia. This is a significant concern in the presence of water, and the rate can be influenced by pH and temperature.

  • Oxidation: The nitrogen atom of the pyridine ring is susceptible to oxidation, which would lead to the formation of this compound-N-oxide.

Troubleshooting Guide: Identifying and Mitigating Degradation

This section provides a structured approach to troubleshooting common issues that may arise from the degradation of this compound.

Observed Issue Potential Cause Recommended Action
Unexpected peaks in HPLC chromatogram Degradation of the compound.Identify the retention times of potential degradation products (3-pyridinecarboxylic acid, this compound-N-oxide). Review storage and handling procedures to identify potential exposure to moisture, oxygen, or light.
Inconsistent experimental results Use of a partially degraded compound.Always use a fresh, pure sample of this compound. If degradation is suspected, re-purify the compound or obtain a new batch.
Poor solubility in aqueous solutions Formation of less soluble degradation products.Confirm the identity of the solid. If degradation has occurred, obtain a fresh sample.

Visualizing Degradation Pathways

To better understand the potential degradation of this compound, the following diagrams illustrate the key pathways.

degradation_pathways main This compound hydrolysis Hydrolysis (+ H2O) main->hydrolysis Moisture, pH extremes oxidation Oxidation (+ [O]) main->oxidation Oxygen, Light product1 3-Pyridinecarboxylic Acid + Ammonia hydrolysis->product1 product2 This compound-N-oxide oxidation->product2

Caption: Potential degradation pathways of this compound.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general starting point for assessing the purity of this compound and detecting potential degradation products. Method optimization may be necessary depending on the specific instrumentation and the impurity profile. A stability-indicating method for the related compound nicotinamide often uses a C18 column.[3]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of a buffered aqueous phase (e.g., 20 mM potassium phosphate buffer, pH 3.0) and an organic modifier (e.g., methanol or acetonitrile). A common starting point is a 60:40 (v/v) ratio of aqueous to organic phase.[3]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: UV detection at a wavelength appropriate for the pyridine chromophore (e.g., 261 nm).

  • Sample Preparation: Dissolve a known concentration of this compound in the mobile phase.

Protocol 2: Handling of Potentially Hygroscopic and Air-Sensitive this compound

Due to the potential for hydrolysis and oxidation, handling this compound with care is essential.

  • Preparation: Before opening the container, allow it to equilibrate to room temperature in a desiccator to prevent condensation of atmospheric moisture onto the cold solid.

  • Inert Atmosphere: For optimal stability, perform all manipulations in a glove box or glove bag with a dry, inert atmosphere (argon or nitrogen).

  • Weighing: If a glove box is not available, quickly weigh the required amount of solid in a well-ventilated fume hood. Minimize the time the container is open to the atmosphere.

  • Resealing: After dispensing, purge the headspace of the container with a stream of inert gas before tightly resealing the cap.

  • Storage of Solutions: If solutions are prepared, use a solvent that has been deoxygenated by sparging with an inert gas. Store solutions in sealed vials with minimal headspace, protected from light.

Logical Workflow for Troubleshooting

The following flowchart provides a logical sequence for addressing issues related to the stability of this compound.

troubleshooting_workflow start Inconsistent Experimental Results or Suspected Degradation check_storage Review Storage Conditions (Temperature, Atmosphere, Light Exposure) start->check_storage check_handling Review Handling Procedures (Exposure to Air/Moisture) start->check_handling purity_analysis Perform Purity Analysis (e.g., HPLC) check_storage->purity_analysis check_handling->purity_analysis compare_data Compare with Certificate of Analysis or Reference Standard purity_analysis->compare_data degradation_confirmed Degradation Confirmed compare_data->degradation_confirmed Discrepancy Found no_degradation No Significant Degradation compare_data->no_degradation Data Matches new_sample Obtain a New, Pure Sample degradation_confirmed->new_sample optimize_protocol Optimize Experimental Protocol to Minimize Degradation degradation_confirmed->optimize_protocol proceed Proceed with Experiment no_degradation->proceed new_sample->proceed optimize_protocol->proceed

Caption: A decision-making workflow for troubleshooting this compound stability.

References

  • Tandel, F., & More, P. (2018). Stability Indicating HPLC Method for Simultaneous Estimation of Nicotinamide and Salicylic Acid. International Journal of Pharmacy Research & Technology, 8(2), 43-47. Retrieved from [Link]

Sources

Validation & Comparative

Technical Comparison: 3-Pyridinecarboxamidine vs. Nicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous pharmacological comparison between Nicotinamide (NAM, Vitamin B3) and its amidine analog, 3-Pyridinecarboxamidine (Nicotinamidine). While structurally homologous, these two compounds exhibit divergent biological fates driven by a single functional group substitution (amide vs. amidine).

The Core Distinction:

  • Nicotinamide is a neutral metabolic precursor essential for the NAD+ salvage pathway and a physiological inhibitor of Sirtuins (class III HDACs).

  • This compound is a cationic pharmacophore that acts as an arginine mimic. It functions primarily as a competitive inhibitor of trypsin-like serine proteases (e.g., Thrombin, Factor Xa) by forming a salt bridge within the enzyme's S1 specificity pocket.

Physicochemical Divergence: The Mechanistic Basis

The biological activity of these molecules is dictated by their acid-base properties. At physiological pH (7.4), their electrostatic states are opposites.

FeatureNicotinamide (NAM)This compound (3-PA)
Functional Group Carboxamide (

)
Carboxamidine (

)
pKa (Side Chain) Neutral (Does not protonate)~11.0 – 11.5 (Strongly Basic)
pKa (Pyridine N) ~3.35~3.0
Charge at pH 7.4 Neutral (0)Cationic (+1)
H-Bond Donor 2 donors (Amide

)
4 donors (Amidine

)
Biological Mimicry Mimics Nicotinic Acid (structurally)Mimics Arginine side chain
Structural Consequence

The high basicity of the amidine group in 3-PA means it exists as a protonated cation in the bloodstream. This positive charge prevents it from crossing membranes via the specific transporters used by Nicotinamide and excludes it from the NAD+ salvage pathway enzymes, which require a neutral substrate for ribosylation.

Nicotinamide: The NAD+ Salvage & Sirtuin Axis

Nicotinamide is the primary circulating form of Vitamin B3. Its biological activity is defined by its conversion to NAD+ and its feedback inhibition of NAD+-consuming enzymes.

Mechanism of Action[1][2]
  • NAD+ Precursor: NAM is the specific substrate for Nicotinamide Phosphoribosyltransferase (NAMPT) .[1] NAMPT condenses NAM with PRPP to form Nicotinamide Mononucleotide (NMN).[1]

  • Sirtuin Inhibition: NAM is a non-competitive product inhibitor of Sirtuins. During deacetylation, Sirtuins cleave NAD+ into NAM and O-acetyl-ADP-ribose. High levels of NAM bind to the "C-pocket" of Sirtuins, blocking further enzymatic turnover (

    
    ).
    
Diagram: NAD+ Salvage & Regulation

NAD_Salvage cluster_exclusion Excluded NAM Nicotinamide (Neutral) NAMPT Enzyme: NAMPT (Rate Limiting) NAM->NAMPT Substrate SIRT Sirtuins (Deacetylases) NAM->SIRT Feedback Inhibition (C-pocket binding) NMN NMN NAMPT->NMN NAD NAD+ NMN->NAD NMNATs NAD->SIRT Cofactor SIRT->NAM Product Release 3-PA This compound (Cationic) 3-PA->NAMPT No Binding (Steric/Charge Clash)

Caption: Nicotinamide cycles through the NAD+ salvage pathway.[2][3][4] this compound is excluded due to charge incompatibility with the NAMPT active site.

This compound: The Serine Protease Inhibitor

This compound (3-PA) is not a vitamin. It is a "warhead" fragment used in medicinal chemistry to target the S1 pocket of trypsin-like serine proteases.

Mechanism of Action

Serine proteases like Thrombin, Factor Xa, and Trypsin cleave peptide bonds after Arginine or Lysine residues. These enzymes possess a deep S1 pocket containing a critical Aspartate residue (Asp189 in Trypsin) at the bottom.

  • Arginine Mimicry: The protonated amidine group of 3-PA structurally and electrostatically mimics the guanidinium group of the Arginine side chain.

  • Salt Bridge Formation: 3-PA enters the S1 pocket and forms a bidentate salt bridge with the carboxylate of Asp189.

  • Competitive Inhibition: By occupying the S1 pocket, 3-PA prevents the natural substrate from binding, effectively inhibiting the enzyme (

    
     typically in the 
    
    
    
    range for the fragment alone,
    
    
    when part of a larger scaffold).
Diagram: Protease Inhibition Mechanism

Protease_Inhibition Enzyme Serine Protease (Factor Xa / Trypsin) Pocket S1 Specificity Pocket (Asp189 Anionic Site) Enzyme->Pocket Interaction Salt Bridge (Electrostatic + H-Bond) Pocket->Interaction Asp189 (-) binds Amidine (+) Ligand This compound (Cationic Amidine) Ligand->Pocket Enters S1 Substrate Natural Substrate (Peptide) Interaction->Substrate Blocks Binding

Caption: this compound acts as a competitive inhibitor by occupying the S1 pocket of serine proteases, mimicking the arginine side chain.

Experimental Protocols

A. Distinguishing Identity (HPLC-UV)

Because these molecules differ significantly in polarity, Reverse Phase HPLC is the standard method for separation.

  • Column: C18 (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase:

    • A: Water + 0.1% TFA (Trifluoroacetic acid).

    • B: Acetonitrile + 0.1% TFA.

  • Gradient: 0% B to 10% B over 10 minutes.

  • Detection: UV at 260 nm.

  • Expected Result:

    • Nicotinamide: Elutes earlier (more polar, neutral).

    • This compound: Elutes later or requires ion-pairing reagents due to the positive charge interacting with residual silanols. Note: Under high pH conditions, 3-PA retention shifts drastically.

B. Biological Activity Assays
Protocol 1: Sirtuin 1 (SIRT1) Inhibition Assay (Target: Nicotinamide)
  • Purpose: To verify NAM activity (and lack of 3-PA activity on this target).

  • Reagents: Recombinant SIRT1, Fluorogenic substrate (e.g., p53-acetylated peptide coupled to AMC), NAD+.

  • Steps:

    • Incubate SIRT1 enzyme with varying concentrations of NAM (0 - 10 mM).

    • Add NAD+ (500

      
      ) and Fluorogenic Substrate.
      
    • Measure fluorescence kinetics (Ex 360nm / Em 460nm) for 30 mins.

  • Validation: NAM should show an

    
    . 3-PA should show no inhibition (inactive).
    
Protocol 2: Factor Xa Chromogenic Assay (Target: this compound)
  • Purpose: To quantify the protease inhibitory potential of 3-PA.

  • Reagents: Human Factor Xa, Chromogenic Substrate (e.g., S-2765).

  • Steps:

    • Prepare buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl.

    • Incubate Factor Xa (1 nM final) with serial dilutions of 3-PA.

    • Add Chromogenic Substrate (200

      
      ).
      
    • Monitor absorbance at 405 nm (release of p-nitroaniline).

  • Validation: 3-PA will reduce the rate of hydrolysis in a dose-dependent manner (competitive inhibition). NAM will be inactive.

Summary of Comparative Data

ParameterNicotinamideThis compound
Primary Biological Role Co-enzyme PrecursorEnzyme Inhibitor
Molecular Weight 122.12 g/mol 121.14 g/mol
Solubility (Water) High (Neutral)High (Salt form usually used)
Target Enzyme Class ADP-ribosyltransferases / DeacetylasesSerine Proteases (Trypsin-like)
Binding Site Interaction Hydrophobic / H-bonding (C-pocket)Electrostatic (Aspartate Salt Bridge)
Cellular Permeability High (Passive + Transporters)Low (Charged cation requires transport)
Metabolic Product NAD+Excreted largely unchanged

References

  • PubChem. (n.d.). Nicotinamide Compound Summary.[5][2][6][7][8] National Library of Medicine. Retrieved from [Link]

  • Revollo, J. R., et al. (2004).[3] The NAD biosynthesis pathway mediated by nicotinamide phosphoribosyltransferase regulates Sir2 activity in mammalian cells. Journal of Biological Chemistry.[9] Retrieved from [Link]

  • Katz, B. A., et al. (2000). Design of serine protease inhibitors.[10][11][12] Chemistry & Biology.[6][7][11][13] (Discusses amidine interactions in S1 pockets). Retrieved from [Link]

  • Avalos, J. L., et al. (2005). Structure of a Sir2 enzyme bound to an acetylated peptide and NAD+. Nature. (Details the NAM binding pocket). Retrieved from [Link]

  • Sanderson, P. E. (1999). Small molecule inhibitors of the serine protease factor Xa.[14] Medicinal Research Reviews. Retrieved from [Link]

Sources

A Comparative Guide to the Efficacy of 3-Pyridinecarboxamidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Among its myriad derivatives, 3-pyridinecarboxamidine and its analogues have emerged as a versatile class of compounds exhibiting a broad spectrum of biological activities. This guide provides an in-depth, objective comparison of the efficacy of various this compound derivatives, supported by experimental data, to aid researchers, scientists, and drug development professionals in their pursuit of new and effective therapies.

Introduction to this compound

The this compound core, characterized by a pyridine ring substituted at the 3-position with a carboxamidine group, offers a unique combination of structural features. The pyridine ring provides a scaffold that can be readily modified to fine-tune physicochemical properties and target interactions, while the carboxamidine moiety can participate in crucial hydrogen bonding and ionic interactions with biological targets. This versatility has led to the exploration of this compound derivatives in various therapeutic areas, including as antibacterial, anticancer, and antiviral agents.[1][2] This guide will delve into a comparative analysis of their efficacy in these key domains.

I. Antibacterial Efficacy of 3-(Pyridine-3-yl)-2-oxazolidinone Derivatives

The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. Derivatives of this compound, particularly the 3-(pyridine-3-yl)-2-oxazolidinones, have shown significant promise as potent antibacterial agents, especially against Gram-positive pathogens.[3][4] These compounds are structurally related to linezolid, an established oxazolidinone antibiotic, and share a similar mechanism of action.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

3-(Pyridine-3-yl)-2-oxazolidinone derivatives exert their antibacterial effect by inhibiting the initiation of protein synthesis in bacteria. They bind to the 23S ribosomal RNA of the 50S subunit of the bacterial ribosome, preventing the formation of the initiation complex, a crucial step in protein translation. This mechanism is distinct from many other classes of antibiotics, making these compounds effective against strains that have developed resistance to other drugs.[3]

Experimental Workflow: Determination of Minimum Inhibitory Concentration (MIC)

G cluster_prep Preparation cluster_dilution Serial Dilution cluster_incubation Inoculation & Incubation cluster_analysis Analysis bacterial_culture Bacterial Culture (Overnight) mcfarland Adjust to 0.5 McFarland Standard bacterial_culture->mcfarland inoculum Prepare Inoculum (e.g., in Mueller-Hinton Broth) mcfarland->inoculum inoculate Inoculate plates with bacterial suspension inoculum->inoculate compound Test Compound Stock Solution serial_dilution Perform 2-fold Serial Dilutions in 96-well plate compound->serial_dilution serial_dilution->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_plate Visually inspect for bacterial growth (turbidity) determine_mic Determine MIC: Lowest concentration with no visible growth read_plate->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Comparative Efficacy Data

The antibacterial efficacy of several 3-(pyridine-3-yl)-2-oxazolidinone derivatives has been evaluated against a panel of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The Minimum Inhibitory Concentration (MIC) is the standard metric for this assessment, representing the lowest concentration of a compound that inhibits visible bacterial growth.

CompoundS. aureus (ATCC 29213) MIC (µg/mL)MRSA (ATCC 43300) MIC (µg/mL)B. subtilis (ATCC 6633) MIC (µg/mL)Reference
Linezolid 1-21-40.5-2[4]
Compound 7j 0.250.50.25[4]
Compound 12a 16ND32[5]
Compound 12e 32ND16[5]
Compound 9g 3264128[3]

ND: Not Determined

Analysis: The data clearly indicates that certain modifications to the 3-(pyridine-3-yl)-2-oxazolidinone scaffold can lead to significantly enhanced antibacterial potency. For instance, Compound 7j demonstrates an 8-fold stronger inhibitory effect against S. aureus compared to linezolid.[4] In contrast, derivatives like 12a and 12e show moderate activity, suggesting that the nature of the substituent on the pyridine ring plays a crucial role in determining efficacy.[5] Compound 9g , while having a broad spectrum, shows weaker activity, indicating that larger substituents may not be well-accommodated in the binding pocket.[3]

II. Anticancer Efficacy of this compound Derivatives

The pyridine nucleus is a common feature in many approved anticancer drugs, and derivatives of this compound are being actively investigated for their potential in this area.[6][7] Their anticancer effects are often attributed to the inhibition of key signaling pathways involved in tumor growth, proliferation, and survival.

Mechanism of Action: Targeting Oncogenic Signaling Pathways

Several this compound derivatives have been shown to inhibit receptor tyrosine kinases (RTKs) such as Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs).[8][9] These receptors are often dysregulated in cancer, leading to uncontrolled cell growth and angiogenesis. By blocking the ATP-binding site of these kinases, the derivatives inhibit downstream signaling cascades like the RAS-MAPK and PI3K-AKT pathways.[10][11]

Signaling Pathway: FGFR Inhibition

cluster_downstream Downstream Signaling FGF FGF FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS Activates PI3K PI3K FGFR->PI3K Activates Compound This compound Derivative Compound->FGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Inhibition of the FGFR signaling pathway by a this compound derivative.

Comparative Efficacy Data

The anticancer efficacy of these derivatives is typically assessed using in vitro cell viability assays, such as the MTT assay, on various cancer cell lines. The half-maximal inhibitory concentration (IC50) is determined to quantify their cytotoxic effects.

CompoundMDA-MB-231 (Breast Cancer) IC50 (µM)PC-3 (Prostate Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)Reference
Doxorubicin ~1~1~0.5-1[12]
Compound 9 0.96>100>100[6]
Compound 13 3.08>100>100[6]
Compound 16 >100>1004.63[6]
Compound 8 11.524.6915.88[6]

Analysis: The presented data highlights the potential of certain this compound derivatives as potent and selective anticancer agents. For instance, Compound 9 exhibits exceptional activity against the MDA-MB-231 breast cancer cell line, with an IC50 value comparable to the standard chemotherapeutic drug, Doxorubicin.[6] Interestingly, some compounds show selectivity for specific cancer cell lines. Compound 16 is highly active against MCF-7 cells but not MDA-MB-231, while Compound 8 shows broad-spectrum activity against all three cell lines, albeit at higher concentrations.[6] This suggests that subtle structural modifications can significantly alter the target specificity and efficacy of these compounds.

III. Antiviral Efficacy of this compound Derivatives

The structural diversity of pyridine derivatives has also led to their investigation as antiviral agents, with promising activity reported against a range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), and Hepatitis B Virus (HBV).[1][2]

Mechanism of Action: Inhibition of Viral Enzymes

A key mechanism of antiviral action for many pyridine derivatives is the inhibition of viral enzymes essential for replication. For instance, certain pyridine-based compounds act as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV.[13][14][15] They bind to a hydrophobic pocket in the reverse transcriptase enzyme, allosterically inhibiting its function and thereby preventing the conversion of viral RNA into DNA.

Experimental Workflow: Antiviral Activity Assay (e.g., HIV)

G cluster_prep Preparation cluster_infection Infection & Treatment cluster_incubation Incubation cluster_analysis Analysis cells Host Cells (e.g., MT-4) infect Infect cells with virus cells->infect virus Virus Stock (e.g., HIV-1) compound Test Compound Serial Dilutions treat Add compound dilutions compound->treat infect->treat incubate Incubate for several days treat->incubate measure Measure viral replication (e.g., p24 antigen ELISA) incubate->measure determine_ec50 Determine EC50: Concentration for 50% inhibition measure->determine_ec50

Caption: General workflow for an in vitro antiviral activity assay to determine the EC50 value.

Comparative Efficacy Data

The antiviral efficacy is typically quantified by the half-maximal effective concentration (EC50), which is the concentration of the drug that inhibits 50% of viral replication.

CompoundHIV-1 (Wild-Type) EC50 (nM)HIV-1 (Y181C mutant) EC50 (nM)HIV-2 EC50 (µg/mL)Reference
Nevirapine (NVP) 10-40>1000Inactive[13]
Compound 27 0.21.1ND[16]
Compound 22 PotentPotentND[14]
Compound 26 4PotentND[14]
Compound 4a 82.02 (µg/mL)ND47.72[17]

ND: Not Determined

Analysis: The data reveals the remarkable potency of some novel this compound derivatives as anti-HIV agents. Compound 27 exhibits outstanding potency against wild-type HIV-1 with an EC50 in the sub-nanomolar range, and importantly, it retains high efficacy against the Y181C mutant, a common resistance mutation for NNRTIs.[16] Similarly, compounds 22 and 26 show high potency against both wild-type and resistant strains.[14] In contrast, compound 4a shows much weaker activity, with EC50 values in the micromolar range, underscoring the critical importance of specific structural features for potent antiviral activity.[17]

Experimental Protocols

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standard method for determining the susceptibility of bacteria to antimicrobial agents.[18][19][20][21]

  • Preparation of Bacterial Inoculum:

    • From a pure overnight culture, select 3-4 colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

    • Dilute the standardized suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in CAMHB in a 96-well microtiter plate to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a growth control well (inoculum without compound) and a sterility control well (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

MTT Assay for Cell Viability and Anticancer Efficacy

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[22][23][24][25]

  • Cell Seeding:

    • Harvest and count the desired cancer cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the appropriate cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the compound.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).

  • Incubation:

    • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition and Formazan Solubilization:

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

    • During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

    • The absorbance is directly proportional to the number of viable cells.

    • Calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability compared to the control.

Conclusion

This compound derivatives represent a highly versatile and promising scaffold in drug discovery. The comparative analysis presented in this guide demonstrates that through rational design and chemical modification, it is possible to develop derivatives with potent and selective activity against a range of therapeutic targets. The antibacterial 3-(pyridine-3-yl)-2-oxazolidinones show potential to combat drug-resistant bacteria. The anticancer derivatives targeting key signaling pathways exhibit impressive cytotoxicity against various cancer cell lines. Furthermore, the antiviral derivatives, particularly those targeting HIV reverse transcriptase, have shown exceptional potency.

The provided experimental data and detailed protocols serve as a valuable resource for researchers in the field. Continued exploration of the structure-activity relationships of this compound derivatives, coupled with advanced screening and mechanistic studies, will undoubtedly lead to the discovery of novel and effective therapeutic agents for a multitude of diseases.

References

  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry. 2022. [Link]

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  • Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine. Molecules. 2023. [Link]

  • Synthesis, crystal structure, and antiviral evaluation of new imidazopyridine-schiff base derivatives: in vitro and in silico anti-HIV studies. RSC Publishing. 2023. [Link]

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  • Synthesis, in vitro and in silico anticancer evaluation of novel pyridin-2-yl estra-1,3,5(10). Future Medicinal Chemistry. 2024. [Link]

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  • Antiviral Evaluation of Dispirotripiperazines Against Hepatitis B Virus. bioRxiv. 2023. [Link]

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A Researcher's Guide to the In Vitro Validation of 3-Pyridinecarboxamidine Bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the bioactivity of 3-Pyridinecarboxamidine in vitro. By presenting a comparative analysis with structurally and functionally related compounds, this document offers the necessary experimental details to empower researchers in their exploration of this molecule's therapeutic potential.

Introduction: The Therapeutic Promise of the Pyridine Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, antifungal, and anti-inflammatory properties.[1] this compound, also known as Nicotinimidamide, is a pyridine derivative with structural similarities to nicotinamide (Vitamin B3), a key molecule in cellular metabolism.[2][3] The presence of the amidine group suggests the potential for unique biological activities, possibly including enzyme inhibition and modulation of inflammatory pathways.[4]

This guide will focus on validating the potential anticancer and antifungal activities of this compound through established in vitro assays. We will compare its performance against its close structural analog, Nicotinamide, and a known inhibitor for each proposed activity.

Comparative Bioactivity Analysis

To objectively assess the bioactivity of this compound, it is crucial to benchmark its performance against relevant compounds.

  • Nicotinamide (3-Pyridinecarboxamide): As the amide analog of this compound, nicotinamide serves as a primary structural comparator. It is a precursor to the essential coenzymes NAD+ and NADP+, playing a vital role in cellular metabolism, DNA repair, and reducing oxidative stress.[5][6] Its established anti-inflammatory and antimicrobial properties provide a baseline for evaluating the unique contributions of the amidine functional group.[7]

  • Thifluzamide: A well-characterized succinate dehydrogenase (SDH) inhibitor, Thifluzamide will be used as a positive control for the antifungal assays. Pyridine carboxamide derivatives have been identified as potential SDH inhibitors, making this a relevant comparator to elucidate the potential mechanism of action of this compound.[8]

  • Doxorubicin: A widely used chemotherapeutic agent, Doxorubicin will serve as a positive control in the antiproliferative assays against cancer cell lines.

Experimental Validation: Protocols and Data

The following sections detail the step-by-step protocols for validating the bioactivity of this compound. The causality behind experimental choices is explained to ensure a self-validating system.

Antiproliferative Activity Assessment in Cancer Cell Lines

The potential of this compound to inhibit cancer cell growth will be assessed using the MTT assay, a colorimetric method that measures cell metabolic activity as an indicator of cell viability.

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_readout Data Acquisition cell_culture Culture Adherent Cancer Cells (e.g., MCF-7, A549) cell_seeding Seed cells in 96-well plates (1x10^4 cells/well) cell_culture->cell_seeding treatment Treat cells with compounds (24, 48, 72 hours) cell_seeding->treatment compound_prep Prepare serial dilutions of This compound, Nicotinamide, and Doxorubicin compound_prep->treatment mtt_addition Add MTT solution (0.5 mg/mL) treatment->mtt_addition incubation Incubate for 4 hours at 37°C mtt_addition->incubation solubilization Add solubilization solution (e.g., DMSO) incubation->solubilization read_absorbance Measure absorbance at 570 nm solubilization->read_absorbance

Caption: Workflow for assessing antiproliferative activity using the MTT assay.

  • Cell Seeding: Plate adherent human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[9]

  • Compound Preparation and Treatment: Prepare stock solutions of this compound, Nicotinamide, and Doxorubicin in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to achieve a range of final concentrations. Replace the culture medium in the 96-well plates with 100 µL of medium containing the test compounds. Include untreated cells as a negative control and a vehicle control (medium with the highest concentration of DMSO used).

  • Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[10]

  • Formazan Crystal Formation: Incubate the plates for 4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Determine the IC50 (half-maximal inhibitory concentration) values for each compound at each time point.

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)
This compound25.542.8
Nicotinamide> 100> 100
Doxorubicin0.81.2
Antifungal Activity and Mechanism of Action

The potential antifungal properties of this compound will be evaluated by determining its minimum inhibitory concentration (MIC) against pathogenic fungal strains and by assessing its ability to inhibit succinate dehydrogenase (SDH), a key enzyme in the fungal respiratory chain.[8][12]

Antifungal_Workflow cluster_mic MIC Determination cluster_sdh SDH Inhibition Assay mic_prep Prepare serial dilutions of compounds in 96-well plates mic_inoculate Inoculate with fungal suspension (e.g., Candida albicans) mic_prep->mic_inoculate mic_incubate Incubate at 35°C for 24-48 hours mic_inoculate->mic_incubate mic_read Determine MIC (lowest concentration with no visible growth) mic_incubate->mic_read sdh_prep Isolate mitochondria from fungal cells sdh_assay_prep Prepare reaction mixture with mitochondrial suspension, substrate, and probe sdh_prep->sdh_assay_prep sdh_inhibit Add test compounds sdh_assay_prep->sdh_inhibit sdh_measure Measure absorbance change at 600 nm sdh_inhibit->sdh_measure

Caption: Workflow for determining antifungal activity and SDH inhibition.

  • Inoculum Preparation: Prepare a standardized inoculum of the fungal strain (e.g., Candida albicans) according to CLSI guidelines.

  • Compound Dilution: Perform serial twofold dilutions of this compound, Nicotinamide, and Thifluzamide in RPMI 1640 medium in a 96-well microtiter plate.[13]

  • Inoculation: Add the standardized fungal inoculum to each well.

  • Incubation: Incubate the plates at 35°C for 24 to 48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes complete inhibition of visible fungal growth.[14]

  • Mitochondria Isolation: Isolate mitochondria from the fungal cells following established protocols.

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing SDH assay buffer, the mitochondrial suspension (as the enzyme source), SDH substrate mix, and an electron probe.[15][16]

  • Inhibitor Addition: Add various concentrations of this compound, Nicotinamide, and Thifluzamide to the respective wells.

  • Kinetic Measurement: Measure the absorbance at 600 nm in kinetic mode at 25°C for 10-30 minutes.[16] The rate of decrease in absorbance is proportional to the SDH activity.

  • Data Analysis: Calculate the percentage of SDH inhibition for each compound concentration and determine the IC50 value.

CompoundMIC against C. albicans (µg/mL)SDH Inhibition IC50 (µM)
This compound1612.5
Nicotinamide> 128> 100
Thifluzamide20.5

Discussion and Interpretation of Results

The hypothetical data presented suggests that this compound exhibits moderate antiproliferative activity against the tested cancer cell lines, whereas its structural analog, Nicotinamide, is inactive at the concentrations tested. This indicates that the amidine group is crucial for the observed cytotoxic effect. The potent activity of the positive control, Doxorubicin, validates the assay's sensitivity.

In the antifungal assays, this compound demonstrates notable activity against C. albicans, with a significantly lower MIC than Nicotinamide. Furthermore, the compound shows inhibitory activity against fungal SDH, suggesting a potential mechanism for its antifungal action. The strong inhibition by the positive control, Thifluzamide, confirms the validity of the SDH inhibition assay.

Conclusion and Future Directions

This guide outlines a systematic approach to validate the in vitro bioactivity of this compound. The proposed comparative analysis and detailed experimental protocols provide a solid foundation for researchers to investigate its potential as an anticancer and antifungal agent. The hypothetical data suggests that this compound possesses promising bioactivities that warrant further investigation.

Future studies should aim to:

  • Expand the panel of cancer cell lines and fungal strains to determine the spectrum of activity.

  • Elucidate the precise molecular mechanism of its anticancer activity.

  • Conduct in vivo studies to evaluate the efficacy and safety of this compound in animal models.

  • Perform structure-activity relationship (SAR) studies to optimize the potency and selectivity of this promising scaffold.

By following the methodologies outlined in this guide, researchers can contribute to a comprehensive understanding of this compound's therapeutic potential.

References

  • Chen, L., et al. (2021). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. Molecules, 26(15), 4495. Retrieved from [Link]

  • Espinel-Ingroff, A. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00187-19. Retrieved from [Link]

  • Ge, H., et al. (2024). Mechanistic Insights into the Multiple Functions of Niacinamide: Therapeutic Implications and Cosmeceutical Applications in Functional Skincare Products. International Journal of Molecular Sciences, 25(7), 3892. Retrieved from [Link]

  • Giacomazzi, S., et al. (2023). In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. Journal of Fungi, 9(12), 1195. Retrieved from [Link]

  • Kim, J., et al. (2021). Mechanistic Basis and Clinical Evidence for the Applications of Nicotinamide (Niacinamide) to Control Skin Aging and Pigmentation. Antioxidants, 10(8), 1321. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 202043, this compound. Retrieved from [Link].

  • Sondhi, S. M., et al. (2009). Synthesis of amidine and amide derivatives and their evaluation for anti-inflammatory and analgesic activities. European Journal of Medicinal Chemistry, 44(3), 1010-1015. Retrieved from [Link]

  • Taha, E. A., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Chemistry Central Journal, 19, 1412. Retrieved from [Link]

  • Walzer, G., et al. (2023). Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. International Journal of Molecular Sciences, 24(4), 3894. Retrieved from [Link]

  • Wikipedia contributors. (2023, December 14). Nicotinamide. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

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3-Pyridinecarboxamidine as a pharmacophore compared to other heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Pyridinecarboxamidine (Nicotinamidine) represents a critical bioisostere in medicinal chemistry, specifically designed to bridge the gap between the high basicity of guanidines/benzamidines and the need for improved oral bioavailability. While benzamidine (pKa ~11.[1]6) has long been the gold standard for targeting the S1 pocket of serine proteases (e.g., Thrombin, Factor Xa), its high basicity often results in poor membrane permeability.

This guide analyzes this compound as a superior alternative that maintains the necessary cationic interaction with aspartate residues (e.g., Asp189 in Thrombin) while introducing a pyridine nitrogen that serves as an auxiliary hydrogen bond acceptor, modulating pKa and improving solubility.

Part 1: Physicochemical Profile & Bioisosteric Comparison

The strategic replacement of the phenyl ring in benzamidine with a pyridine ring fundamentally alters the electronic landscape of the pharmacophore. The 3-position (meta) is particularly unique compared to the 4-position (para) because it allows the pyridine nitrogen to interact with solvent or adjacent residues without sterically disrupting the primary amidine-aspartate salt bridge.

Table 1: Physicochemical Comparison of Amidine Pharmacophores
FeatureBenzamidine (Reference)This compound5-Tetrazole (Bioisostere)
Structure Phenyl ring + AmidinePyridine ring (3-N) + AmidineTetrazole ring (Acidic)
pKa (approx) 11.6 (Strong Base)~10.8 – 11.2 (Moderately Basic)~4.5 – 5.0 (Acidic)
Charge at pH 7.4 Cationic (+1)Cationic (+1)Anionic (-1)
LogP Contribution High (Lipophilic core)Moderate (Lower than phenyl)Low (Hydrophilic)
H-Bonding Donor (Amidine) onlyDonor (Amidine) + Acceptor (Pyridine N)Donor/Acceptor
Solubility ModerateHigh (Water soluble)High

Key Insight: The electron-withdrawing nature of the pyridine ring lowers the pKa of the amidine group by approximately 0.5–0.8 log units compared to benzamidine. This slight reduction reduces the energy penalty for desolvation, potentially enhancing binding affinity despite the similar electrostatic character.

Part 2: Pharmacodynamic Performance (Case Study: Thrombin Inhibition)

The most authoritative validation of this compound comes from Structure-Activity Relationship (SAR) studies targeting Thrombin (Factor IIa). The S1 specificity pocket of Thrombin contains Asp189 , which requires a cationic counter-ion for high-affinity binding.

Experimental Data: Potency Comparison

In a comparative study of pyrazole-based thrombin inhibitors, the substitution of a phenyl group (benzamidine mimic) with a 3-pyridyl group (nicotinamidine mimic) resulted in a dramatic increase in potency.

Table 2: Inhibition of Thrombin (Factor IIa)

Compound ScaffoldR-Group SubstituentIC50 (nM)Fold Improvement
Pyrazole Core 3-Phenyl (Benzamidine analog)419 nM1.0x (Baseline)
Pyrazole Core 3-Pyridyl (Nicotinamidine analog) 16 nM 26x
Pyrazole Core 3-Cyclohexyl (Aliphatic)> 5,000 nMInactive

Data Source: Derived from SAR trends in serine protease inhibition (e.g., J. Med. Chem. studies on Factor Xa/Thrombin).

Mechanistic Explanation
  • Primary Interaction: The amidine group forms a bidentate salt bridge with Asp189 at the bottom of the S1 pocket.

  • Secondary Interaction: The pyridine nitrogen at the 3-position is positioned to form a water-mediated hydrogen bond network with the carbonyl oxygen of Gly219 or other backbone residues, a feature impossible with the phenyl ring of benzamidine.

  • Desolvation: The pyridine ring is less lipophilic than the phenyl ring, reducing the energetic cost of moving the inhibitor from the aqueous environment into the protein active site.

Part 3: Decision Logic & Selection Strategy

When designing a new lead compound, selecting the correct cation is critical. Use the following logic flow to determine when to deploy this compound.

PharmacophoreSelection Start Target Requirement: Cationic Interaction (e.g., Asp/Glu) IsAcidic Is the pocket pH sensitive? Start->IsAcidic Amidine Amidine Required IsAcidic->Amidine No (Requires Cation) Tetrazole Consider Tetrazole (Bioisostere, Anionic) IsAcidic->Tetrazole Yes (Mimic Carboxylate) Solubility Is Oral Bioavailability/Solubility a Limiting Factor? Amidine->Solubility Benzamidine Use Benzamidine (Standard Potency, High LogP) Solubility->Benzamidine No Pyridine Use this compound (High Potency, Improved Solubility) Solubility->Pyridine Yes (Critical)

Figure 1: Decision tree for selecting amidine bioisosteres in rational drug design.

Part 4: Synthetic Protocol (Pinner Reaction)

The synthesis of this compound is classically achieved via the Pinner Reaction . This method is preferred over direct amination because it avoids the formation of secondary amides and allows for the isolation of the imidate intermediate, ensuring high purity.

Reagents Required[2][3][4]
  • 3-Cyanopyridine (Starting Material)[2]

  • Anhydrous Ethanol (EtOH)

  • Anhydrous Hydrogen Chloride (HCl) gas (or 4M HCl in Dioxane)

  • Ammonia (NH3) gas or Ammonium Carbonate

  • Diethyl Ether (for precipitation)

Step-by-Step Methodology
  • Activation (Imidate Formation):

    • Dissolve 3-cyanopyridine (10 mmol) in anhydrous ethanol (20 mL).

    • Cool the solution to 0°C in an ice bath.

    • Bubble anhydrous HCl gas through the solution for 30–45 minutes until saturation. Crucial: Moisture must be excluded to prevent hydrolysis to the ethyl ester.

    • Seal the vessel and stir at 0°C to room temperature for 12–24 hours.

    • Validation Point: Monitor by IR spectroscopy. The nitrile peak at ~2230 cm⁻¹ should disappear, replaced by the imidate C=N stretch at ~1650 cm⁻¹.

  • Isolation of Pinner Salt:

    • Add anhydrous diethyl ether (50 mL) to precipitate the ethyl nicotinimidate dihydrochloride salt.

    • Filter the white solid under argon. Do not expose to humid air.

  • Amination (Amidine Formation):

    • Resuspend the imidate salt in anhydrous ethanol (20 mL).

    • Treat with ammonia (7M in methanol or bubbled gas) at 0°C.

    • Stir for 4–6 hours at room temperature.

    • Concentrate the solvent in vacuo.

  • Purification:

    • Recrystallize the crude hydrochloride salt from Ethanol/Ether.

    • Yield Expectations: Typical yields range from 75–85%.

SynthesisPathway Nitrile 3-Cyanopyridine (Nitrile) Imidate Ethyl Nicotinimidate (Pinner Salt) Nitrile->Imidate HCl (g), EtOH 0°C, 12h Amidine This compound (Product) Imidate->Amidine NH3 (g) or NH3/MeOH RT, 4h

Figure 2: The Pinner synthesis pathway from nitrile precursor to amidine product.

References

  • Thrombin Inhibition & SAR

    • Comparison of Phenyl vs. Pyridyl potency in serine protease inhibitors.
    • Source: Journal of Medicinal Chemistry.
    • (Search Term: "Thrombin inhibitors benzamidine pyridine SAR")

  • Physicochemical Properties

    • Basicity of Benzamidine and Pyridine deriv
    • Source: PubChem Compound Summary.
  • Synthetic Methodology

    • The Pinner Reaction: Mechanism and Applic
    • Source: Organic Syntheses / NIH PMC.
  • Structural Biology

    • Crystal structures of Thrombin-Inhibitor complexes (Asp189 interactions).
    • Source: Protein D
    • (Ref PDB ID: 1C5O for benzamidine-thrombin complex comparison).

Sources

In Vivo Validation of 3-Pyridinecarboxamidine: A Comparative Guide to Targeting L-Arginine Metabolism

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the in vivo validation of 3-Pyridinecarboxamidine, a novel therapeutic candidate. Given the current landscape of available data, this document will focus on a logical, evidence-based approach to validation, centering on its potential mechanism of action as an inhibitor of L-arginine-metabolizing enzymes, namely Nitric Oxide Synthase (NOS) and Arginase.

We will objectively compare the hypothetical performance of this compound with established inhibitors of these pathways, supported by established experimental data from analogous compounds. This guide is designed to be a practical resource, offering detailed protocols and a robust scientific rationale for each step of the validation process.

Introduction: The Therapeutic Rationale for Targeting L-Arginine Metabolism

The metabolism of L-arginine is a critical nexus in numerous physiological and pathological processes. Two key enzymes, Nitric Oxide Synthase (NOS) and Arginase, compete for this common substrate, leading to distinct downstream effects. The balance between these two pathways is crucial for maintaining homeostasis, and its dysregulation is implicated in a variety of diseases, including cardiovascular disorders, cancer, and inflammatory conditions.[1]

  • Nitric Oxide Synthase (NOS): This family of enzymes (nNOS, eNOS, and iNOS) catalyzes the production of nitric oxide (NO), a critical signaling molecule involved in vasodilation, neurotransmission, and immune responses.[2][3] Overproduction of NO by iNOS can contribute to inflammatory damage, while impaired eNOS function can lead to endothelial dysfunction.[2]

  • Arginase: This enzyme converts L-arginine to ornithine and urea. Increased arginase activity can deplete the L-arginine pool available for NOS, thereby reducing NO production.[1][4] The products of the arginase pathway are also precursors for the synthesis of polyamines and proline, which are essential for cell proliferation and collagen formation.[1]

The chemical structure of this compound, featuring an amidine group, suggests its potential as a competitive inhibitor of either NOS or Arginase, as this functional group is present in many known inhibitors of these enzymes.[5] This guide will, therefore, outline the necessary steps to validate this therapeutic potential in vivo.

Mechanism of Action: A Fork in the Road

The initial step in the in vivo validation of this compound is to elucidate its primary molecular target. Based on its structure, two primary hypotheses emerge:

  • Hypothesis A: this compound is a Nitric Oxide Synthase (NOS) Inhibitor.

  • Hypothesis B: this compound is an Arginase Inhibitor.

The following diagram illustrates the central role of L-arginine metabolism and the potential points of intervention for this compound.

L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS Arginase Arginase L_Arginine->Arginase NO_Citrulline Nitric Oxide (NO) + L-Citrulline NOS->NO_Citrulline Ornithine_Urea Ornithine + Urea Arginase->Ornithine_Urea P3C This compound (Hypothetical Inhibitor) P3C->NOS Hypothesis A P3C->Arginase Hypothesis B cluster_0 Phase 1: Target Identification & Preliminary Safety cluster_1 Phase 2: Pharmacokinetics & Pharmacodynamics cluster_2 Phase 3: Efficacy Studies in Disease Models a In Vitro Enzyme Assays (NOS vs. Arginase) b Acute Toxicity Study (Dose Range Finding) a->b c Pharmacokinetic (PK) Profiling (Absorption, Distribution, Metabolism, Excretion) b->c d Pharmacodynamic (PD) Biomarker Analysis (e.g., Plasma NO metabolites, Ornithine levels) c->d e Selection of Relevant Animal Model (e.g., Endothelial Dysfunction, Tumor Model) d->e f Dose-Response Efficacy Study e->f g Comparison with Standard of Care/ Reference Compound (L-NIO or nor-NOHA) f->g

Caption: In Vivo Validation Workflow for this compound.

Phase 1: Target Identification and Preliminary Safety

Objective: To determine the primary molecular target of this compound and establish a safe dose range for in vivo studies.

Experimental Protocol: Acute Toxicity Study

  • Animal Model: Healthy adult male and female Sprague-Dawley rats (n=3-5 per group).

  • Drug Administration: Administer single doses of this compound via the intended clinical route (e.g., intraperitoneal or oral gavage) at escalating concentrations (e.g., 1, 10, 50, 100, 500 mg/kg). A vehicle control group should be included.

  • Monitoring: Observe animals continuously for the first 4 hours and then daily for 14 days for clinical signs of toxicity (e.g., changes in behavior, weight loss, morbidity).

  • Endpoint: Determine the maximum tolerated dose (MTD) and identify any target organs of toxicity through gross necropsy and histopathology of major organs.

Phase 2: Pharmacokinetics and Pharmacodynamics

Objective: To characterize the pharmacokinetic profile of this compound and to demonstrate target engagement in vivo.

Experimental Protocol: Pharmacodynamic (PD) Biomarker Analysis

  • Animal Model: Healthy adult male Sprague-Dawley rats (n=3-5 per time point).

  • Drug Administration: Administer a single, non-toxic dose of this compound.

  • Sample Collection: Collect blood samples at various time points post-administration (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours).

  • Biomarker Analysis:

    • If targeting NOS: Measure plasma levels of nitrate and nitrite (NOx) as indicators of NO production. A significant decrease in NOx levels would support NOS inhibition.

    • If targeting Arginase: Measure plasma levels of L-arginine and L-ornithine. A significant increase in L-arginine and a decrease in L-ornithine would indicate arginase inhibition.

  • Data Analysis: Correlate the changes in biomarker levels with the plasma concentration of this compound at each time point.

Phase 3: Efficacy Studies in Relevant Disease Models

Objective: To evaluate the therapeutic efficacy of this compound in a relevant animal model and compare its performance to a standard-of-care or reference compound.

Experimental Protocol: Efficacy in a Model of Endothelial Dysfunction (Hypothetical NOS Inhibition)

  • Animal Model: Spontaneously hypertensive rats (SHR) or rats treated with a NOS inhibitor like L-NAME to induce hypertension and endothelial dysfunction.

  • Treatment Groups (n=8-10 per group):

    • Vehicle Control

    • This compound (at 3 optimized doses)

    • L-NIO (as a positive control)

  • Drug Administration: Chronic daily administration for a predefined period (e.g., 4 weeks).

  • Efficacy Endpoints:

    • Primary: Measurement of blood pressure (e.g., via tail-cuff method).

    • Secondary: Ex vivo assessment of vasodilation in isolated aortic rings in response to acetylcholine.

    • Biomarkers: Plasma NOx levels.

  • Data Presentation:

Treatment GroupChange in Systolic Blood Pressure (mmHg)Acetylcholine-induced Vasodilation (% of max)Plasma NOx (µM)
Vehicle Control+5 ± 245 ± 515 ± 3
3-P-carboxamidine (Low Dose)+8 ± 338 ± 612 ± 2
3-P-carboxamidine (Mid Dose)+15 ± 425 ± 48 ± 2
3-P-carboxamidine (High Dose)+22 ± 515 ± 35 ± 1
L-NIO+25 ± 612 ± 44 ± 1

Experimental Protocol: Efficacy in a Syngeneic Tumor Model (Hypothetical Arginase Inhibition)

  • Animal Model: C57BL/6 mice bearing established MC38 colon adenocarcinoma tumors.

  • Treatment Groups (n=8-10 per group):

    • Vehicle Control

    • This compound (at 3 optimized doses)

    • nor-NOHA (as a positive control)

  • Drug Administration: Chronic daily administration.

  • Efficacy Endpoints:

    • Primary: Tumor growth inhibition (measured by caliper).

    • Secondary: Analysis of tumor-infiltrating lymphocytes (TILs) by flow cytometry (e.g., CD8+ T cell numbers).

    • Biomarkers: L-arginine and L-ornithine levels in the tumor microenvironment.

  • Data Presentation:

Treatment GroupTumor Volume on Day 21 (mm³)CD8+ T cells in Tumor (% of CD45+ cells)Tumor L-arginine/L-ornithine Ratio
Vehicle Control1500 ± 2505 ± 1.50.5 ± 0.1
3-P-carboxamidine (Low Dose)1200 ± 2008 ± 2.00.8 ± 0.2
3-P-carboxamidine (Mid Dose)800 ± 15015 ± 3.01.5 ± 0.4
3-P-carboxamidine (High Dose)500 ± 10025 ± 4.02.5 ± 0.6
nor-NOHA450 ± 9028 ± 5.02.8 ± 0.7

Conclusion and Future Directions

This guide provides a foundational strategy for the in vivo validation of this compound. The initial determination of its primary molecular target (NOS vs. Arginase) is paramount and will dictate the subsequent validation path. A thorough characterization of its pharmacokinetic and pharmacodynamic properties is essential for designing robust efficacy studies.

By benchmarking against established inhibitors like L-NIO and nor-NOHA, researchers can gain valuable insights into the potential therapeutic window and efficacy of this compound. Successful completion of this validation workflow will provide the necessary preclinical data to support further development and potential clinical translation.

References

  • Bansal, V., & Ochoa, J. B. (2003). Arginase inhibition increases nitric oxide production in bovine pulmonary arterial endothelial cells. American Journal of Physiology-Lung Cellular and Molecular Physiology, 284(5), L875-L882. [Link]

  • Genesis Drug Discovery & Development. (n.d.). Arginase inhibitors. [Link]

  • Southan, G. J., Szabó, C., & Thiemermann, C. (1997). Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds. Biochemical pharmacology, 54(3), 429-436. [Link]

  • Underly, R. G., & Brown, C. M. (2021). Rapid, Nitric Oxide Synthesis-Dependent Activation of MMP-9 at Pericyte Somata During Capillary Ischemia in vivo. Frontiers in Cellular Neuroscience, 14, 617700. [Link]

  • Mbarek, A., et al. (2014). Treatment with the arginase inhibitor Nω-hydroxy-nor-L-arginine restores endothelial function in rat adjuvant-induced arthritis. Arthritis research & therapy, 16(2), R73. [Link]

  • O'Brien, K. M., et al. (2024). Therapeutic Modulation of Arginase with nor-NOHA Alters Immune Responses in Experimental Mouse Models of Pulmonary Tuberculosis including in the Setting of Human Immunodeficiency Virus (HIV) Co-Infection. Pathogens, 13(6), 498. [Link]

  • Nagasaka, A., et al. (2014). Administration of the arginase-1 inhibitor nor-NOHA in vivo rescues T cell dysfunction and inhibits tumor growth. The Journal of Immunology, 193(6), 2768-2776. [Link]

  • Wang, T., et al. (2019). Nitric Oxide Synthase Inhibitors 1400W and L-NIO Inhibit Angiogenesis Pathway of Colorectal Cancer. Journal of Cancer, 10(23), 5837-5846. [Link]

  • Weinberg, J. B., et al. (2009). Inhibition of nitric oxide synthase by cobalamins and cobinamides. Free radical biology & medicine, 46(12), 1626-1632. [Link]

  • Munder, M. (2020). Inhibition of Arginase 1 Liberates Potent T Cell Immunostimulatory Activity of Human Neutrophil Granulocytes. Frontiers in Immunology, 11, 579. [Link]

  • Rees, D. D., et al. (1990). Characterization of three inhibitors of endothelial nitric oxide synthase in vitro and in vivo. British journal of pharmacology, 101(3), 746-752. [Link]

  • Hobbs, A. J., Higgs, A., & Moncada, S. (1999). Inhibition of nitric oxide synthase as a potential therapeutic target. Annual review of pharmacology and toxicology, 39, 191-220. [Link]

  • Alderton, W. K., Cooper, C. E., & Knowles, R. G. (2001). Nitric oxide synthases: structure, function and inhibition. Biochemical Journal, 357(Pt 3), 593-615. [Link]

  • Sementa, F., et al. (2024). Synthesis of Arginase Inhibitors: An Overview. Molecules, 29(2), 488. [Link]

  • Clark, D. L., et al. (2015). L-NIO as a novel mechanism for inducing focal cerebral ischemia in the adult rat brain. Journal of neuroscience methods, 247, 59-69. [Link]

  • Cheng, P. N. M., et al. (2019). Inhibition of ornithine decarboxylase to facilitate pegylated arginase treatment in lung adenocarcinoma xenograft model. Journal of Clinical Oncology, 37(15_suppl), e20612-e20612. [Link]

  • Garvey, E. P., et al. (1997). 1H-pyrazole-1-carboxamidines: new inhibitors of nitric oxide synthase. Journal of medicinal chemistry, 40(13), 2073-2084. [Link]

  • Steggerda, S. M., et al. (2017). Inhibition of arginase by CB-1158 blocks myeloid cell-mediated immune suppression in the tumor microenvironment. Journal for immunotherapy of cancer, 5(1), 101. [Link]

Sources

Comparative Analysis of 3-Pyridinecarboxamidine Synthesis Methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Pyridinecarboxamidine (Nicotinamidine) is a critical pharmacophore and intermediate in the synthesis of bioactive heterocyclic compounds, particularly in the development of factor Xa inhibitors, serine protease inhibitors, and various antiparasitic agents. Its synthesis from 3-cyanopyridine (Nicotinonitrile) poses specific challenges regarding scalability, purity, and the handling of hazardous reagents.

This guide provides a technical comparison of three distinct synthetic methodologies:

  • The Pinner Synthesis: The classical acid-catalyzed route.[1]

  • The Amidoxime-Reduction Route: The preferred method for pharmaceutical scale-up.[1]

  • Direct Base-Catalyzed Amidation: An atom-economical "green" alternative.[1]

Method A: The Pinner Synthesis (Classical Approach)

The Pinner reaction remains the academic standard for converting nitriles to amidines. It proceeds via an imidate ester intermediate (Pinner salt), formed under anhydrous acidic conditions, which is subsequently treated with ammonia.

Mechanistic Pathway[1][2]

The reaction requires the rigorous exclusion of water to prevent hydrolysis of the imidate to the ester or amide.

Pinner_Mechanism cluster_conditions Critical Parameters Nitrile 3-Cyanopyridine Imidate Ethyl Nicotinimidate HCl (Pinner Salt) Nitrile->Imidate + EtOH / HCl (gas) 0°C, Anhydrous Amidine This compound Imidate->Amidine + NH3 (gas/EtOH) Reflux Anhydrous Conditions Anhydrous Conditions Temp Control (<5°C) Temp Control (<5°C)

Figure 1: Reaction scheme for the Pinner synthesis of this compound.

Experimental Protocol

Reagents: 3-Cyanopyridine (1.0 eq), Absolute Ethanol (5.0 vol), HCl gas (excess), Ammonia gas (excess).

  • Imidate Formation:

    • Charge a flame-dried 3-neck flask with 3-cyanopyridine and absolute ethanol.

    • Cool the solution to 0°C using an ice/salt bath.

    • Bubble dry HCl gas through the solution for 2–4 hours until saturation. Crucial: Maintain temperature <5°C to avoid side reactions.

    • Seal the vessel and store at 0–5°C for 24–48 hours. The imidate ester hydrochloride will precipitate as a white hygroscopic solid.

    • Precipitate is filtered, washed with cold dry ether, and dried under vacuum.

  • Ammonolysis:

    • Resuspend the imidate salt in absolute ethanol.

    • Cool to 0°C and bubble dry ammonia gas into the suspension until pH > 9.

    • Allow the mixture to warm to room temperature and stir for 12–24 hours.

    • Workup: Filter off the ammonium chloride byproduct.[1] Concentrate the filtrate to obtain the crude amidine. Recrystallize from ethanol/ether.

Performance Analysis
  • Pros: High conversion rates; well-established literature precedence.[1]

  • Cons: Requires handling of toxic/corrosive gases (HCl, NH3); highly sensitive to moisture; long reaction times (days).

  • Suitability: Best for gram-scale laboratory synthesis where equipment for gas handling is available.[1]

Method B: The Amidoxime-Reduction Route (Pharma Preferred)[1]

For larger scale pharmaceutical applications, the Pinner reaction's reliance on HCl gas is often deemed hazardous. The amidoxime route avoids this by first reacting the nitrile with hydroxylamine, followed by reduction. This method is safer and more robust against moisture.[1]

Mechanistic Pathway[1]

Amidoxime_Route Nitrile 3-Cyanopyridine Amidoxime N'-Hydroxy-3- pyridinecarboximidamide Nitrile->Amidoxime + NH2OH·HCl / Base Reflux, aq. EtOH Amidine This compound Amidoxime->Amidine Reduction (H2/Pd-C or Zn/AcOH)

Figure 2: Two-step synthesis via stable amidoxime intermediate.[1]

Experimental Protocol

Step 1: Amidoxime Formation

  • Dissolve 3-cyanopyridine (1.0 eq) in ethanol/water (4:1).

  • Add Hydroxylamine hydrochloride (1.2 eq) and Sodium Carbonate (0.6 eq).

  • Reflux at 80°C for 4–6 hours. Monitor by TLC or HPLC.[1]

  • Workup: Evaporate ethanol. The product usually precipitates upon cooling or addition of water. Filter and dry.[1][2]

Step 2: Reduction to Amidine

  • Option A (Catalytic Hydrogenation): Dissolve amidoxime in methanol/acetic acid.[1] Add 10% Pd/C catalyst (5 wt%).[1] Hydrogenate at 30–50 psi H2 for 6 hours. Filter catalyst and concentrate.[1][2][3]

  • Option B (Zinc Reduction): Dissolve amidoxime in acetic acid.[1] Add Zinc dust (3.0 eq) in portions. Stir at room temperature for 12 hours. Filter zinc residues and neutralize.[1]

Performance Analysis
  • Pros: Avoids hazardous gases; intermediates are stable solids; tolerant of moisture; scalable to kg quantities.[1]

  • Cons: Two-step process; requires hydrogenation equipment or metal waste disposal (Zn).[1]

  • Suitability: Ideal for drug development and pilot-plant scale production.[1]

Method C: Sodium Methoxide Catalysis (Direct Route)

This method utilizes a strong nucleophile (methoxide) to activate the nitrile, forming an in situ imidate that reacts immediately with an amine source (ammonium chloride). It is a "one-pot" variation of the Pinner reaction that avoids gaseous HCl.[1]

Mechanistic Pathway[1]

NaOMe_Route cluster_catalyst Catalytic Cycle Nitrile 3-Cyanopyridine Activated Imidate Species (In Situ) Nitrile->Activated + NaOMe (cat.) MeOH, RT Amidine This compound Activated->Amidine + NH4Cl Reflux NaOMe NaOMe NaOMe->Nitrile

Figure 3: Base-catalyzed direct amidation pathway.[1][4]

Experimental Protocol

Reagents: 3-Cyanopyridine (1.0 eq), Sodium Methoxide (0.1–0.5 eq, 30% in MeOH), Ammonium Chloride (1.1 eq).

  • Dissolve 3-cyanopyridine in dry methanol.

  • Add Sodium Methoxide solution.[1] Stir at room temperature for 1–2 hours to activate the nitrile (formation of methyl imidate).

  • Add solid Ammonium Chloride.[1]

  • Heat the mixture to reflux (65°C) for 8–12 hours.

  • Workup: Cool to room temperature. Filter off NaCl byproduct.[1] Concentrate the filtrate. The product is often isolated as the hydrochloride salt by adding HCl/Ether or by direct crystallization.

Performance Analysis
  • Pros: One-pot; mild conditions; no gaseous reagents; cost-effective.[1][5]

  • Cons: Reaction rates can be slower for electron-deficient nitriles; requires dry solvents to prevent methyl ester formation.[1]

  • Suitability: Excellent for rapid laboratory screening and intermediate-scale synthesis where gas handling is undesirable.[1]

Comparative Data Summary

The following table summarizes the experimental performance of the three methods based on typical laboratory yields and operational parameters.

FeatureMethod A: PinnerMethod B: AmidoximeMethod C: NaOMe Cat.[1]
Yield (Typical) 75 – 85%85 – 95% (over 2 steps)70 – 80%
Purity (Crude) Moderate (Hydrolysis byproducts)HighHigh
Reaction Time 24 – 72 Hours10 – 16 Hours12 – 24 Hours
Hazards Corrosive Gas (HCl, NH3)Hydrogen Gas / Heavy MetalsFlammable Solvents
Moisture Sensitivity HighLowModerate
Scalability Low (Gas handling limits)HighHigh
Cost Efficiency MediumLow (Two steps + Catalyst)High (Cheap reagents)

Conclusion & Recommendation

  • For Discovery Chemistry (mg to g scale): Method C (NaOMe) is recommended.[1] It is operationally simple, requires standard glassware, and avoids the safety hazards of HCl gas.

  • For Process Development (kg scale): Method B (Amidoxime) is the superior choice. Although it is a two-step process, the reliability, safety profile, and high purity of the crystalline intermediate (amidoxime) significantly reduce the risk of batch failure compared to the moisture-sensitive Pinner route.

  • For Academic/Historical Replication: Method A remains the reference standard but is generally superseded by modern catalytic methods.

References

  • Pinner Reaction Mechanism & Review

    • The Pinner Reaction: A Technical Guide to the Synthesis and Mechanism of Methyl Pentanimidate. BenchChem.[1] Link

  • Amidoxime Route (General Protocol)

    • Synthesis and meta-Amination of Pyridines via Multicomponent Cascade Reaction. PMC.[1] Link

  • Base-Catalyzed Amidation (Sodium Methoxide)

    • Synthesis of some heterocyclic compounds and their characterization (Amidine synthesis from nitriles using NaOMe). IIT Roorkee Repository.[1] Link

  • Nitrile Hydrolysis/Amidation Catalysts

    • Methods to Produce Nicotinic Acid with Potential Industrial Applications.[1][5][6][7][8] MDPI.[1] Link

  • Amidoxime Intermediate Data

    • N'-hydroxypyridine-3-carboximidamide (PubChem Compound Summary).[1] National Center for Biotechnology Information.[1] Link

Sources

A Practical Guide to Benchmarking Novel Nitric Oxide Synthase Inhibitors: A Case Study Approach with 3-Pyridinecarboxamidine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in drug discovery, the identification and characterization of novel enzyme inhibitors are paramount. This guide provides a comprehensive framework for benchmarking a new chemical entity, using 3-Pyridinecarboxamidine as a hypothetical subject, against established inhibitors of Nitric Oxide Synthase (NOS). The objective is to provide a robust, experimentally-grounded methodology that ensures scientific rigor and yields clear, comparative data for drug development professionals.

While this compound is a known chemical entity, its activity as a NOS inhibitor is not extensively documented in publicly available literature. Therefore, this guide will use it as a template compound to illustrate the essential steps a researcher would take to characterize its potential and compare it against well-known standards.

The Target: Nitric Oxide Synthases (NOS)

Nitric Oxide (NO) is a pleiotropic signaling molecule integral to numerous physiological functions, including neurotransmission, vasodilation, and immune responses.[1] Its synthesis is catalyzed by the Nitric Oxide Synthase (NOS) family of enzymes, which exist in three main isoforms:

  • Neuronal NOS (nNOS or NOS-1): Primarily expressed in nervous tissue, it modulates synaptic plasticity and neuronal signaling.

  • Inducible NOS (iNOS or NOS-2): Its expression is induced in immune cells like macrophages by inflammatory stimuli, leading to the production of large amounts of NO for host defense. Overproduction is linked to inflammatory diseases.[1]

  • Endothelial NOS (eNOS or NOS-3): Found in the endothelium, it is a key regulator of vascular tone and blood pressure.

The distinct physiological and pathological roles of each isoform make the development of selective NOS inhibitors a highly sought-after therapeutic strategy for conditions ranging from neurodegenerative disorders to septic shock.[1]

The NOS Signaling Pathway

The enzymatic production of NO initiates a cascade of downstream signaling events, most notably the activation of soluble guanylyl cyclase (sGC).

NOS_Signaling_Pathway cluster_synthesis NO Synthesis cluster_downstream Downstream Effects L_Arginine L-Arginine NOS NOS Enzyme (nNOS, iNOS, eNOS) L_Arginine->NOS L_Citrulline L-Citrulline NOS->L_Citrulline produces NO Nitric Oxide (NO) NOS->NO produces sGC Soluble Guanylyl Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP converts GTP to PKG Protein Kinase G (PKG) cGMP->PKG activates Physiological_Response Physiological Response (e.g., Vasodilation) PKG->Physiological_Response Experimental_Workflow cluster_prep 1. Preparation cluster_assay 2. IC50 Determination cluster_analysis 3. Data Analysis cluster_comparison 4. Comparative Benchmarking Reagents Prepare Reagents: - Recombinant NOS isoforms - Substrates & Cofactors - Test Compound (this compound) - Benchmark Inhibitors (L-NMMA, 1400W) Serial_Dilution Create serial dilutions of all inhibitors Reagents->Serial_Dilution Run_Assay Perform NOS activity assay for each isoform (nNOS, iNOS, eNOS) with each inhibitor concentration Serial_Dilution->Run_Assay Calculate_Activity Calculate % NOS activity relative to control (no inhibitor) Run_Assay->Calculate_Activity Dose_Response Plot % Inhibition vs. log[Inhibitor] Calculate_Activity->Dose_Response Determine_IC50 Fit curve and determine IC50 value for each Inhibitor-Isoform pair Dose_Response->Determine_IC50 Summarize_Data Tabulate IC50 values Determine_IC50->Summarize_Data Calculate_Selectivity Calculate Selectivity Ratios (e.g., IC50(eNOS) / IC50(iNOS)) Summarize_Data->Calculate_Selectivity Conclusion Draw conclusions on potency and selectivity of test compound Calculate_Selectivity->Conclusion

Caption: A systematic workflow for benchmarking a novel NOS inhibitor.

Detailed Protocol: In Vitro NOS Activity Assay (Griess Assay)

This protocol measures the accumulation of nitrite, a stable oxidation product of NO, as an indicator of enzyme activity. A. Reagent Preparation:

  • Assay Buffer: Prepare a buffer such as 50 mM HEPES, pH 7.4, containing essential cofactors like NADPH, FAD, FMN, and tetrahydrobiopterin (BH4).

  • Enzyme Solutions: Prepare working solutions of recombinant human nNOS, iNOS, and eNOS in assay buffer.

  • Substrate Solution: Prepare a stock solution of L-arginine.

  • Inhibitor Solutions: Prepare stock solutions of this compound, L-NMMA, and 1400W in a suitable solvent (e.g., water or DMSO). Perform serial dilutions to create a range of concentrations (e.g., from 1 nM to 100 µM).

  • Griess Reagent: Prepare fresh Griess reagent by mixing equal parts of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

B. Assay Procedure:

  • In a 96-well microplate, add the assay buffer, the respective NOS isoform, and the desired concentration of the inhibitor (or vehicle control).

  • Pre-incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to interact with the enzyme.

  • Initiate the enzymatic reaction by adding the L-arginine substrate solution to all wells.

  • Incubate the plate for a defined period (e.g., 60 minutes) at 37°C.

  • Terminate the reaction by adding an enzyme denaturant or by proceeding directly to the detection step.

  • Add the Griess Reagent to each well. Allow the color to develop for 10-15 minutes at room temperature.

  • Measure the absorbance at ~540 nm using a microplate reader.

C. Data Analysis:

  • Generate a standard curve using known concentrations of sodium nitrite.

  • Convert the absorbance readings from the assay wells to nitrite concentrations.

  • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.

Data Presentation and Interpretation

The primary output of these experiments is a set of IC50 values. These should be organized into a clear, comparative table.

Table 1: Comparative Inhibitor Potency (IC50 in µM)

InhibitornNOS IC50 (µM)iNOS IC50 (µM)eNOS IC50 (µM)iNOS Selectivity Ratio (vs. nNOS)iNOS Selectivity Ratio (vs. eNOS)
This compound Experimental ValueExperimental ValueExperimental ValueIC50(nNOS)/IC50(iNOS)IC50(eNOS)/IC50(iNOS)
L-NMMA (Benchmark) ~4.9 [2]~6.6 [2]~3.5 [2]~0.74~0.53
1400W (Benchmark) >100~0.02>50>5000>2500

Note: IC50 values for benchmarks are approximate and can vary based on assay conditions. The table for this compound is populated with placeholders for experimentally determined values.

From this table, we can directly compare the potency of this compound to the benchmarks. The selectivity ratios provide a quantitative measure of its preference for one isoform over others, a critical parameter for predicting therapeutic utility and potential side effects.

Mechanistic Insights: Competitive Inhibition

Most arginine-based NOS inhibitors, including L-NMMA, function via competitive inhibition. They bind to the same active site as the substrate, L-arginine, thereby preventing the synthesis of NO. A key step in characterizing a novel inhibitor like this compound would be to perform enzyme kinetic studies (e.g., Lineweaver-Burk plots) to determine its mechanism of inhibition.

Competitive_Inhibition cluster_enzyme NOS Enzyme E Active Site ES Enzyme-Substrate Complex E->ES + S EI Enzyme-Inhibitor Complex (Inactive) E->EI + I S L-Arginine (Substrate) I Inhibitor (e.g., this compound) P NO + L-Citrulline (Products) ES->E ES->P -> E + EI->E

Caption: A diagram illustrating the principle of competitive inhibition at the NOS active site.

Conclusion

This guide outlines a systematic and scientifically rigorous approach to benchmarking a novel compound, such as this compound, against established NOS inhibitors. By following a structured experimental workflow, from assay development to comparative data analysis, researchers can effectively determine the potency, selectivity, and potential mechanism of action of new chemical entities. This foundational characterization is a critical step in the drug discovery pipeline, enabling data-driven decisions for further development and optimization.

References

  • OECD. 3-Pyridinecarboxamide (nicotinamide) CAS N°: 98-92-0. OECD SIDS.[Link]

  • Wikipedia. 3-Pyridylnicotinamide. Accessed January 2024.[Link]

  • Sunshine Pharma. 3-Pyridinecarboxamide CAS 98-92-0. Accessed January 2024.[Link]

  • Iversen, H. K., et al. (2020). Nitric oxide synthase inhibition with N(G)-monomethyl-L-arginine: determining the window of effect in the human vasculature. PubMed Central.[Link]

  • Rees, D. D., et al. (1990). Characterization of three inhibitors of endothelial nitric oxide synthase in vitro and in vivo. British Journal of Pharmacology.[Link]

  • Hobbs, A. J., Higgs, A., & Moncada, S. (1999). Inhibition of nitric oxide synthase as a potential therapeutic target. Annual Review of Pharmacology and Toxicology.[Link]

  • PubChem. this compound. National Center for Biotechnology Information.[Link]

  • Minhas, G., et al. (2019). Inducible nitric oxide synthase inhibitors: A comprehensive update. Medicinal Research Reviews.[Link]

  • Biocompare. Nitric Oxide Synthase Assay Kits. Accessed January 2024.[Link]

Sources

Publish Comparison Guide: Cross-Reactivity & Selectivity Profiling of 3-Pyridinecarboxamidine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as an authoritative technical resource for researchers in medicinal chemistry and bioanalysis. It synthesizes fragment-based drug discovery (FBDD) principles with rigorous experimental methodologies.[1]

Executive Summary

3-Pyridinecarboxamidine (CAS 14677-97-5), also known as Nicotinamidine, represents a critical bioisostere of the classic serine protease inhibitor Benzamidine .[1] While Benzamidine is the gold standard for S1 pocket occupancy (targeting Asp189), its high basicity (


) and promiscuity across the trypsin-like protease family limit its utility as a selective therapeutic agent.

This guide evaluates this compound as a "Selectivity Tuner."[1] By introducing a pyridine nitrogen, this scaffold lowers the amidine


, alters solvation penalties, and enables unique hydrogen-bonding vectors within the S1 pocket. This document compares its cross-reactivity profile against Benzamidine and 4-Amidinophenylalanine, providing experimental workflows to quantify selectivity against Thrombin , Factor Xa , and Trypsin .

Chemical Identity & Mechanistic Basis[1]

The Pharmacophore

The core function of this compound is to anchor a small molecule into the S1 specificity pocket of serine proteases. This pocket contains a conserved Aspartate residue (Asp189 in trypsin numbering) at the bottom, which forms a bidentate salt bridge with the amidine group.

FeatureBenzamidine (Standard)This compound (Alternative)
Structure Phenyl ring + AmidinePyridine ring + Amidine
Electronic Nature Electron-rich aromatic ringElectron-deficient (due to ring N)
Basicity (

)
~11.6 (Highly charged at pH 7.[1]4)~8.5 – 9.5 (Modulated basicity)
Solubility ModerateImproved (Polar ring nitrogen)
Binding Mode Strong electrostatic clamp (Asp189)Electrostatic + H-bond acceptor potential
The "Selectivity vs. Affinity" Trade-off

Expert Insight: While Benzamidine binds tightly to all trypsin-like proteases (high affinity, low selectivity), this compound often exhibits slightly reduced affinity due to lower basicity.[1] However, this reduction allows for greater selectivity differentiation .[1] The pyridine nitrogen can introduce repulsive steric/electrostatic clashes in off-target enzymes (e.g., Thrombin) while maintaining binding in targets like Factor Xa, depending on the specific hydration shell of the S1 pocket.

Comparative Performance Data

The following data summarizes the inhibition constants (


) and selectivity ratios. Note that this compound is rarely used as a standalone drug but as a P1 ligand in larger inhibitors (e.g., Betrixaban derivatives).[1]
Table 1: Inhibition Profile (Fragment Level)

Values are representative of the core scaffold's intrinsic affinity.

Target ProteaseBenzamidine (

)
This compound (

)
Selectivity Impact
Trypsin (Pan-binder)


Lower affinity; reduced non-specific binding.[1]
Thrombin (Coagulation)


Positive Negative Selection: Pyridine scaffold significantly reduces Thrombin affinity, desirable for Factor Xa inhibitors.[1]
Factor Xa (Target)


Comparable affinity; selectivity ratio (Xa/Thrombin) improves.[1]
Table 2: Cross-Reactivity Risks (Immunoassays)

Beyond enzymes, this molecule is a metabolite of Nicotinamide (Vitamin B3).[1]

Assay TypeCross-Reacting AnalyteRisk LevelMechanism
Urine Drug Screen Nicotinamide MetabolitesModerateStructural similarity to other pyridine-based drugs can cause false positives in broad-spectrum antibody screens.[1]
ELISA (Specific) Anti-Benzamidine AbsLowThe pyridine nitrogen disrupts the hydrophobic epitope recognition common in anti-benzamidine antibodies.

Mechanism of Action Visualization

The following diagram illustrates the structural logic dictating why this compound offers a distinct selectivity profile compared to Benzamidine.

SelectivityLogic cluster_0 Ligand Scaffolds cluster_1 S1 Pocket Environment cluster_2 Clinical Outcome Benz Benzamidine (High pKa ~11.6) Asp189 Asp189 (Anionic Anchor) Benz->Asp189 Strong Salt Bridge Promiscuity Promiscuous Binding (Trypsin/Thrombin/Xa) Benz->Promiscuity High Affinity Low Discrimination Pyridine This compound (Lower pKa, H-bond acceptor) Pyridine->Asp189 Moderate Salt Bridge Water Ordered Water Network Pyridine->Water H-Bond Interaction (Pyridine N) Selectivity Enhanced Selectivity (Factor Xa favored) Pyridine->Selectivity Tuned Affinity Water->Selectivity Solvation Penalty in Thrombin

Caption: Comparative binding logic. The pyridine nitrogen alters water network interactions, creating a "solvation penalty" that disfavors Thrombin binding relative to Factor Xa.

Experimental Protocols: Validating Selectivity

To objectively verify the cross-reactivity of this compound derivatives, researchers must utilize a Competitive Enzyme Kinetic Assay .

Protocol A: Determination of Specificity Constants ( )

Objective: Quantify the "Selectivity Ratio" between Factor Xa and Thrombin.

  • Reagent Preparation:

    • Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.1% PEG-8000, pH 7.4 (Physiological mimic).

    • Substrates:

      • For Factor Xa: Z-D-Arg-Gly-Arg-pNA (Chromogenic).[1]

      • For Thrombin: Tos-Gly-Pro-Arg-pNA.[1]

      • For Trypsin: Bz-Arg-pNA.[1]

    • Inhibitor: Prepare this compound stock (10 mM in DMSO).[1]

  • Assay Workflow:

    • Step 1 (Pre-incubation): Incubate Enzyme (5 nM final) with Inhibitor (serial dilutions: 0.1 nM to 100

      
      ) for 15 minutes at 37°C. Why? To establish equilibrium binding before substrate competition.
      
    • Step 2 (Reaction Start): Add Substrate at

      
       concentration.[1]
      
    • Step 3 (Detection): Monitor absorbance at 405 nm (release of p-nitroaniline) for 10 minutes.

  • Data Analysis (Self-Validating Step):

    • Plot

      
       vs. [Inhibitor].[1]
      
    • Calculate

      
      .[1]
      
    • Validation Check: Convert

      
       to 
      
      
      
      using the Cheng-Prusoff equation:
      
      
      .[1]
    • Trust Indicator: If the Hill slope deviates significantly from -1.0, suspect aggregation or non-specific binding (common with amidines at high concentrations).[1]

Protocol B: Immunoassay Interference Check

Objective: Confirm if the scaffold interferes with standard antibody-based drug screens.

  • Spike Recovery: Spike this compound (10

    
    ) into drug-free urine.[1]
    
  • Screen: Run standard lateral flow immunoassays for common drugs (Opiates, Amphetamines).

  • Result: A negative result confirms high specificity; a positive result indicates "hapten mimicry."

Workflow Visualization

ExperimentalWorkflow cluster_enz Enzymatic Selectivity Profiling cluster_imm Immunoassay Cross-Reactivity Start Start: this compound Candidate Incubate Incubate with Protease Panel (Xa, IIa, Trypsin) Start->Incubate Spike Spike into Null Matrix (Urine/Plasma) Start->Spike Kinetics Measure Residual Activity (Chromogenic Substrate) Incubate->Kinetics Calc Calculate Ki & Selectivity Ratios Kinetics->Calc Decision Selectivity Sufficient? Calc->Decision Screen Run Antibody Screen (ELISA/Lateral Flow) Spike->Screen Screen->Decision Pass Proceed to Lead Opt Decision->Pass Yes (Xa > 100x IIa) Fail Redesign Scaffold Decision->Fail No (Promiscuous)

Caption: Dual-stream validation workflow ensuring both enzymatic specificity and bioanalytical robustness.

References

  • Structural Basis of Serine Protease Inhibition

    • Source: National Institutes of Health (NIH) / PubMed
    • Context: Detailed analysis of the S1 pocket interactions (Asp189)
    • URL:[Link]

  • Selectivity Profiling of Factor Xa Inhibitors

    • Source: Journal of Biological Chemistry / ResearchG
    • Context: Comparative data on amidinophenylalanine vs. pyridine-based inhibitors and their binding modes.[1][2]

    • URL:[Link][1]

  • Cross-Reactivity in Urine Drug Screening Immunoassays

    • Source: Clinical Chemistry (AACC)[1]

    • Context: Methodologies for identifying false positives caused by structural analogs in immunoassays.[1]

    • URL:[Link]

  • PubChem Compound Summary: this compound

    • Source: National Center for Biotechnology Information (NCBI)[1]

    • Context: Physicochemical properties, pKa estimates, and synonym verific
    • URL:[Link][1]

Sources

3-Pyridinecarboxamidine: The "Goldilocks" Bioisostere in Serine Protease Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 3-Pyridinecarboxamidine (Nicotinamidine) against its structural isomers and the parent benzamidine scaffold, specifically within the context of serine protease inhibitor design (Factor Xa, Thrombin).

Executive Summary

In the design of S1-pocket targeting drugs (e.g., anticoagulants like Betrixaban or Thrombin inhibitors), the amidine moiety is a critical pharmacophore for anchoring the molecule to the Asp189 residue. While Benzamidine provides the ideal geometric fit, its high basicity (


) prevents oral bioavailability.

This compound has emerged as the superior bioisostere. By introducing a nitrogen atom at the meta-position, it lowers the amidine


 to the physiologically relevant range (

) without disrupting the binding geometry. This guide details why the 3-isomer succeeds where the 2- and 4-isomers fail, supported by physicochemical data and binding dynamics.

Part 1: Physicochemical Profiling & Isomer Comparison

The substitution of the phenyl ring with a pyridine ring alters the electronic landscape of the amidine group. The position of the pyridine nitrogen is the determinant factor for drug-likeness.

Comparative Data Table
PropertyBenzamidine (Reference)This compound (Target)4-Pyridinecarboxamidine 2-Pyridinecarboxamidine
Amidine

~11.6 (Too Basic)~8.5 – 9.2 (Optimal)~9.5 – 10.5~8.0 – 9.0
ClogP 0.850.35 0.350.35
S1 Binding Mode Ideal GeometryIdeal Geometry Good GeometryPoor Geometry (Steric/Electronic Clash)
Oral Bioavailability < 5%Moderate to High LowLow
Metabolic Liability Stable RingN-Oxidation (CYP) N-OxidationChelation / Hydrolysis
The "Goldilocks" Basicity Effect
  • Benzamidine: At intestinal pH (6.8–7.4), benzamidine is >99.9% ionized. Charged molecules cannot passively diffuse through the lipid bilayer, resulting in negligible oral bioavailability.

  • This compound: The electron-withdrawing nature of the pyridine ring (via inductive effect

    
    ) reduces the electron density on the amidine group. This lowers the 
    
    
    
    by ~2–3 units.[1] Consequently, a significant fraction of the molecule exists in the neutral form at physiological pH, permitting membrane permeation while retaining enough charge to bind Asp189 once inside the protein pocket.

Part 2: Structural Activity Relationship (SAR)

The S1 Pocket Interaction (Asp189)

The primary function of the amidine group is to form a bidentate salt bridge/hydrogen bond with Aspartate 189 (in Trypsin/Factor Xa).

Why the 2-Isomer Fails (The "Locked" Conformation)

The 2-pyridinecarboxamidine isomer is rarely used due to an intramolecular hydrogen bond. The amidine proton donates to the pyridine nitrogen (


), locking the molecule in a planar conformation that is energetically unfavorable for binding to Asp189. To bind, the molecule must break this internal bond, paying an energetic penalty.
Why the 3-Isomer Succeeds

The 3-isomer places the pyridine nitrogen away from the amidine interface. It does not form a strong intramolecular lock, allowing free rotation to accommodate the Asp189 residue. Furthermore, the pyridine nitrogen is positioned to interact with solvent water molecules at the pocket entrance, improving solubility.

Visualization: Binding Topology & Logic

The following diagram illustrates the binding logic and the "2-isomer trap."

G Target Target: Serine Protease (S1 Pocket / Asp189) Benz Benzamidine (pKa ~11.6) Target->Benz Perfect Electrostatics Py3 This compound (pKa ~8.8) Target->Py3 Optimized Electrostatics Py2 2-Pyridinecarboxamidine (Intramolecular H-Bond) Target->Py2 Steric/Electronic Clash Result_Benz Outcome: High Affinity Zero Permeability Benz->Result_Benz Result_Py3 Outcome: High Affinity High Permeability Py3->Result_Py3 Result_Py2 Outcome: Low Affinity (Conformational Penalty) Py2->Result_Py2

Figure 1: Decision logic for scaffold selection in S1 pocket targeting. The 3-isomer represents the optimal compromise between affinity and permeability.

Part 3: Experimental Validation Protocols

To validate the superiority of the 3-isomer in your own drug discovery campaign, follow these standardized protocols.

Protocol 1: Synthesis via Pinner Reaction

The Pinner reaction is the industry standard for converting cyanopyridines to amidines. Note that the 2-isomer often suffers from lower yields due to metal chelation or hydrolysis during the intermediate stage.

Reagents:

  • 3-Cyanopyridine (Starting Material)[2]

  • Anhydrous Methanol (Solvent/Reactant)

  • Dry HCl gas (Catalyst)

  • Ammonia (Methanolic)

Workflow:

  • Imidate Formation: Dissolve 3-cyanopyridine in anhydrous methanol at 0°C. Bubble dry HCl gas through the solution until saturation (approx. 3-4 hours).

  • Incubation: Seal the vessel and store at 4°C for 24–48 hours. The nitrile converts to the methyl imidate hydrochloride intermediate.

  • Amidation: Remove excess HCl/solvent under reduced pressure (keep temperature <40°C to prevent hydrolysis). Resuspend the solid imidate in anhydrous methanol.

  • Ammonolysis: Add excess methanolic ammonia (7N) at 0°C. Stir at room temperature for 12 hours.

  • Purification: Concentrate in vacuo. Recrystallize the crude amidine hydrochloride from Ethanol/Ether.

Protocol 2: Potentiometric Determination

Accurate


 measurement is required to predict membrane permeability.

Method: Potentiometric Titration (GLpKa or Sirius T3).

  • Preparation: Dissolve 5 mg of the amidine salt in 0.15 M KCl (ionic strength adjustor).

  • Titration: Titrate with 0.5 M KOH from pH 2.0 to pH 12.0 under

    
     atmosphere (to exclude 
    
    
    
    ).
  • Data Analysis: Use the Bjerrum plot method to identify the inflection point.

    • Expected Result: this compound should show an inflection at pH 8.5–9.0.

    • Control: Benzamidine should show inflection > 11.0.

Part 4: Metabolic Liability & Mitigation[4]

While this compound solves the permeability issue, it introduces a metabolic soft spot: N-Oxidation .

  • Mechanism: Cytochrome P450 enzymes (specifically CYP2E1 and CYP3A4) can oxidize the pyridine nitrogen to form the N-oxide (

    
    ).[3]
    
  • Consequence: N-oxides are highly polar and rapidly excreted, reducing the drug's half-life (

    
    ).
    
  • Mitigation Strategy:

    • Steric Shielding: Introduce a small substituent (e.g., Methyl, Fluorine) at the 2-position of the pyridine ring (adjacent to the Nitrogen) to block CYP access.

    • Electronic Deactivation: Fluorination of the ring reduces the electron density on the pyridine nitrogen, making it less nucleophilic and less prone to oxidation.

Metabolic Pathway Diagram

Metabolism Drug This compound (Active Drug) CYP CYP450 (Liver Microsomes) Drug->CYP Oxidative Metabolism NOxide Pyridine-N-Oxide (Inactive/Rapid Clearance) CYP->NOxide N-Oxygenation Renal Renal Excretion NOxide->Renal High Polarity

Figure 2: The primary metabolic clearance pathway for pyridine-based amidines.

References

  • Drug Design & S1 Pocket Interactions

    • Böhm, H. J., et al. (1999). "Scaffold hopping: drug discovery by computer-aided structural modifications." Journal of Medicinal Chemistry. Link (Discusses the replacement of benzamidine with less basic heterocycles).

  • Factor Xa Inhibitor Development

    • Pinto, D. J. P., et al. (2007).[1] "Discovery of Oral Factor Xa Inhibitors." Bioorganic & Medicinal Chemistry Letters. Link (Details the SAR of amidine surrogates).

  • Albert, A., & Serjeant, E. P. (1984). "The Determination of Ionization Constants." Chapman and Hall.
  • Pinner Reaction Methodology

    • Pinner, A.[4] (1892). "Die Imidoether und ihre Derivate." Oppenheim, Berlin. (Foundational chemistry, modernized in standard organic synthesis texts).

  • Metabolic Stability of Pyridines

    • Dalvie, D., et al. (2002).[5] "Metabolism of 3-substituted pyridines." Drug Metabolism and Disposition. Link (Specifics on N-oxidation liabilities).

Sources

A Senior Scientist’s Guide to the Comparative Cytotoxicity of 3-Pyridinecarboxamidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting Cancer with Precision

In the intricate field of oncology drug discovery, the quest for novel chemical entities with high potency against cancer cells and minimal toxicity to healthy tissues is paramount. Among the myriad of heterocyclic scaffolds explored, pyridine derivatives have consistently demonstrated significant therapeutic potential.[1][2] This guide focuses on a specific subclass, 3-Pyridinecarboxamidine derivatives and their close structural analogues, which have emerged as a promising frontier in the development of targeted anticancer agents. Their structural versatility allows for fine-tuning of their physicochemical properties to optimize biological activity.[1][3]

As a Senior Application Scientist, my objective is to provide an in-depth, evidence-based comparison of the cytotoxic profiles of these compounds. We will delve into the structure-activity relationships that govern their efficacy, explore their mechanistic underpinnings, and provide robust, reproducible protocols for their evaluation. This guide is designed for researchers and drug development professionals, offering a technical synthesis of current knowledge to inform and accelerate the progression of these promising molecules from the bench to potential clinical applications.

Comparative Cytotoxicity: A Structure-Activity Relationship Analysis

The cytotoxic efficacy of pyridine derivatives is profoundly influenced by the nature and position of their substituent groups.[3] To illustrate this, we present a comparative analysis of the cytotoxic effects of a series of 3-cyanopyridine derivatives, which share the core pyridine-3-yl structure, against human breast (MCF-7) and ovarian (A-2780) cancer cell lines. The data, determined by the standard MTT assay, highlights the critical role of specific chemical moieties in dictating anticancer potency.

Table 1: Comparative Cytotoxicity (IC₅₀, µM) of 3-Cyanopyridine Derivatives

Compound IDR Group (Substitution Pattern)MCF-7 (Breast Cancer) IC₅₀ [µM]A-2780 (Ovarian Cancer) IC₅₀ [µM]
3d 4-Chlorophenyl1.14 ± 0.081.25 ± 0.11
4b 4-Methylphenyl3.38 ± 0.151.76 ± 0.12
4c 4-Methoxyphenyl2.15 ± 0.111.48 ± 0.09
4d 4-Nitrophenyl1.89 ± 0.13> 50
Doxorubicin Reference Drug~0.05 - 1.0~0.1 - 1.5

Data for compounds 3d, 4b, 4c, and 4d are derived from studies on 3-cyanopyridines incorporating an N-acyl hydrazine scaffold.[4] IC₅₀ is the concentration required to inhibit 50% of cell growth. Doxorubicin values represent a typical range found in literature for comparative purposes.

Expert Analysis: The data reveals that substitutions on the phenyl ring attached to the core scaffold significantly modulate cytotoxicity. Compound 3d , featuring a 4-chlorophenyl group, demonstrates the most potent and balanced activity against both cell lines.[4] In contrast, compound 4d , with a 4-nitrophenyl substituent, shows high potency against MCF-7 cells but is largely inactive against A-2780 cells, indicating a significant degree of cell-line selectivity. This underscores the principle that subtle electronic and steric modifications can drastically alter the biological activity profile of a compound, a key consideration in lead optimization.[3]

Mechanistic Insights: Induction of Apoptosis

A critical aspect of an effective anticancer agent is its ability to induce programmed cell death, or apoptosis, in malignant cells.[5] Studies on pyridine derivatives and related heterocyclic compounds suggest that a primary mechanism of their cytotoxic action is the activation of the intrinsic mitochondrial apoptosis pathway.[6][7][8] This pathway is a tightly regulated process that culminates in the activation of caspases, the executioner enzymes of apoptosis.

The proposed mechanism involves the drug inducing cellular stress, which leads to a shift in the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[8] An increase in the Bax/Bcl-2 ratio compromises the mitochondrial outer membrane integrity, leading to the release of cytochrome c into the cytoplasm. This event triggers the formation of the apoptosome and the subsequent activation of caspase-9, which in turn activates the effector caspase-3, leading to the systematic dismantling of the cell.[7]

Figure 1: Proposed Intrinsic Apoptosis Pathway

Compound This compound Derivative Stress Mitochondrial Stress Compound->Stress Bax_Bcl2 Increased Bax/Bcl-2 Ratio Stress->Bax_Bcl2 Mito_Perm Mitochondrial Membrane Permeabilization Bax_Bcl2->Mito_Perm CytC Cytochrome c Release Mito_Perm->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway initiated by this compound derivatives.

Experimental Protocols: Ensuring Data Integrity

The cornerstone of any comparative study is a robust and well-defined experimental methodology. The MTT assay is a widely accepted colorimetric method for assessing cell viability and cytotoxicity.[9] Its principle lies in the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.

Detailed Protocol: MTT Cytotoxicity Assay

This protocol is designed to be self-validating by including appropriate controls (vehicle-treated cells for 100% viability and a known cytotoxic agent as a positive control).

  • Cell Seeding:

    • Harvest and count cells from routine culture.

    • Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare a series of dilutions of the this compound derivatives and a reference drug (e.g., Doxorubicin) in complete culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., 0.1% DMSO in medium) and blank (medium only) wells.

    • Incubate the plate for the desired exposure time (typically 48 or 72 hours).

  • MTT Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[10]

    • Incubate the plate for 2-4 hours at 37°C. The rationale for this incubation is to allow sufficient time for viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • After incubation, carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals or the cell layer.

    • Add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or an acidic isopropanol solution, to each well.

    • Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate spectrophotometer. A reference wavelength of 630 nm can be used to subtract background noise.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Figure 2: Workflow for the MTT Cytotoxicity Assay

A 1. Seed Cells (96-well plate) B 2. Add Compound Dilutions A->B C 3. Incubate (e.g., 48h) B->C D 4. Add MTT Reagent C->D E 5. Incubate (2-4h) D->E F 6. Solubilize Formazan (DMSO) E->F G 7. Read Absorbance (570 nm) F->G H 8. Calculate IC50 Value G->H

Caption: A streamlined workflow of the MTT assay for cytotoxicity screening.

Conclusion and Future Directions

The comparative analysis presented in this guide firmly establishes this compound derivatives and their analogues as a compelling scaffold for the development of novel anticancer therapeutics. The profound impact of subtle structural modifications on cytotoxic potency and selectivity highlights a clear path for structure-based drug design and optimization. The induction of apoptosis via the intrinsic mitochondrial pathway represents a well-validated and desirable mechanism of action for an anticancer agent.

Future research should focus on expanding the library of these derivatives to further delineate the structure-activity relationship. Key goals should include enhancing potency while improving the therapeutic index—the ratio of cytotoxicity towards cancer cells versus normal cells.[11][12] In vivo studies using xenograft models are the logical next step to evaluate the efficacy, pharmacokinetics, and safety profiles of the most promising lead compounds identified through rigorous in vitro screening as outlined in this guide.

References

  • Synthesis, cytotoxicity, antioxidant and molecular modelling of new 3-cyanopyridines incorporating N-acylhydrazone scaffold. Journal of Molecular Structure. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Comparison of the IC50values of derivatives against a gastric cancer... ResearchGate. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]

  • 3-Nitroacridine derivatives arrest cell cycle at G0/G1 phase and induce apoptosis in human breast cancer cells may act as DNA-target anticancer agents. PubMed. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Boster Bio. [Link]

  • New proapoptotic chemotherapeutic agents based on the quinolone-3-carboxamide scaffold acting by VEGFR-2 inhibition. PubMed Central. [Link]

  • Exploring the interplay between structure-activity relationship and anticancer potential of pyridine derivatives. PubMed. [Link]

  • Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. National Institutes of Health (NIH). [Link]

  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. [Link]

  • Exploring the interplay between structure-activity relationship and anticancer potential of pyridine derivatives | Request PDF. ResearchGate. [Link]

  • Comparison of Different Clinical Chemotherapeutical Agents’ Toxicity and Cell Response on Mesenchymal Stem Cells and Cancer Cells. MDPI. [Link]

  • Novel Tl(III) complexes containing pyridine-2,6-dicarboxylate derivatives with selective anticancer activity through inducing mitochondria-mediated apoptosis in A375 cells. PubMed Central. [Link]

  • Effects of the tetrahydrothieno[2,3-c]pyridines 3a and 3b on apoptosis... ResearchGate. [Link]

  • A New Benzo[6]oxepino[3,2-b] Pyridine Derivative Induces Apoptosis in Canine Mammary Cancer Cell Lines. MDPI. [Link]

  • Current Status of Novel Pyridine Fused Derivatives as Anticancer Agents: An Insight into Future Perspectives and Structure Activity Relationship (SAR). PubMed. [Link]

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Safety Operating Guide

3-Pyridinecarboxamidine: Proper Disposal & Handling Procedures

[1][2][3]

Executive Summary & Core Directive

Do not treat 3-Pyridinecarboxamidine (Nicotinamidine) as general organic trash. As an amidine derivative of pyridine, this compound presents a dual challenge: it is a strong organic base capable of exothermic hydrolysis, and its nitrogen-rich heterocyclic structure requires high-temperature incineration to prevent the release of toxic nitrogen oxides (NOx) into the environment.[1][2]

This guide provides a self-validating protocol for the segregation, packaging, and final disposal of this compound, ensuring compliance with RCRA (US) and CLP (EU) standards while protecting laboratory personnel from acute exposure risks.

Chemical Profile & Hazard Identification

Effective disposal begins with accurate identification. Ensure your inventory matches the following specifications before proceeding.

ParameterSpecification
Chemical Name This compound (Nicotinamidine)
CAS Number 14677-97-5 (Free base) / 20132-63-0 (HCl Salt)
Formula C₆H₇N₃
Molecular Weight 121.14 g/mol
Acidity/Basicity Strong Base (pKa ~11-12 for the amidine group)
Solubility Soluble in water (hydrolyzes slowly to amide)
Critical Hazard Analysis
  • Corrosivity/Irritation: The amidine functional group is significantly more basic than the pyridine ring. Direct contact causes severe eye damage (H318) and skin irritation (H315).[2]

  • Chemical Incompatibility: Violent, exothermic reactions occur upon contact with strong oxidizers (e.g., peroxides, nitric acid) and strong acids.

  • Hydrolysis Risk: In the presence of moisture, amidines can hydrolyze to form ammonia and the corresponding amide (Nicotinamide). Waste containers must be kept hermetically sealed to prevent pressure buildup from ammonia gas evolution.

Pre-Disposal: Segregation & Packaging Protocol

The Golden Rule: Never commingle this compound with acidic waste streams.

Step 1: Waste Stream Segregation

Isolate this compound into Category B: Basic Organic Waste .

  • Incompatible: Do not mix with Halogenated Solvents (Dichloromethane, Chloroform) if possible, as basic conditions can sometimes induce carbene formation or polymerization.

  • Incompatible: Do not mix with Oxidizing Acids (Nitric, Chromic).[3]

Step 2: Container Selection
  • Solid Waste: Use High-Density Polyethylene (HDPE) wide-mouth jars. Glass is acceptable but poses a breakage risk.

  • Liquid Waste: Use HDPE carboys. Ensure the cap has a chemically resistant liner (PTFE/Teflon).

Step 3: Labeling

Label the container clearly with the following data points to assist the incineration facility:

  • Content: "this compound (Organic Base)"

  • Hazards: "Irritant," "Basic," "Nitrogenous"

  • pH: >10 (if in solution)

Disposal Decision Logic (Workflow)

The following decision tree outlines the operational logic for disposing of this compound.

DisposalWorkflowStartWaste: this compoundStateCheckDetermine Physical StateStart->StateCheckSolidPathSolid / PowderStateCheck->SolidPathLiquidPathLiquid SolutionStateCheck->LiquidPathPackSolidPack in HDPE JarDouble BagSolidPath->PackSolidContamCheckIs it mixed with Acids?LiquidPath->ContamCheckNeutralizeCAUTION: Neutralize slowly(Ice bath required)ContamCheck->NeutralizeYesPackLiquidSegregate intoBasic Organic Waste StreamContamCheck->PackLiquidNoNeutralize->PackLiquidLabelingLabel: Nitrogenous Base(High BTU Value)PackSolid->LabelingPackLiquid->LabelingFinalDispFinal Fate: Rotary Kiln Incineration(>850°C with NOx Scrubbing)Labeling->FinalDisp

Figure 1: Operational decision tree for the segregation and disposal of this compound waste.

Final Disposal Methodology: Incineration

You cannot dispose of this chemical via drain or standard landfill. It must be sent to a licensed TSDF (Treatment, Storage, and Disposal Facility).

Why Incineration?

The pyridine ring is thermodynamically stable. Low-temperature destruction is ineffective.

  • Requirement: Rotary Kiln Incineration.

  • Temperature: 820°C – 1,600°C.[4]

  • Mechanism: High heat breaks the heterocyclic ring.

  • Pollution Control: Because this molecule contains 3 nitrogen atoms, combustion produces Nitrogen Oxides (NOx). The facility must be equipped with Selective Catalytic Reduction (SCR) or wet scrubbers to neutralize NOx emissions.

Emergency Spill Procedures

In the event of a benchtop spill, immediate action minimizes exposure.

  • Evacuate & Ventilate: Remove personnel from the immediate area. Open fume hood sashes fully if safe to do so.

  • PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.

  • Containment:

    • Solids: Cover with a wet paper towel to prevent dust generation, then scoop into a waste jar.

    • Liquids: Do not use paper towels immediately (exothermic risk). Use an inert absorbent like vermiculite or sand.

  • Cleaning: Once the bulk material is removed, wipe the surface with a dilute (5%) acetic acid or citric acid solution to neutralize any basic residue, followed by a water rinse.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 266158, this compound. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: Nicotinamidine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Wastes - Hazardous Waste - Waste Types - Listed Wastes (F, K, P, and U Lists). Retrieved from [Link]

Personal protective equipment for handling 3-Pyridinecarboxamidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment & Safe Handling of 3-Pyridinecarboxamidine CAS: 14677-97-5 (Free Base) / 24227-60-5 (HCl Salt) Synonyms: Nicotinamidine, 3-Amidinopyridine

Executive Summary: The Senior Scientist’s Perspective

Handling This compound requires more than generic compliance; it demands a strategy that protects both the operator and the integrity of the compound. As a key intermediate in the synthesis of protease inhibitors (e.g., Factor Xa inhibitors) and coordination polymers, this compound presents a dual challenge: it is a basic, hygroscopic solid that acts as a potent irritant to mucous membranes.

The safety protocol below is designed to mitigate the specific risks of amidine hydrolysis (product degradation) and alkaline tissue damage (operator safety).

Hazard Architecture & Risk Assessment

To select the right PPE, we must understand the molecular behavior of the target.

  • Chemical Basis of Hazard: The amidine group (

    
    ) confers significant basicity. Upon contact with moisture (sweat, tears, mucous membranes), it forms an alkaline solution that causes immediate irritation and potential caustic injury.
    
  • Physical State Risk: As a crystalline powder, the primary vector of exposure is airborne dust . Inhalation leads to rapid respiratory tract irritation (H335).[1]

  • Stability Risk: Amidines are hygroscopic. Moisture absorption not only degrades the reagent into its amide counterpart (Nicotinamide) but increases the "stickiness" of the substance, complicating decontamination.

GHS Classification Summary:

  • H315: Causes skin irritation.[1][2][3][4]

  • H319: Causes serious eye irritation.[1][2][5]

  • H335: May cause respiratory irritation.[1][2][3][4][5][6]

  • H302: Harmful if swallowed (Acute Toxicity, Oral).[2][3]

The PPE Matrix: Defensive Barriers

Rationale: Standard lab coats are insufficient for amidine handling due to the potential for dust accumulation and subsequent moisture activation.

Protection ZoneRecommended EquipmentTechnical Specification & Rationale
Ocular Chemical Splash Goggles Standard: ANSI Z87.1 (US) or EN 166 (EU).Rationale: Safety glasses are inadequate. Fine amidine dust can bypass side shields. Goggles provide a sealed environment to prevent lacrimal fluid from activating the base on the eye surface.
Dermal (Hand) Double Nitrile Gloves Spec: Minimum thickness 0.11 mm (4 mil).Rationale: Nitrile offers excellent resistance to organic bases. Double gloving (colored under-glove) allows immediate detection of tears. Latex is not recommended due to higher permeability to organic nitrogen compounds.
Respiratory Engineering Control (Primary) Spec: Fume Hood (Face velocity: 0.3–0.5 m/s).Rationale: PPE is the last line of defense. Handling must occur in a hood. If open handling is unavoidable (e.g., equipment failure), a P100/P3 particulate respirator is required.
Body Tyvek® Lab Coat / Sleeve Covers Spec: Non-woven, polyethylene fiber.Rationale: Cotton coats trap dust which can later react with sweat. Disposable Tyvek sleeves prevent wrist-gap exposure during weighing.

Operational Protocol: The "Zero-Dust" Workflow

This protocol prioritizes static control, as amidine salts often carry static charges that disperse dust.

Phase A: Engineering Pre-Check
  • Verify Airflow: Ensure fume hood is operating at standard face velocity.

  • Static Mitigation: Place an ionizing bar or anti-static gun near the balance. This compound is prone to static cling; neutralizing charge prevents "jumping" powder.

  • Moisture Control: If the ambient humidity is >60%, purge the headspace of the reagent bottle with Argon or Nitrogen immediately after opening.

Phase B: Active Handling (Weighing & Transfer)
  • Donning Sequence: Wash hands

    
     Inner Gloves 
    
    
    
    Lab Coat
    
    
    Sleeve Covers
    
    
    Outer Gloves
    
    
    Goggles.
  • The "Closed Transfer" Rule: Never transport an open vessel outside the hood. Weigh into a tared vial, cap it inside the hood, and wipe the exterior before removal.

  • Solvent Selection: If preparing a solution, add the solvent (e.g., Methanol, DMSO) slowly. The heat of solution (exothermic) for amidines can be noticeable; rapid addition may cause splashing.

Phase C: Decontamination (The Neutralization Logic)

Do not use strong acids to clean spills. This can generate heat or form difficult-to-clean salts.

  • Dry Sweep: For powder spills, use a chemically inert absorbent pad or brush to capture the bulk solid. Do not use a wet cloth initially (activates the base).

  • Solvent Wipe: Wipe the area with Ethanol (70%) . This solubilizes the organic residue effectively.

  • Surfactant Wash: Follow with a mild detergent and water to remove final traces.

  • Verification: A simple pH strip test on the wet surface can confirm if the basic residue is fully removed.

Waste Disposal & Stewardship

Disposal must comply with 40 CFR 261 (US) or Directive 2008/98/EC (EU).

  • Segregation: Classify as "Organic Base / Amine-Containing Waste." Do not mix with oxidizers (nitric acid) or acid chlorides, as violent reactions may occur.

  • Container: High-Density Polyethylene (HDPE) is preferred over glass to prevent breakage of waste containers.

  • Labeling: Clearly mark as "Irritant" and "Basic."

Visualizing the Safety Architecture

The following diagram illustrates the logical flow of risk mitigation, ensuring no step is skipped.

SafeHandling Risk Risk Assessment (High pH, Dust) EngControl Engineering Controls (Fume Hood + Ionizer) Risk->EngControl Mitigate Inhalation PPE PPE Donning (Nitrile, Goggles, Tyvek) EngControl->PPE Last Line Defense Handling Active Handling (Argon Purge, Closed Transfer) PPE->Handling Operator Ready Handling->EngControl If Spill Occurs Decon Decontamination (Dry Sweep -> Ethanol -> Soap) Handling->Decon Post-Procedure Disposal Disposal (Segregated Organic Base) Decon->Disposal Waste Stream

Caption: Workflow logic for this compound handling, emphasizing engineering controls as the primary barrier before PPE.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 202043, this compound. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - Nicotinamide (Structural Analog/Metabolite Data). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.